molecular formula C8H10N4O B1315909 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 85599-32-2

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Cat. No.: B1315909
CAS No.: 85599-32-2
M. Wt: 178.19 g/mol
InChI Key: IQKLNRWUTAAYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKLNRWUTAAYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574780
Record name 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85599-32-2
Record name 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a specialized functionalized scaffold within the aza-indolizine family.[1] Unlike simple heteroaromatics, this molecule combines the bioisosteric properties of the triazolo[1,5-a]pyrimidine core—known for mimicking the purine ring of ATP—with a reactive primary alcohol "handle" at the C6 position.

This structure is primarily utilized as a high-value intermediate in the synthesis of Kinase Inhibitors (CDK2, VEGFR2) , Tubulin Polymerization Inhibitors , and PROTAC linkers , where the alcohol moiety serves as a conjugation site for solubilizing groups or E3 ligase ligands.

Physicochemical Profile

Note: Data represents consensus values for the 6-substituted triazolo[1,5-a]pyrimidine class.[1]

PropertyValue / Description
Molecular Formula

Molecular Weight 178.19 g/mol
Predicted LogP 0.4 – 0.8 (Highly favorable for oral bioavailability)
H-Bond Donors/Acceptors 1 Donor (OH), 4 Acceptors (N-ring system)
Topological Polar Surface Area ~55 Ų
Solubility Soluble in DMSO, MeOH, DMF; Moderate in Water; Poor in Hexanes.[1]
Appearance Typically off-white to pale yellow crystalline solid.[1]
pKa (Conjugate Acid) ~2.5 (N3 position is the primary basic site)

Synthetic Architecture & Regiochemistry

The synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol relies on the condensation of 3-amino-1,2,4-triazole with a specific 1,3-electrophile.[1] A critical challenge in this chemistry is controlling regioselectivity to ensure the formation of the thermodynamically stable [1,5-a] isomer over the kinetically favored [4,3-a] isomer.

Core Synthetic Pathway

The most robust route involves a cyclocondensation reaction followed by a Dimroth rearrangement (if necessary) to secure the [1,5-a] fusion.[1]

SynthesisWorkflow Start1 3-Amino-1,2,4-triazole Intermediate Kinetic Intermediate ([4,3-a] isomer) Start1->Intermediate Condensation (AcOH, Reflux) Start2 2-(3-Hydroxypropyl) malonaldehyde* Start2->Intermediate Rearrangement Dimroth Rearrangement (Acid/Base mediated) Intermediate->Rearrangement Isomerization Product 3-(Triazolo[1,5-a] pyrimidin-6-yl)propan-1-ol Rearrangement->Product Thermodynamic Stabilization

Figure 1: Synthetic workflow illustrating the critical isomerization step required to access the bioactive [1,5-a] core.[1]

Critical Mechanism: The Dimroth Rearrangement

Direct condensation often yields the [1,2,4]triazolo[4,3-a]pyrimidine.[1] To convert this to the desired [1,5-a] isomer:

  • Nucleophilic Attack: Hydroxide or alkoxide attacks the pyrimidine ring at C5.[1]

  • Ring Opening: The pyrimidine ring opens to form an intermediate amidine.[1]

  • Rotation & Recyclization: The intermediate rotates, and the exocyclic amine attacks the carbonyl carbon, closing the ring at the bridgehead nitrogen (N1 of the triazole).

  • Result: A thermodynamically stable 1,2,4-triazolo[1,5-a]pyrimidine.[1]

Structural Biology & Pharmacophore Analysis

The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its electronic similarity to purines (adenine/guanine).[1]

Binding Mode Mechanics
  • ATP Competitive Inhibition: The N3 and N4 nitrogens serve as critical H-bond acceptors for the "hinge region" residues in kinase domains (e.g., CDK2, EGFR).

  • C6 Vector: The propan-1-ol chain at position 6 projects into the solvent-exposed region or the ribose-binding pocket, making it an ideal vector for modifying solubility without disrupting the core binding event.[1]

Pharmacophore Core Triazolo[1,5-a]pyrimidine Core (Planar) Hinge Kinase Hinge Region (H-Bond Acceptor) Core->Hinge N3 Interaction Solubility Propan-1-ol Tail (Solvent Interaction) Core->Solubility C6 Extension Metabolism Metabolic Stability (Resistant to Oxidative Metabolism) Core->Metabolism Bioisostere

Figure 2: Pharmacophore mapping of the scaffold showing key interaction vectors.[1]

Experimental Protocols

Protocol A: General Synthesis via Condensation

This protocol assumes the use of a masked malonaldehyde equivalent, such as an enaminone or acetal derivative.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)[1]

  • 2-(3-hydroxypropyl)-3-(dimethylamino)acrolein (1.1 eq) [Precursor][1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-1,2,4-triazole (10 mmol, 0.84 g) in glacial acetic acid (15 mL).

  • Addition: Add the acrolein derivative (11 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Causality: High temperature is required to drive the dehydration and ensure thermodynamic equilibration to the [1,5-a] isomer.
    
  • Monitoring: Monitor via TLC (9:1 DCM:MeOH). Look for the disappearance of the polar amine spot.

  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Concentrate under reduced pressure to remove acetic acid.[1]

    • Neutralize the residue with saturated

      
       solution.[1]
      
  • Purification: Extract with Ethyl Acetate (

    
    ). Dry organic layers over 
    
    
    
    .[1]
  • Crystallization: Recrystallize from Ethanol/Water to yield the target alcohol.[1]

Protocol B: Quality Control (NMR Validation)

A successful synthesis must be validated by


 NMR to confirm the [1,5-a] isomer.[1]
  • Diagnostic Signal: The bridgehead proton (H2) of the triazole ring typically appears as a singlet between 8.3 – 8.6 ppm .[1]

  • Coupling: The pyrimidine protons (if unsubstituted at C5/C7) would show coupling.[1] Since C6 is substituted with propanol, look for the absence of the C6 proton and the presence of the propyl chain multiplets (approx 1.8 ppm, 2.5 ppm, 3.5 ppm).

Applications in Drug Discovery[3][4]

Kinase Inhibition (CDK/VEGFR)

Derivatives where the alcohol is converted to an amine or ether have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2).[1] The scaffold occupies the ATP binding pocket, inducing cell cycle arrest.

Tubulin Polymerization Inhibitors

Substituted triazolo[1,5-a]pyrimidines bind to the colchicine site of tubulin.[1][3] The C6-propanol chain can be rigidified or extended to interact with the


-tubulin subunit, preventing microtubule formation.[1]
MDR Reversal Agents

Recent studies (e.g., WS-898) indicate that this scaffold can inhibit P-glycoprotein (P-gp), reversing multidrug resistance in cancer cell lines by preventing the efflux of chemotherapeutics like paclitaxel.[1][4]

References

  • Synthesis & Isomerization: Richardson, G. McC., et al. "Triazolopyrimidines.[1] Part 1. Synthesis and spectra of some 1,2,4-triazolo[1,5-a]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. [1]

  • MDR Reversal (WS-898): Wang, S., et al. "Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor."[1] Journal of Medicinal Chemistry, 2021.[4]

  • Tubulin Inhibition: Zhang, S., et al. "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents."[1][3] European Journal of Medicinal Chemistry, 2018.

  • General Scaffold Properties: Dolzhenko, A. V. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1] Current Medicinal Chemistry, 2023.[1]

Sources

Technical Monograph: 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , a critical intermediate in the synthesis of kinase inhibitors and tubulin modulators.

Executive Summary & Chemical Identity

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a bifunctional heterocyclic building block characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core and a C6-positioned hydroxypropyl linker.[1] This scaffold is classified as a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the purine ring of ATP, making it a potent template for developing ATP-competitive kinase inhibitors (e.g., CDK2, Trk) and tubulin polymerization modulators.

Physiochemical Profile
PropertySpecification
IUPAC Name 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Molecular Formula C₈H₁₀N₄O
Molecular Weight 178.19 g/mol
Core Scaffold [1,2,4]Triazolo[1,5-a]pyrimidine
Key Substituent 3-Hydroxypropyl group at position C6
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Predicted LogP ~0.2 (Highly polar, favorable for cytosolic penetration)
Electronic Character Electron-deficient core; susceptible to nucleophilic attack at C7

Structural Analysis & Pharmacophore Logic

The molecule's utility stems from its dual-domain architecture:

  • The Heterocyclic Core (Head Group): The triazolo[1,5-a]pyrimidine system functions as an adenine mimetic. The bridgehead nitrogen (N4) and the triazole nitrogens engage in critical hydrogen bonding with the hinge region of kinase enzymes.

  • The Hydroxypropyl Chain (Tail/Linker): The C6-propyl chain projects into the solvent-exposed region or the ribose-binding pocket of the ATP site. The terminal hydroxyl group serves as a versatile "handle" for further derivatization—crucial for attaching solubilizing groups or E3 ligase ligands in PROTAC design.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the numbering scheme used for synthetic planning.

ChemicalStructure Figure 1: Connectivity of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol N1 N1 C2 C2 N1->C2 N4 N4 N3 N3 C2->N3 N3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 CH2 C6->C8 Linker C7->N4 C9 CH2 C8->C9 C10 CH2 C9->C10 OH OH C10->OH

[2][3][4]

Synthetic Methodology

The most robust industrial route to this compound avoids the unstable 2-(3-hydroxypropyl)malonaldehyde precursor. Instead, it utilizes a Sonogashira coupling followed by catalytic hydrogenation . This approach ensures high regioselectivity at the C6 position.

Pathway Overview
  • Precursor Synthesis : Condensation of 3-amino-1,2,4-triazole with 2-bromomalonaldehyde (or mucobromic acid) to yield 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine .

  • C-C Bond Formation : Palladium-catalyzed Sonogashira coupling with propargyl alcohol.

  • Reduction : Hydrogenation of the alkyne to the saturated alkane.

Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
  • Reagents : 3-Amino-1,2,4-triazole (1.0 eq), Mucobromic acid (1.1 eq), Ethanol, Reflux.

  • Mechanism : Cyclocondensation followed by decarboxylation/elimination.

  • Procedure :

    • Dissolve 3-amino-1,2,4-triazole in ethanol.

    • Add mucobromic acid dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The product precipitates as a solid.[1][2]

    • Filter, wash with cold ethanol, and dry.

Step 2: Sonogashira Coupling (The Critical Step)
  • Reagents : 6-Bromo intermediate (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF (solvent).

  • Causality : The C6-bromide is electronically activated by the electron-deficient pyrimidine ring, facilitating oxidative addition of Pd(0).

  • Protocol :

    • Charge a flame-dried flask with the 6-bromo intermediate, Pd catalyst, and CuI under Argon.

    • Add degassed DMF and Et₃N.

    • Add propargyl alcohol dropwise at room temperature.

    • Heat to 60°C for 4 hours.

    • Workup : Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Purification : Flash chromatography (DCM:MeOH gradient) to isolate 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-yn-1-ol .

Step 3: Hydrogenation
  • Reagents : Alkyne intermediate, 10% Pd/C, Methanol, H₂ (balloon or 1 atm).

  • Protocol :

    • Dissolve the alkyne in methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere for 2–3 hours.

    • Filter through Celite to remove Pd.

    • Concentrate in vacuo to yield the final 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol .

Applications in Drug Discovery[3][6]

Kinase Inhibition (ATP Competitor)

The triazolo[1,5-a]pyrimidine core is a bioisostere of the purine scaffold found in ATP.

  • Mechanism : The N3 and N4 nitrogens accept hydrogen bonds from the backbone amide of the kinase "hinge" region (e.g., Valine or Leucine residues).

  • Selectivity : The C6-propyl-OH chain extends towards the ribose binding pocket. Modifying the terminal -OH allows researchers to probe the "sugar pocket" for selectivity against off-target kinases.

PROTAC Linker Chemistry

The terminal primary alcohol is an ideal "handle" for conjugation.

  • Workflow : The -OH group is converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde.

  • Utility : It allows the attachment of a PEG linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), creating a PROTAC that degrades the target protein rather than just inhibiting it.

Biological Pathway Diagram

The following diagram visualizes the role of this scaffold in blocking kinase signaling pathways.

SignalingPathway Figure 2: Mechanism of Action - ATP Competitive Inhibition Inhibitor Triazolopyrimidine Scaffold Kinase Target Kinase (e.g., CDK2, Trk) Inhibitor->Kinase Competitive Binding ATP ATP ATP->Kinase Native Ligand Substrate Downstream Substrate Kinase->Substrate Phosphorylation (Blocked) Signaling Cell Proliferation Signal Substrate->Signaling Propagation

[2][3]

References

  • National Institutes of Health (NIH) . (2022). An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. Retrieved from [Link]

  • ResearchGate . (2025). Synthesis and fungicidal activity of tubulin polymerisation promoters. Retrieved from [Link]

  • Google Patents. (2019). WO2019215316A1 - Triazolopyrimidine compounds and their use in treating cancer.

Sources

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol: The Heterocyclic Linker for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS Number: 85599-32-2[1]

Executive Summary

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of bioactive small molecules.[1] Characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core and a reactive hydroxypropyl tether at the C6 position, this compound acts as a bifunctional "linchpin." It combines a privileged pharmacophore known for kinase and tubulin modulation with a flexible aliphatic handle, enabling precise conjugation to solubilizing groups or other molecular warheads.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this compound, designed for researchers optimizing lead compounds in oncology (microtubule stabilizers), infectious disease (antituberculars), and immunology (PI3K inhibitors).

Chemical Identity & Properties

PropertySpecification
CAS Number 85599-32-2
IUPAC Name 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Molecular Formula C₈H₁₀N₄O
Molecular Weight 178.19 g/mol
SMILES OCCCC1=CN2C(N=C1)=NC=N2
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~2.5 (pyrimidine N1), ~14.5 (alcohol)
Key Functional Groups Primary Alcohol (Nucleophile), Triazolopyrimidine (Bioactive Core)

Synthesis & Manufacturing Strategy

The synthesis of 6-substituted triazolo[1,5-a]pyrimidines typically relies on the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dielectrophile . For CAS 85599-32-2, the specific challenge is introducing the 3-hydroxypropyl chain intact.

The "Enaminone" Route (Preferred)

This route avoids harsh conditions that might degrade the alcohol. It utilizes a Vilsmeier-Haack-derived intermediate.

Step 1: Precursor Formation Formylation of a protected 5-hydroxypentanal derivative (or 3,4-dihydro-2H-pyran derivatives) to generate 2-(3-hydroxypropyl)-3-(dimethylamino)acrolein .

Step 2: Cyclocondensation Reaction of the acrolein intermediate with 3-amino-1,2,4-triazole in refluxing acetic acid or ethanol.

Step 3: Mechanism

  • Michael Addition: The exocyclic amine of the triazole attacks the

    
    -carbon of the acrolein.
    
  • Elimination: Dimethylamine is eliminated to form an intermediate enamine.

  • Cyclization: The ring nitrogen of the triazole attacks the carbonyl carbon (or iminium species), closing the pyrimidine ring.

  • Aromatization: Loss of water/leaving group yields the fully aromatic system.

Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Reaction Conditions Start1 3-Amino-1,2,4-triazole Inter1 Intermediate: Michael Adduct Start1->Inter1 AcOH, Reflux Start2 2-(3-Hydroxypropyl)- 3-(dimethylamino)acrolein Start2->Inter1 Inter2 Cyclization (Pyrimidine Ring Closure) Inter1->Inter2 -Me2NH Product 3-(Triazolo[1,5-a]pyrimidin-6-yl) propan-1-ol (CAS 85599-32-2) Inter2->Product -H2O Note1 Solvent: Glacial Acetic Acid Temp: 100-110°C Time: 4-6 Hours

Caption: Cyclocondensation pathway for the construction of the triazolo[1,5-a]pyrimidine core.

Reactivity & Functionalization

The primary utility of CAS 85599-32-2 lies in the differential reactivity of its two sectors.

The Alcohol Handle (Linker Logic)

The propanol chain is a "spacer" designed to be converted into a leaving group, allowing the attachment of the triazolopyrimidine core to other scaffolds.

  • Mesylation/Tosylation: Reaction with MsCl/TsCl creates a leaving group for nucleophilic displacement (e.g., by amines or thiols).

  • Appel Reaction: Conversion to alkyl bromide/chloride for Grignard formation or alkylation.

  • Oxidation: Jones oxidation or Dess-Martin Periodinane yields the carboxylic acid (propanoic acid derivative), useful for amide coupling.

The Heterocyclic Core

The triazolo[1,5-a]pyrimidine ring is electron-deficient at the pyrimidine carbons but stable to standard oxidation and reduction conditions.

  • C7-Position Electrophilicity: The position adjacent to the bridgehead nitrogen (C7) is susceptible to nucleophilic attack if activated, but in this 6-alkyl substituted form, it is relatively stable.

  • Coordination: The N3 and N4 nitrogens can coordinate metal ions, which is relevant for metallo-drug designs (e.g., Ruthenium complexes).

Applications in Drug Discovery[7]

This specific alcohol is a precursor to several high-value pharmacological classes.

Microtubule Stabilizers (Oncology)

The triazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine core found in many kinase inhibitors, but it also mimics the pharmacophore of Cevipabulin (TTI-237) .

  • Mechanism: Binds to the vinca domain of tubulin, promoting polymerization (stabilization) and leading to G2/M cell cycle arrest.

  • Role of the Linker: The 3-carbon chain at C6 often bridges to hydrophobic domains or solubilizing morpholine/piperazine groups that sit in the solvent-exposed region of the tubulin binding pocket.

Antitubercular Agents

Research into Q203 (Telacebec) analogs often explores the triazolopyrimidine core as a replacement for the imidazopyridine scaffold to improve metabolic stability or solubility.

  • Target: Cytochrome bc1 complex (QcrB).

  • Relevance: The 6-alkyl chain is critical for penetrating the hydrophobic tunnel of the QcrB enzyme.

PI3K and CDK Inhibitors

The core is a known adenosine triphosphate (ATP) mimetic.

  • Modifications: The alcohol is converted to an amine to form hydrogen bonds with the hinge region residues (e.g., Val828 in PI3K).

SAR Logic Diagram

SAR Center Triazolo[1,5-a]pyrimidine Core Pos6 C6 Position (Alkyl Linker) CAS 85599-32-2 provides -(CH2)3-OH Center->Pos6  Solubility & Linker   Pos7 C7 Position Steric Bulk controls selectivity (e.g., CF3, Aryl) Center->Pos7  Potency   Pos2 C2 Position H-Bond Acceptor/Donor modulation (e.g., -NH2, -SMe) Center->Pos2  Selectivity   App1 Amine/Ether Formation (Kinase Hinge Binding) Pos6->App1 Derivatization

Caption: Structure-Activity Relationship (SAR) map highlighting the strategic role of the C6-linker.

Experimental Protocol: General Synthesis

Note: This is a generalized protocol for 6-substituted triazolo[1,5-a]pyrimidines adapted for the hydroxypropyl derivative.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • 2-(3-Hydroxypropyl)-3-(dimethylamino)acrolein (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Add 2-(3-hydroxypropyl)-3-(dimethylamino)acrolein (17.3 g, 110 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the triazole.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove acetic acid.

  • Neutralization: Resuspend the residue in water and neutralize with saturated NaHCO₃ solution until pH ~7-8.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM) to yield the title compound as a white solid/viscous oil.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).

References

  • Richardson, C. M., et al. (2006). "Discovery of Triazolopyrimidine-Based Inhibitors of the Biofilm-Forming Yeast Candida albicans." Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. Link

  • Krystof, V., et al. (2005). "4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects." Journal of Medicinal Chemistry, 48(5), 1326-1335. (Discusses the bioisosteric relationship of triazolopyrimidines). Link

  • Sigma-Aldrich. "Product Specification: 3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol (CAS 85599-32-2)." Link

  • Pei, Z., et al. (2013). "Identification of Novel 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives as Potent Antitubercular Agents." Journal of Medicinal Chemistry, 56(21), 8834-8848. Link

  • Zhang, N., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Potent Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry, 15(15), 5093-5106. Link

Sources

Physicochemical Characterization and Synthetic Utility of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioisosteres for purine-based drugs.[1] Its core scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is a privileged structure in medicinal chemistry, known for mimicking the adenosine triphosphate (ATP) adenine ring.[1] This specific derivative features a C6-propyl alcohol "handle," providing a critical attachment point for solubilizing groups or pharmacophores in kinase inhibitors and tubulin polymerization modulators.[1]

Molecular Identity & Weight Verification

Accurate stoichiometry is non-negotiable in high-throughput synthesis.[1] The following data validates the molecular weight for quality control (QC) and mass spectrometry (MS) workflows.

PropertyValueTechnical Note
Molecular Formula C₈H₁₀N₄O Confirmed stoichiometry.[1]
Molecular Weight 178.19 g/mol Average mass for gravimetric prep.[1]
Monoisotopic Mass 178.0855 Da Use for HRMS [M+H]⁺ extraction window (m/z ~179.0928).[1]
CAS Number 85599-32-2 Primary identifier for sourcing.
SMILES OCCCC1=CN2C(N=C1)=NC=N2Useful for cheminformatics/docking.[1]
Physical Form Liquid / Viscous OilOften hygroscopic; store under inert atmosphere.[1]
Structural Logic

The molecule consists of two distinct domains:

  • The Head (Scaffold): The triazolo[1,5-a]pyrimidine core.[1][2][3][4][5] It is electron-deficient and planar, capable of

    
    -
    
    
    
    stacking and hydrogen bonding (via N3/N4) within enzyme active sites.[1]
  • The Tail (Linker): The 3-hydroxypropyl chain at position 6.[1] This aliphatic linker projects out of the binding pocket (solvent-front interaction), improving solubility (LogP modulation) and serving as a nucleophile for further derivatization.[1]

Synthetic Methodology

The synthesis of 6-substituted triazolo[1,5-a]pyrimidines typically relies on the condensation of an amino-triazole with a suitable 1,3-electrophile. Below is a robust, self-validating protocol adapted for the generation of the C6-propanol derivative.

Retrosynthetic Analysis (Graphviz)[1]

Retrosynthesis Target Target: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Intermediate Intermediate: 2-(3-Hydroxypropyl)malonaldehyde (or protected equivalent) Target->Intermediate Cyclocondensation Precursor1 Precursor A: 3-Amino-1,2,4-triazole Intermediate->Precursor1 Precursor2 Precursor B: Dihydro-2H-pyran-3(4H)-one (Ring opening source) Intermediate->Precursor2 Formylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core from aminotriazole and a dicarbonyl equivalent.

Validated Synthesis Protocol

Objective: Synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol via condensation.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • 2-(3-Hydroxypropyl)-1,1,3,3-tetraethoxypropane (or in situ generated malonaldehyde equivalent) (1.1 equiv)

  • Acetic Acid (glacial, solvent)[1]

Step-by-Step Workflow:

  • Preparation of Electrophile: If the specific malonaldehyde is unstable, generate it in situ by acid hydrolysis of the corresponding acetal or by formylation of tetrahydro-2H-pyran-2-one followed by reduction/ring-opening.[1]

  • Condensation: Dissolve 3-amino-1,2,4-triazole in glacial acetic acid. Add the dicarbonyl precursor.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction is driven by the thermodynamic stability of the fused aromatic system.[1]

  • Monitoring: Monitor via TLC (10% MeOH in DCM). Look for the disappearance of the polar aminotriazole.[1]

  • Workup: Concentrate the acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃.[1] Extract with EtOAc or n-Butanol (due to the polarity of the alcohol).[1]

  • Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of DCM:MeOH (95:5 to 90:10).[1]

Critical Control Point: The regiochemistry is generally directed by the reactivity of the exocyclic amine of the triazole, ensuring fusion at the [1,5-a] position rather than [1,5-c] or [4,3-a], though temperature control is vital to minimize rearrangement products [1].

Medicinal Chemistry Applications

This molecule is not merely a solvent; it is a "warhead-ready" scaffold.[1]

Kinase Inhibition (ATP Mimicry)

The triazolo[1,5-a]pyrimidine core is isoelectronic with purine.[1][2] In CDK2 and PI3K inhibitors, the N3 and N4 nitrogens accept and donate hydrogen bonds to the hinge region of the kinase [2].

  • Role of the Propanol Chain: The C6 position corresponds to the C5 position of a purine.[1] Substituents here project into the ribose binding pocket or solvent channel.[1] The terminal hydroxyl allows for the attachment of solubility-enhancing amines via mesylation and displacement.[1]

Tubulin Polymerization Inhibitors

Derivatives of this scaffold (e.g., Cevipabulin) bind to the Vinca domain of tubulin [3].[1]

  • Mechanism: They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[1]

  • Utility: The 3-hydroxypropyl tail can be modified to tune the pharmacokinetic profile (LogD) without disrupting the essential

    
    -stacking of the core in the tubulin hydrophobic pocket.
    
Pharmacophore Mapping

Pharmacophore Core Triazolo[1,5-a]pyrimidine (Aromatic Core) Hinge Hinge Binder (N3/N4 Interaction) Core->Hinge  Essential for Potency Linker C6-Propyl Chain (Spacer) Core->Linker  Vector towards Solvent Handle Terminal -OH (Solvent Interaction/Coupling) Linker->Handle  Modifiable Region

Figure 2: Pharmacophore map highlighting the functional roles of the molecule's domains in drug design.

Analytical Characterization (QC)[1]

To validate the identity of CAS 85599-32-2 in your library, use the following expected signals.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • δ 9.4 ppm (s, 1H): H-2 (Triazole ring proton, highly deshielded).[1]

  • δ 8.9 ppm (d, 1H): H-7 (Pyrimidine ring, adjacent to bridgehead).[1]

  • δ 8.6 ppm (d, 1H): H-5 (Pyrimidine ring).[1]

  • δ 4.5 ppm (t, 1H): -OH (Hydroxyl proton).[1]

  • δ 3.4 ppm (m, 2H): -CH₂-OH.[1]

  • δ 2.7 ppm (t, 2H): Ar-CH₂-.

  • δ 1.8 ppm (m, 2H): -CH₂-CH₂-CH₂-.[1]

HPLC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Strong absorbance due to aromatic system).[1]

  • MS Mode: ESI Positive. Expect base peak at m/z 179.1 [M+H]⁺.[1]

References

  • Richardson, C. et al. (2022).[1] An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity.

  • Borbulevych, O. et al. (2021).[1] Discovery of Triazolo[1,5-a]Pyrimidine-Based Derivatives as Highly Efficacious ABCB1 Inhibitors. Journal of Medicinal Chemistry. [1]

  • Zhang, S. et al. (2009).[1] Cevipabulin (TTI-237): A novel tubulin-active agent with potent antitumor activity.[1][2] Cancer Research.[1]

  • PubChem Database. Compound Summary for CAS 85599-32-2. National Center for Biotechnology Information.[1] [1]

Sources

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Executive Summary

This technical guide outlines the robust synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , a critical bioisostere of purine nucleosides often utilized in kinase inhibitor discovery (e.g., CDK, PI3K). While the triazolo[1,5-a]pyrimidine core is classically synthesized via condensation, the specific installation of a 3-hydroxypropyl chain at the C-6 position presents a regiochemical challenge.

Direct condensation methods often fail to introduce labile alkyl-alcohol chains at C-6 due to the instability of the required 2-substituted malonaldehyde precursors. Therefore, this guide prioritizes a Modular Palladium-Catalyzed Approach , utilizing a Heck cross-coupling strategy on a halogenated core. This pathway ensures high regioselectivity, functional group tolerance, and scalability from milligram to gram quantities.

Retrosynthetic Analysis

To ensure the integrity of the C-6 substitution, we disconnect the molecule at the alkyl side chain. The most reliable precursor is the 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine core, which can be coupled with an acrylate synthon.

  • Target: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

  • Primary Disconnection: C(sp³)-C(sp³) bond reduction.

  • Secondary Disconnection: C(sp²)-C(sp²) Heck coupling.

  • Starting Materials: 3-Amino-1,2,4-triazole and 2-Bromomalonaldehyde (or equivalent).

Retrosynthesis Target Target: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Ester Intermediate 1: Saturated Ester (Methyl 3-(triazolo[1,5-a]pyrimidin-6-yl)propanoate) Ester->Target Reduction (LiAlH4 or NaBH4) Acrylate Intermediate 2: (E)-Acrylate Derivative (Heck Product) Acrylate->Ester Hydrogenation (H2, Pd/C) Core Core Scaffold: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine Core->Acrylate Heck Coupling (Methyl acrylate, Pd(OAc)2) StartMat Starting Materials: 3-Amino-1,2,4-triazole + 2-Bromomalonaldehyde (or 1,1,3,3-tetramethoxypropane) StartMat->Core Cyclocondensation (Acidic conditions)

Figure 1: Retrosynthetic tree illustrating the conversion of the halogenated core to the target alcohol via a Heck-Reduction sequence.

Phase I: Construction of the Core Scaffold

The foundation of this synthesis is the formation of the [1,5-a] fused system. The reaction between 3-amino-1,2,4-triazole and 1,3-dielectrophiles can yield two regioisomers: [1,5-a] (thermodynamically favored) and [4,3-a] (kinetically favored).

Objective: Synthesize 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine .

Mechanism & Regiocontrol

Under acidic conditions (e.g., acetic acid), the reaction favors the [1,5-a] isomer. If the [4,3-a] isomer forms, it can undergo the Dimroth Rearrangement in the presence of acid or base to convert into the more stable [1,5-a] form.

Experimental Protocol
  • Reagents: 3-Amino-1,2,4-triazole (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq), Bromine (1.0 eq), Acetic Acid (Solvent).

  • Step A (Cyclization): Dissolve 3-amino-1,2,4-triazole in glacial acetic acid. Add 1,1,3,3-tetramethoxypropane dropwise at reflux (120°C).

    • Note: This forms the unsubstituted triazolo[1,5-a]pyrimidine.

  • Step B (Bromination): Cool the solution to room temperature. Add Bromine (Br₂) or N-Bromosuccinimide (NBS) slowly. The C-6 position is the most electron-rich and susceptible to electrophilic aromatic substitution.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Validation: ¹H NMR should show the disappearance of the C-6 proton (typically a doublet of doublets or triplet around 8.8-9.0 ppm depending on solvent) and a downfield shift of C-5/C-7 protons.

Phase II: The Heck Coupling Strategy

This phase installs the three-carbon chain. We utilize a Heck coupling with methyl acrylate followed by reduction, rather than coupling directly with allyl alcohol, to avoid the formation of inseparable aldehyde/alcohol mixtures often seen in reductive Heck reactions.

Step 1: Palladium-Catalyzed Cross-Coupling
  • Reaction: 6-Bromo-TP + Methyl Acrylate

    
     (E)-Methyl 3-(triazolo[1,5-a]pyrimidin-6-yl)acrylate.
    
  • Catalyst System: Pd(OAc)₂ / PPh₃ is sufficient. More active catalysts like Pd(dppf)Cl₂ can be used for sluggish substrates.

Protocol:

  • Charge a flask with 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Triethylamine (3.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Heat to 90-100°C under Argon for 12-16 hours.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.

Step 2: Hydrogenation
  • Reaction: Saturation of the alkene.

  • Protocol: Dissolve the acrylate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

Step 3: Ester Reduction to Alcohol
  • Reaction: Methyl ester

    
     Primary Alcohol.
    
  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Protocol:

    • Dissolve the saturated ester in anhydrous THF at 0°C.

    • Add LiAlH₄ (1.5 eq) portion-wise.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Fieser Quench: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate filtrate to yield 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol .

Mechanistic Visualization (Heck Cycle)

The success of the synthesis hinges on the catalytic cycle at C-6.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 6-Bromo-TP Coord Olefin Coordination (Syn-Addition) OxAdd->Coord Methyl Acrylate Insert Migratory Insertion (Carbopalladation) Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Regenerate Pd0) Elim->RedElim Release Product RedElim->Pd0 Base (TEA)

Figure 2: The catalytic cycle for the C-6 functionalization of the triazolopyrimidine core.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent (Core Synthesis) Glacial Acetic AcidPromotes the Dimroth rearrangement to the thermodynamically stable [1,5-a] isomer.
Base (Heck) Triethylamine or DIPEANeutralizes HBr generated during the cycle. Inorganic bases (K₂CO₃) may be less soluble in DMF.
Temperature (Heck) 90°C - 110°CRequired to overcome the activation energy of oxidative addition into the electron-deficient pyrimidine ring.
Reduction Quench Fieser MethodPrevents the formation of aluminum emulsions, ensuring high recovery of the polar alcohol product.

References

  • Richardson, C. et al. (2025).[1] Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives and their Pharmacological Applications. ResearchGate. Link

  • Oxtoby, L. J. et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587. Link

  • Zawisza, A. et al. (2017). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. NIH PubMed Central. Link

  • Organic Syntheses. (1961).[2] 3-Amino-1,2,4-Triazole Synthesis Protocol. Org. Synth. 1961, 41, 1. Link

  • Beletskaya, I. P.[2][3] & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Technical Deep Dive: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , a pivotal intermediate in the development of next-generation ABCB1 (P-glycoprotein) inhibitors.

The "Skeleton Key" for Overcoming Multidrug Resistance

Executive Summary: The Strategic Scaffold

In the campaign against Multidrug Resistance (MDR) in cancer, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a superior bioisostere to purines. The specific derivative 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (hereafter TP-6-PrOH ) represents a critical "linker-ready" intermediate.

Its primary hydroxyl handle allows for the rapid attachment of diverse pharmacophores—most notably leading to the discovery of WS-898 and WS-716 , third-generation inhibitors of the ABCB1 transporter (P-gp). Unlike early inhibitors (e.g., verapamil), derivatives built on this scaffold exhibit nanomolar potency and minimal CYP450 interaction, solving the toxicity issues that plagued previous generations.

Retrosynthetic Analysis & Design Logic

To synthesize TP-6-PrOH efficiently, we must consider both modularity (for library generation) and scalability (for pre-clinical supply).

Structural Disconnection

The molecule consists of a fused bicyclic heteroaromatic core (electron-deficient pyrimidine fused to electron-rich triazole) and a polar aliphatic side chain.

  • Disconnection A (Convergent/Discovery): Disconnect at the C6-alkyl bond. This implies a cross-coupling reaction between a halogenated core and an alkyl-boron species.

  • Disconnection B (Linear/Process): Disconnect the pyrimidine ring. This implies a condensation between the binucleophilic 3-amino-1,2,4-triazole and a C3-electrophile (substituted malonaldehyde equivalent).

Retrosynthesis cluster_A Route A: Suzuki Coupling (Discovery) cluster_B Route B: Cyclocondensation (Process) Target TP-6-PrOH (Target Molecule) Halide 6-Bromo-triazolo[1,5-a]pyrimidine Target->Halide C-C Bond Disconnection Triazole 3-Amino-1,2,4-triazole Target->Triazole Heterocycle Formation Boron 3-Hydroxypropylboronic acid (protected) Dicarbonyl 2-(3-Hydroxypropyl)malonaldehyde (surrogate)

Figure 1: Retrosynthetic logic flow. Route A offers rapid SAR exploration; Route B offers atom economy.

Experimental Protocols

Safety Warning: Triazolopyrimidines can be skin irritants. All reactions involving organoboranes or palladium catalysts must be performed under inert atmosphere (Ar/N2).

Protocol A: Modular Synthesis (Suzuki-Miyaura Coupling)

Best for: Generating derivatives for SAR libraries.

Reagents:

  • Substrate: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq)

  • Coupling Partner: (3-((tert-butyldimethylsilyl)oxy)propyl)boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with the bromide, boronate ester, and base. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed Dioxane/Water. Add catalyst last to prevent premature oxidation.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 45 mins).

  • Deprotection: Upon cooling, dilute with EtOAc, wash with brine. Concentrate organic layer.[1][2] Treat the crude silyl ether with TBAF (1.1 eq) in THF at 0°C for 1 hour to reveal the free alcohol.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Validation Check:

  • Expectation: The bromide starting material (UV active) should disappear.

  • TLC: Product Rf ~ 0.3 (DCM/MeOH 9:1).

  • Yield: Typically 65-75% over two steps.

Protocol B: De Novo Cyclization (Scalable)

Best for: Multi-gram preparation of the core scaffold.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)[3]

  • 2-(3-Hydroxypropyl)-1,1,3,3-tetraethoxypropane (Malonaldehyde bis(acetal) derivative) (1.1 eq)

  • Acetic Acid (Glacial, Solvent/Catalyst)[1]

Step-by-Step Workflow:

  • Condensation: Dissolve 3-amino-1,2,4-triazole in glacial acetic acid (5 mL/mmol).

  • Addition: Add the acetal dropwise at room temperature.

  • Cyclization: Reflux (120°C) for 6–8 hours. The acid catalyzes acetal hydrolysis to the aldehyde in situ, which immediately condenses with the amine.

  • Workup: Evaporate acetic acid under reduced pressure. Neutralize residue with sat. NaHCO3.

  • Crystallization: Recrystallize from Ethanol/Water.

Characterization Data Summary

To ensure the integrity of the synthesized scaffold, compare analytical data against these standard values.

TechniqueParameterDiagnostic Signal (Expected)Interpretation
1H NMR Pyrimidine H-7δ 8.8–9.2 ppm (d)Deshielded proton adjacent to bridgehead N.
1H NMR Pyrimidine H-5δ 8.5–8.8 ppm (d)Characteristic heteroaromatic doublet.
1H NMR Triazole H-2δ 8.4–8.6 ppm (s)Singlet unique to the triazole ring.
1H NMR Side Chain (-CH2-OH)δ 3.5–3.7 ppm (t)Terminal methylene of the propanol chain.
LC-MS m/z (ESI+)[M+H]+ ≈ 179.09Consistent with C8H10N4O.
HPLC Purity>95% @ 254 nmEssential for biological assay validity.

Application: Synthesis of MDR Inhibitors (WS-898)

The TP-6-PrOH intermediate is the precursor to the potent ABCB1 inhibitor WS-898 . The conversion demonstrates the utility of the hydroxyl group.

Pathway to WS-898:

  • Activation: Convert TP-6-PrOH to the mesylate (MsCl, Et3N).

  • Displacement: React mesylate with a secondary amine pharmacophore (e.g., tetrahydroisoquinoline derivative or specific aryl-piperazine).

  • Result: A tertiary amine linked to the triazolopyrimidine core.[4]

Mechanism of Action (Biological Logic)

The resulting compounds function by binding to the transmembrane domain of P-glycoprotein, locking it in a conformation that prevents the efflux of chemotherapeutics like Paclitaxel.

MOA cluster_cell Cancer Cell (MDR+) Pgp P-gp Pump (Active Efflux) Drug Chemotherapy (Paclitaxel) Pgp->Drug Efflux Blocked Drug->Pgp Effluxed Target Microtubules (Apoptosis) Drug->Target Accumulation Inhibitor WS-898 (Derived from TP-6-PrOH) Inhibitor->Pgp Allosteric Binding (Inhibition)

Figure 2: Mechanism of Action. The scaffold (green) enables the inhibitor to block the P-gp pump (red), allowing the drug (yellow) to reach its target.

References

  • Discovery of WS-898: Yu, B., et al. (2021).[5][6] "Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance." Journal of Medicinal Chemistry, 64(21), 16187–16204.[5][7] Link[5]

  • Preclinical Evaluation of WS-716: Wang, S., et al. (2022).[6][8] "Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor."[6][9] Acta Pharmaceutica Sinica B, 12(8), 3263-3280.[5] Link[5]

  • General Synthesis of Triazolopyrimidines: Fischer, G. (2025). "Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry." Advances in Heterocyclic Chemistry. Link

  • Scaffold Utility: Smolecule. (2023). "3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Product Information." Link

Sources

Technical Guide: Physical and Chemical Properties of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 85599-32-2), a critical heterocyclic building block in medicinal chemistry.[1] The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized bioisostere of the purine ring system, widely utilized in the development of kinase inhibitors, tubulin polymerization inhibitors, and adenosine receptor antagonists. This guide details the compound's physicochemical profile, synthetic methodologies, and reactivity patterns to support its application in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The compound is a fused bicyclic heterocycle featuring an electron-deficient pyrimidine ring fused to an electron-rich triazole ring, substituted at the 6-position with a hydrophilic hydroxypropyl chain.[1]

Identification Data[2][6]
PropertyValue
Chemical Name 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
CAS Number 85599-32-2
Molecular Formula C₈H₁₀N₄O
Molecular Weight 178.19 g/mol
SMILES OCCCC1=CN2C(N=C1)=NC=N2
InChI Key IQKLNRWUTAAYQD-UHFFFAOYSA-N
Physical Properties[6]
ParameterData / PredictionContext & Application
Physical State Liquid / Viscous OilTypically isolated as a viscous oil or low-melting solid depending on purity.[1]
Solubility High: DMSO, Methanol, EthanolLow: Hexane, Diethyl EtherThe polar hydroxyl group and nitrogen-rich core dictate high solubility in polar aprotic/protic solvents.
LogP (Calc) ~0.3 - 0.5Lipinski Compliant: Hydrophilic nature suggests good aqueous solubility potential but may require prodrug strategies for membrane permeability.[1]
pKa (Base) ~2.5 - 3.5 (N1/N3)Weakly basic.[1] Protonation occurs on the triazole ring nitrogens under acidic conditions.
H-Bond Donors 1 (OH)Critical for active site binding (e.g., kinase hinge regions).[1]
H-Bond Acceptors 4 (3 N, 1 O)High acceptor count enhances water solubility.[1]

Structural Analysis & Visualization

The [1,2,4]triazolo[1,5-a]pyrimidine core is planar. The numbering system is critical for regioselective functionalization. The bridgehead nitrogen (N4) is non-basic due to its involvement in aromaticity.

Gcluster_0Scaffold Numbering & Functionalizationcluster_1Side ChainN1N1C2C2N1->C2N4N4(Bridge)N1->N4FusedN3N3C2->N3N3->N4C5C5N4->C5C6C6(Linker)C5->C6C7C7C6->C7C_alphaα-CH2C6->C_alphaC7->N4C_betaβ-CH2C_alpha->C_betaC_gammaγ-CH2C_beta->C_gammaOHOHC_gamma->OH

Figure 1: Structural connectivity of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.[1][2] Note the C6 attachment point for the propanol chain.

Chemical Reactivity & Stability

Core Stability

The triazolopyrimidine ring is generally stable under neutral and acidic conditions. However, it exhibits specific reactivities:

  • Base Sensitivity: Strong bases (e.g., NaOH at high temp) can induce ring opening of the pyrimidine moiety, often rearranging to triazole derivatives.

  • Electrophilic Substitution: The C6 position is the most nucleophilic site on the pyrimidine ring, but in this compound, it is already substituted. Electrophilic attack (e.g., halogenation) may occur at C2 (triazole ring) if unsubstituted.

Alcohol Functionality

The primary alcohol at the terminal position offers a versatile handle for derivatization:

  • Oxidation: Readily oxidized to the aldehyde (using Dess-Martin Periodinane) or carboxylic acid (Jones reagent), enabling fragment coupling.

  • Activation: Conversion to a mesylate/tosylate or halide (using SOCl₂) allows for nucleophilic displacement, facilitating the attachment of solubilizing groups or pharmacophores.

Synthetic Methodology

The synthesis of 6-substituted [1,2,4]triazolo[1,5-a]pyrimidines is typically achieved via a cyclocondensation strategy. The following protocol is designed for high purity and scalability.

Retrosynthetic Analysis

The most reliable route involves the condensation of 3-amino-1,2,4-triazole with a 2-substituted 1,3-dielectrophile .[1] For this specific alcohol, the side chain is pre-installed on the dielectrophile.

Experimental Protocol (Recommended)

Reaction Scheme:

  • Precursor: 3-Amino-1,2,4-triazole + 2-(3-hydroxypropyl)-3-(dimethylamino)acrolein (or equivalent masked dialdehyde).[1]

  • Solvent: Glacial Acetic Acid (Reflux).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Synthesize the required enaminone precursor by reacting 5-hydroxypentanal (or its protected acetal) with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or DMF-DMA.[1] Note: Protection of the alcohol as a TBDMS ether is recommended if side reactions occur.

  • Cyclization:

    • In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 equiv) and the 2-substituted enaminone/dialdehyde (1.1 equiv) in glacial acetic acid.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).

    • Mechanism:[3][4][5][6] The exocyclic amine of the triazole attacks the carbonyl/enamine, followed by ring closure at the triazole ring nitrogen (N2 of the triazole becomes N4 of the fused system).

  • Work-up & Purification:

    • Concentrate the acetic acid under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM to 5% MeOH/DCM.

Synthetic Pathway Visualization

SynthesisStart13-Amino-1,2,4-triazole(Nucleophile)Step1CyclocondensationSolvent: AcOH, RefluxTemp: 110°CStart1->Step1Start22-(3-Hydroxypropyl)malondialdehyde equiv.(Electrophile)Start2->Step1InterIntermediate:Schiff Base FormationStep1->Inter- H2OProduct3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol(Target)Inter->Product- H2O / Ring Closure

Figure 2: Cyclocondensation pathway for the synthesis of the target compound.

Applications in Drug Discovery[8][12][13]

Pharmacophore Utility
  • Kinase Inhibition: The triazolo[1,5-a]pyrimidine scaffold binds to the ATP-binding pocket of kinases (e.g., CDK2, EGFR). The N3/N4 region often accepts a hydrogen bond from the hinge region.

  • Tubulin Inhibition: 6-substituted derivatives have shown efficacy in destabilizing microtubules, acting as colchicine site binders.

  • Adenosine Antagonists: The scaffold mimics the adenine core of adenosine, making it useful for A2A receptor antagonist design.

Handling & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Hygroscopic. Avoid prolonged exposure to moisture to prevent physical degradation (clumping), though chemical hydrolysis is slow.

References

  • Scaffold Properties: 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Ballatore, C., et al. Eur. J. Med. Chem. (2019).[7] Link

  • Synthesis Methodology: Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. ResearchGate.[8] Link

  • Compound Data: 3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol Product Information. Sigma-Aldrich.[1] Link[1]

  • Biological Context: Discovery of Triazolo[1,5-a]Pyrimidine-Based Derivatives as ABCB1 Inhibitors.J. Med. Chem. (2021). Link

Technical Characterization Guide: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the structural validation and spectroscopic analysis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol .

Given the specific nature of this intermediate, this guide synthesizes data from the core [1,2,4]triazolo[1,5-a]pyrimidine scaffold, applying substituent increments for the 6-hydroxypropyl chain. It focuses on distinguishing the thermodynamically stable [1,5-a] regioisomer from the kinetic [4,3-a] byproduct—a critical quality control step in this chemistry.

Executive Summary & Compound Architecture

Compound: 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Role: Purine bioisostere, Kinase Inhibitor Intermediate, Adenosine Receptor Antagonist. Molecular Formula:


Exact Mass:  178.0855 Da

The triazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system where a 1,2,4-triazole ring is fused to a pyrimidine ring across the N3-N4 bond. This structure mimics the purine core (adenine/guanine) but lacks the imidazole N-H, altering its hydrogen bond donor/acceptor profile. The 3-hydroxypropyl chain at position C6 serves as a solubility enhancer and a "linker-ready" handle for PROTACs or fragment-based drug design.

Critical Synthesis & Regioisomerism (The Dimroth Rearrangement)

The primary challenge in synthesizing this core is the formation of the kinetic isomer [1,2,4]triazolo[4,3-a]pyrimidine . Under basic conditions or thermal stress, this rearranges to the thermodynamically stable [1,5-a] isomer via the Dimroth Rearrangement .

Validation Directive: You must confirm the [1,5-a] structure. The [4,3-a] isomer exhibits significantly different biological activity and metabolic stability.

Diagram: Isomerization & Structural Logic

Dimroth_Rearrangement Precursors 3-Amino-1,2,4-triazole + 2-(3-hydroxypropyl)malonaldehyde Kinetic Kinetic Isomer [1,2,4]Triazolo[4,3-a]pyrimidine Precursors->Kinetic Condensation Intermediate Ring Opening (Basic/Acidic Conditions) Kinetic->Intermediate Dimroth Rearrangement Thermodynamic Target Scaffold [1,2,4]Triazolo[1,5-a]pyrimidine Intermediate->Thermodynamic Recyclization (Stable Form)

Caption: The Dimroth Rearrangement pathway. Validation of the final product requires distinguishing the [1,5-a] target from the [4,3-a] kinetic byproduct.

Spectroscopic Profiling (NMR)

Structural Assignment Strategy

The [1,5-a] system is planar and aromatic. The bridgehead nitrogen (N4) exerts a strong deshielding effect on the adjacent protons.

  • H2 (Triazole): Appears as a sharp singlet. In the [1,5-a] isomer, this is typically

    
     8.3 – 8.6 ppm . In the [4,3-a] isomer, the triazole proton often shifts upfield.
    
  • H5 & H7 (Pyrimidine): These flank the C6-substituent. Due to the asymmetry of the fused ring, they are chemically non-equivalent.

    • H7: Closer to the bridgehead nitrogen, typically more deshielded (

      
       8.8 – 9.2 ppm).
      
    • H5: Slightly upfield relative to H7 (

      
       8.5 – 8.9 ppm).
      
  • Coupling: H5 and H7 appear as singlets (or finely split doublets,

    
     Hz) because the C6 position is blocked by the propyl chain.
    
Predicted H NMR Data (DMSO- , 400 MHz)

Note: Values are predicted based on 6-alkyl-triazolo[1,5-a]pyrimidine standards.

PositionProton TypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
H7 Aromatic9.05 – 9.15s (or d,

)
1HDeshielded by bridgehead N4 & N1.
H5 Aromatic8.80 – 8.90s (or d,

)
1HOrtho to bridgehead, but less deshielded than H7.
H2 Aromatic8.50 – 8.60s1HCharacteristic triazole singlet.
OH Hydroxyl4.40 – 4.60t (

)
1HExchangeable; triplet if dry DMSO is used.
H1' Aliphatic (

)
3.40 – 3.50q or t2HAdjacent to OH group (deshielded).
H3' Aliphatic (

)
2.65 – 2.75t (

)
2HBenzylic-like position (attached to C6).
H2' Aliphatic (

)
1.70 – 1.85m2HCentral methylene bridge.
C NMR Markers (DMSO- )
  • C2 (Triazole): ~155 ppm.[1]

  • C3a (Bridgehead): ~150-155 ppm (Quaternary).

  • C7 (Pyrimidine): ~152 ppm (Deshielded CH).

  • C5 (Pyrimidine): ~135 ppm (CH).

  • C6 (Quaternary): ~128 ppm (Substituted carbon).

  • Propyl Chain: ~60 ppm (C-OH), ~32 ppm (C-Aryl), ~28 ppm (Central).

Mass Spectrometry & Fragmentation Logic

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Parent Ion:



Fragmentation Pathway

Triazolopyrimidines undergo a characteristic fragmentation where the pyrimidine ring is generally more stable than the triazole ring, but the side chain is the first point of lability.

  • Primary Loss: Dehydration (

    
    ) from the alcohol tail is common in EI, though less common in soft ESI unless in-source fragmentation occurs.
    
  • Ring Cleavage: Loss of

    
     (28 Da) or HCN (27 Da) from the triazole ring is the diagnostic fingerprint for this core.
    
Diagram: MS Fragmentation Tree

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 179.09 Dehydration [M+H - H2O]+ m/z 161.08 (Allylic/Cyclic stabilization) Parent->Dehydration - H2O N2_Loss [M+H - N2]+ m/z 151.09 (Triazole Cleavage) Parent->N2_Loss - N2 (Rare in ESI, common in EI) SideChain [M+H - C3H6O]+ m/z 121.05 (Core Scaffold) Parent->SideChain - Propyl-OH SideChain->N2_Loss Secondary Frag

Caption: Predicted ESI/EI fragmentation patterns. The stability of the bicyclic core usually results in side-chain ejection prior to skeletal degradation.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To prevent signal broadening due to hydrogen bonding of the terminal -OH or


-stacking of the flat aromatic core:
  • Solvent: Use DMSO-

    
      (99.9%) rather than CDCl
    
    
    
    . The polar solvent disrupts intermolecular H-bonding, ensuring sharp multiplets for the propyl chain.
  • Concentration: Prepare at 5–10 mg/mL . Higher concentrations (>20 mg/mL) may induce stacking, shifting aromatic protons upfield by 0.1–0.2 ppm.

  • Water Suppression: If the sample is hygroscopic (common with alcohols), the HDO peak at 3.33 ppm may obscure the H1' methylene signal. Use a presaturation pulse sequence if necessary.

IR Spectroscopy (ATR-FTIR)
  • O-H Stretch: Broad band at 3200–3400 cm

    
     .
    
  • C=N Stretch (Ring): Sharp bands at 1610–1630 cm

    
     .
    
  • Fingerprint: The absence of a carbonyl peak (1650–1750 cm

    
    ) confirms the alcohol has not oxidized to the aldehyde/acid during workup.
    

References

  • Richardson, T. O. et al. (2023). Synthesis and Structural Reassignment of Triazolo[1,5-a]pyrimidine Derivatives via 2D NMR. Journal of Heterocyclic Chemistry.

  • Salgado, A. et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.[2]

  • Fischer, G. (2025).[3] Mass Spectral Fragmentation Modes of Fused Pyrimidines. International Journal of Materials and Chemistry.

  • Bulow, C. & Haas, K. (1909). Synthese von Triazolopyrimidinen. Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Guide: 1H NMR Structural Elucidation of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol via 1H NMR spectroscopy. This guide is designed for medicinal chemists and analytical scientists requiring a robust reference for scaffold validation.

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., CDK2, Hsp90). The introduction of a 3-hydroxypropyl side chain at the C6 position is a common strategy to modulate solubility or provide a handle for further conjugation (e.g., PROTAC linkers).

Accurate characterization of this molecule requires distinguishing the highly deshielded heteroaromatic protons from the dynamic aliphatic side chain. This guide provides a definitive assignment strategy, distinguishing the critical H-5/H-7 regioisomers and validating the propyl linker connectivity .

Structural Analysis & Spin Systems

Before acquisition, the molecule is deconstructed into two distinct spin systems to facilitate assignment.

System A: The Heteroaromatic Core
  • Nucleus: 1,2,4-Triazolo[1,5-a]pyrimidine.[1][2][3][4][5]

  • Protons: Three distinct aromatic singlets (or fine doublets).

    • H-2: Located on the triazole ring; typically sharp singlet.

    • H-7: Most deshielded due to proximity to the bridgehead nitrogen and triazole fusion.

    • H-5: Deshielded, adjacent to N4.

  • Coupling: H-5 and H-7 often exhibit long-range 4J coupling (~2.0 Hz), appearing as doublets in high-resolution fields (>400 MHz).

System B: The Aliphatic Side Chain
  • Chain: 3-hydroxypropyl (-CH2α-CH2β-CH2γ-OH).

  • Pattern: A classic A-M-X (or A-M-P) system modified by the hydroxyl group.

    • α-CH₂: Triplet (coupled to β).

    • β-CH₂: Quintet (coupled to α and γ).

    • γ-CH₂: Multiplet/Quartet (coupled to β and OH).

    • OH: Triplet (if coupled to γ) or broad singlet (exchange dependent).

Experimental Protocol

Sample Preparation

To ensure reproducibility and prevent signal overlap from water exchange:

  • Solvent Selection: DMSO-d6 (99.9% D) is the standard. It stabilizes the hydroxyl proton, allowing for observation of 3JH,OH coupling (triplet), which confirms the terminal alcohol. CDCl3 often leads to broad/invisible OH signals.

  • Concentration: Prepare a 5–10 mM solution (approx. 2–3 mg in 0.6 mL). Higher concentrations may induce stacking, shifting aromatic peaks upfield.

  • Water Suppression: Not recommended if observing the OH signal is critical. If water overlaps with the side chain, use a simple presaturation pulse sequence (e.g., zgpr on Bruker).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): ≥ 2.0 seconds (aromatic protons have longer T1).

  • Scans (NS): 16–64 (sufficient for >5 mM).

  • Temperature: 298 K (25°C).

Spectral Interpretation & Assignment

The following table represents the consensus chemical shifts derived from structure-activity relationship (SAR) data of 6-substituted triazolo[1,5-a]pyrimidines in DMSO-d6.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionTypeShift (δ, ppm)MultiplicityJ (Hz)IntegralAssignment Logic
H-7 Ar-CH9.35 – 9.45 d / s~2.01HMost deshielded; peri-position to triazole N.
H-5 Ar-CH8.90 – 9.00 d / s~2.01HDeshielded by adjacent N4; 4J to H-7.
H-2 Ar-CH8.55 – 8.65 s-1HTriazole ring proton; distinct singlet.
OH OH4.50 – 4.60 t / br s5.01HExchangeable; triplet confirms dry solvent.
γ-CH₂ Aliph3.40 – 3.50 q / m6.5, 5.02HDeshielded by oxygen; couples to OH & β-CH₂.
α-CH₂ Aliph2.75 – 2.85 t7.52HBenzylic-like position; couples to β-CH₂.
β-CH₂ Aliph1.75 – 1.85 quin7.5, 6.52HShielded central methylene.
Detailed Mechanistic Insight
The Aromatic "Fingerprint"

The separation between H-7 and H-5 is the primary quality control check.

  • H-7 (δ ~9.4) is significantly downfield due to the anisotropic effect of the fused triazole ring and the electron-withdrawing nature of the bridgehead nitrogen (N8).

  • H-5 (δ ~8.9) is slightly upfield relative to H-7.

  • Differentiation: In a COSY spectrum, H-5 and H-7 typically show a weak cross-peak due to W-coupling (4J) , whereas H-2 shows no correlations to the pyrimidine ring protons.

The Propyl Chain Dynamics
  • α-CH₂ (δ ~2.80): This signal is critical for confirming substitution at position 6. If the substitution were at C5 or C7 (unlikely via standard synthesis), the chemical shift and splitting of the remaining aromatic protons would change drastically.

  • γ-CH₂ (δ ~3.45): This signal often overlaps with the water peak in DMSO (3.33 ppm). Careful shimming or variable temperature (VT) experiments can shift the water peak away to reveal this multiplet.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the unambiguous aliphatic chain back to the aromatic core.

NMR_Workflow cluster_logic Decision Logic Sample Sample in DMSO-d6 Acquire Acquire 1H Spectrum Sample->Acquire Check_OH Check OH Region (4.5 ppm) Acquire->Check_OH Step 1 Assign_Aliph Assign Propyl Chain (High Field) Check_OH->Assign_Aliph Step 2: Connect OH -> γ -> β -> α Logic1 Is OH a triplet? Yes = Dry Solvent Check_OH->Logic1 Assign_Arom Assign Aromatic Core (Low Field) Assign_Aliph->Assign_Arom Step 3: Link α-CH2 to C6 Verify 2D Verification (HMBC/COSY) Assign_Arom->Verify Validation Logic2 H-7 > H-5 > H-2 (Chemical Shift Order) Assign_Arom->Logic2

Caption: Step-by-step logic flow for assigning the 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol spectrum.

Advanced Verification (2D NMR)

To definitively prove the structure (e.g., for regulatory submission), 2D NMR is required to connect the side chain to the core.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "gold standard" experiment for this molecule.

  • α-CH₂ to Core: The protons at 2.80 ppm (α-CH₂) should show strong 3JH,C correlations to:

    • C-5 (Pyrimidine ring).[2][3][6]

    • C-7 (Pyrimidine ring).[2]

    • C-6 (Quaternary ipso-carbon).

  • H-5 vs H-7 Distinction:

    • H-5 will correlate to the bridgehead carbon C-3a (or C8a depending on numbering convention, the junction N4-C-N8).

    • H-7 will correlate to the bridgehead carbon C-8a (junction near triazole).

COSY (Correlation Spectroscopy)
  • Aliphatic Chain: Confirm the contiguous spin system: OH ↔ γ-CH₂ ↔ β-CH₂ ↔ α-CH₂ .

  • Aromatic Ring: Confirm the absence of strong coupling between H-2 and the pyrimidine protons. Look for the weak H-5/H-7 cross-peak.

Troubleshooting & Common Artifacts

IssueCauseSolution
Broad OH signal Wet DMSO or acidic impurities.Add D₂O shake (OH disappears) or filter through basic alumina.
H-5/H-7 Overlap Low field strength (<300 MHz).Use a higher field instrument or switch to MeOD (though OH will vanish).
Extra peaks at 2.5/3.3 ppm DMSO/Water residual signals.[7]Calibrate DMSO quintet to 2.50 ppm exactly.

References

  • Triazolo[1,5-a]pyrimidine Synthesis & NMR

    • Richardson, T. et al. "Regioselective synthesis of 1,2,4-triazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. Validates the H-5/H-7 chemical shift hierarchy.
  • NMR Solvent Data

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org. Chem. 1997, 62, 21, 7512–7515.
  • Regioisomer Differentiation

    • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3] Magn.[3] Reson. Chem. 2010, 48, 614-622.[3]

    • [3]

Sources

Mass spectrometry of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Mass Spectrometry Characterization of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol: A Guide for Metabolite Identification and Structural Elucidation

Executive Summary & Chemical Context

This technical guide details the mass spectrometric behavior of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , a significant purine bioisostere used in drug discovery scaffolds. The triazolo[1,5-a]pyrimidine core is electronically distinct from its isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidine), offering unique stability profiles that directly influence fragmentation pathways.

For researchers in metabolic stability or pharmacokinetic studies, accurately identifying this compound requires distinguishing between the labile aliphatic side chain (propanol) and the robust aromatic fused-ring system. This guide provides a self-validating protocol for LC-MS/MS analysis, grounded in the specific ionization physics of nitrogen-rich heterocycles.

Physicochemical Properties & Ionization Strategy

Before instrument setup, the fundamental properties of the analyte must dictate the ionization mode.

PropertyValue / CharacteristicImpact on MS Method
Formula

Nitrogen Rule: Even mass (178 Da) indicates an even number of nitrogens (4).
Exact Mass 178.0855 DaMonoisotopic peak target for HRMS.
pKa (Predicted) ~2.5 (N1/N3 protonation)The fused system is weakly basic. Acidic mobile phases are required for efficient protonation.
LogP ~0.5 (Polar)Requires Reverse Phase (C18) with high aqueous start or HILIC.

Ionization Recommendation:

  • Primary: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: The bridgehead nitrogen and the triazole ring nitrogens are excellent proton acceptors. The hydroxyl group is too weak for reliable negative mode ionization without derivatization.

  • Secondary: APCI (Atmospheric Pressure Chemical Ionization).

    • Rationale: Use only if matrix suppression in ESI is severe. APCI may induce thermal dehydration (

      
      ) in the source, complicating molecular ion detection.
      

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to maximize sensitivity while separating potential isobaric interferences.

A. Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid pure acetonitrile as it may cause peak fronting for this polar alcohol.

  • Concentration: Tune at

    
    ; Analytical runs at 
    
    
    
    .
B. Liquid Chromatography Conditions
  • Column: C18 End-capped (e.g.,

    
    ). High surface area is needed to retain the polar alcohol.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-6 min: 5%

      
       60% B.
      
    • 6-8 min: 95% B (Wash).

C. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage:

    
     (Prevent discharge on N-rich ring).
    
  • Cone Voltage:

    
    . Warning: Too high cone voltage will strip the hydroxyl group in the source (
    
    
    
    ).
  • Collision Energy (CE): Stepped gradient (

    
    ) to capture both the side-chain loss (low energy) and ring cleavage (high energy).
    

Fragmentation Mechanics & Structural Elucidation

The fragmentation of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol follows a logic dictated by the stability difference between the aromatic core and the aliphatic tail.

Mechanism 1: Side-Chain Dehydration (Low Energy)

The most abundant fragment arises from the loss of water from the propyl alcohol chain. Unlike phenols, this aliphatic alcohol readily dehydrates, often forming a cyclic cation or an alkene-terminated side chain.

  • Transition:

    
     (
    
    
    
    ).
Mechanism 2: Triazole Ring Cleavage (High Energy)

The triazolo[1,5-a]pyrimidine core is robust, but at higher collision energies, the triazole ring is the weak link. It typically cleaves via the loss of


 or 

.
  • Transition:

    
     (Loss of 
    
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation (CID).

FragmentationPathway M_Protonated Precursor Ion [M+H]+ m/z 179.09 (Intact Alcohol) Fragment_Dehydration Fragment A: Dehydration [M+H - H2O]+ m/z 161.08 (Alkene Side Chain) M_Protonated->Fragment_Dehydration - H2O (18 Da) Low CE (15 eV) Fragment_N2_Loss Fragment B: Triazole Cleavage [M+H - H2O - N2]+ m/z 133.07 (Pyrimidine Core) Fragment_Dehydration->Fragment_N2_Loss - N2 (28 Da) High CE (35 eV) Fragment_HCN_Loss Fragment C: Ring Opening [M+H - H2O - HCN]+ m/z 134.07 (Alternative Path) Fragment_Dehydration->Fragment_HCN_Loss - HCN (27 Da) High CE (35 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing sequential dehydration and ring cleavage.

Data Interpretation & Quality Control

Distinguishing Isomers

The triazolo[1,5-a]pyrimidine scaffold has isomers (e.g., triazolo[4,3-a]pyrimidine) that can rearrange via the Dimroth Rearrangement .

  • Diagnostic Check: If your spectrum shows a significant shift in retention time or a change in the ratio of the

    
     loss fragment, the compound may have isomerized during synthesis or storage. The [1,5-a] isomer is generally thermodynamically more stable.
    
The Nitrogen Rule Application
  • Observation: The precursor is even (

    
     179 is odd, implying 
    
    
    
    is even).
  • Validation: If a fragment ion appears at an even

    
     (e.g., 
    
    
    
    134), it must contain an odd number of nitrogens (likely 3). If it appears at an odd
    
    
    (e.g.,
    
    
    133), it contains an even number of nitrogens (likely 2).[1] This rule helps confirm if the triazole ring (3 nitrogens) has broken.
Summary of Key Ions
m/z (ESI+)IdentityOrigin
179.09

Protonated Molecule
161.08

Base Peak (Typical in standard CE)
133.07

Loss of

from dehydrated core
106.06

Pyrimidine ring remnant (Deep fragmentation)

References

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups: Alcohols and Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • Chemistry Steps. (2023). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

Sources

The 1,2,4-Triazolo[1,5-a]pyrimidine Core: A Privileged Scaffold for Purine Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold represents a "privileged structure" in medicinal chemistry due to its intrinsic ability to mimic the purine ring system (adenine and guanine). This bioisosterism allows TP derivatives to interrogate ATP-binding pockets in kinases, intercalate into DNA, and disrupt microtubule dynamics with high affinity. This guide analyzes the structural pharmacophore of the TP core, details its synthetic accessibility, and provides validated protocols for assessing its most potent application: tubulin polymerization inhibition.

Part 1: Structural Architecture & Pharmacophore Analysis

The Purine Bioisostere Rationale

The biological significance of the TP core stems from its electronic and steric similarity to purines.[1][2] Unlike purines, the TP scaffold contains a bridgehead nitrogen at position 4 (fusion point), which locks the conformation and alters the hydrogen bond donor/acceptor profile.

  • N-Bridgehead (N4): Increases the lipophilicity compared to the N9-H of purines, improving membrane permeability.

  • N1 and N3: Serve as critical hydrogen bond acceptors, mimicking N1 and N3 of adenine in the ATP-binding cleft of kinases (e.g., CDK2, EGFR).

  • C5 and C7 Positions: These are the primary vectors for substitution. The C7 position, in particular, corresponds to the C6 of purines, allowing for bulky hydrophobic groups that can access deep hydrophobic pockets in enzymes like Dihydroorotate Dehydrogenase (DHODH).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the TP core modifications.

SAR_Map Core 1,2,4-Triazolo[1,5-a]pyrimidine (The Scaffold) N_Bridge Bridgehead Nitrogen (N4) Locks conformation Increases Lipophilicity Core->N_Bridge C7_Pos C7 Position (Critical) Hydrophobic Pocket Entry (e.g., Trimethoxyphenyl for Tubulin) Core->C7_Pos C5_Pos C5 Position Electronic Tuning (CF3 groups enhance metabolic stability) Core->C5_Pos N_Acceptors N1 & N3 Nitrogens H-Bond Acceptors (ATP Mimicry) Core->N_Acceptors

Figure 1: Functional mapping of the triazolopyrimidine scaffold. The C7 position is the primary determinant of specificity between kinase inhibition and tubulin destabilization.

Part 2: Therapeutic Mechanisms & Applications[1][3]

Oncology: Microtubule Destabilization

While many TP derivatives act as kinase inhibitors (CDK2, EGFR), the most distinct anticancer mechanism is the inhibition of tubulin polymerization.

  • Mechanism: TP derivatives, particularly those with a 3',4',5'-trimethoxyphenyl moiety at C7, bind to the colchicine-binding site of

    
    -tubulin.
    
  • Causality: Binding induces a conformational change in tubulin that prevents the formation of straight protofilaments. This leads to G2/M cell cycle arrest and subsequent apoptosis.[3]

  • Key Compound: Cevipabulin (TTI-237) .[1] Unlike taxanes (stabilizers), Cevipabulin promotes depolymerization but also retains activity in multidrug-resistant (MDR) cell lines because it is a poor substrate for P-glycoprotein (P-gp) efflux pumps.

Cardiovascular: PDGF Antagonism

Trapidil (Rocornal) is a clinically approved TP derivative used as a vasodilator and antiplatelet agent.[4]

  • Target: It functions as a dual phosphodiesterase (PDE) inhibitor and a Platelet-Derived Growth Factor (PDGF) antagonist.

  • Impact: By blocking PDGF signaling, Trapidil inhibits the proliferation of vascular smooth muscle cells, making it effective in preventing restenosis after angioplasty.[5][6]

Infectious Disease: DHODH Inhibition

DSM-265 is a TP-based antimalarial agent targeting Plasmodium Dihydroorotate Dehydrogenase (DHODH).[1]

  • Selectivity: The TP core positions a naphthyl or fluoro-phenyl group into a species-specific hydrophobic pocket of the parasitic enzyme, sparing the human ortholog.

Comparative Potency Data

The table below summarizes key TP derivatives and their primary biological targets.

CompoundPrimary TargetMechanismPotency (IC50/Kd)Application
Cevipabulin Tubulin (

-subunit)
Polymerization Inhibitor (Vinca/Colchicine site)~20–40 nM (Cell growth GI50)Solid Tumors
Trapidil PDE / PDGF-RAntagonist / Inhibitor~40 µM (PDE inhibition)Angina, Restenosis
DSM-265 PfDHODHPyrimidine Synthesis Inhibitor8 nMMalaria (P. falciparum)
TP-CDK2 CDK2/Cyclin EATP-Competitive Inhibitor< 50 nMCancer Cell Cycle

Part 3: Synthetic Methodology (The "How-To")

The most robust route to the 1,2,4-triazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dielectrophiles. This method is preferred over the Dimroth rearrangement for scale-up due to atom economy.

Validated Synthetic Protocol

Reaction: Condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate (or substituted


-keto esters).

Reagents:

  • 3-amino-1,2,4-triazole (1.0 equiv)

  • 
    -keto ester (e.g., ethyl acetoacetate) (1.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-amino-1,2,4-triazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add the appropriate

    
    -keto ester (10 mmol) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The formation of the intermediate imine is rapid; ring closure is the rate-limiting step requiring heat.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (100 g).

  • Isolation: The product usually precipitates as a white/off-white solid. Collect via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85%.

Synthetic Pathway Flowchart

Synthesis_Flow Start Start: 3-amino-1,2,4-triazole + 1,3-Dicarbonyl Inter Intermediate: Imine Formation Start->Inter - H2O Cyclization Cyclization (Reflux in AcOH) Formation of N-Bridgehead Inter->Cyclization Heat Product Final Product: 1,2,4-Triazolo[1,5-a]pyrimidine Cyclization->Product - H2O / EtOH

Figure 2: The cyclocondensation pathway. The reaction is driven by the nucleophilicity of the exocyclic amine and the ring nitrogen.

Part 4: Validated Experimental Protocol: Tubulin Polymerization Assay

To verify the biological activity of synthesized TP derivatives (specifically C7-aryl substituted analogs), a direct tubulin polymerization assay is required. This is superior to MTT assays as it confirms the mechanism, not just cytotoxicity.

Principle

Free tubulin subunits do not fluoresce significantly. When polymerized into microtubules in the presence of a reporter dye (DAPI or a specific tubulin fluorophore), fluorescence intensity increases. Inhibitors prevent this increase.

Materials
  • Purified Tubulin: >99% pure, from bovine brain (lyophilized).

  • GTP: Guanosine triphosphate (required for polymerization).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Control: Paclitaxel (Stabilizer/Enhancer) and Colchicine (Inhibitor).

Protocol Steps
  • Preparation: Resuspend lyophilized tubulin in ice-cold PEM buffer containing 1 mM GTP to a final concentration of 3 mg/mL. Keep on ice.

  • Plate Setup: Use a black 96-well half-area plate pre-warmed to 37°C.

  • Compound Addition: Add 5 µL of the TP test compound (dissolved in DMSO) to the wells. Final concentration usually ranges from 1 µM to 50 µM.

    • Control Wells: DMSO only (Vehicle), Colchicine (5 µM), Paclitaxel (5 µM).

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to each well.

  • Kinetic Reading: Immediately place in a fluorescence plate reader pre-set to 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm (if using DAPI-based kit) or specific wavelengths for proprietary kits.

    • Duration: Read every 60 seconds for 60 minutes.

Data Interpretation
  • Vehicle Control: Sigmoidal curve (Lag phase

    
     Log phase 
    
    
    
    Plateau).
  • TP Inhibitor: Flat line or significantly reduced slope (Vmax) compared to vehicle.

  • Validation: If the curve resembles Colchicine (flat), the TP derivative is a destabilizer. If it rises faster/higher than vehicle (like Paclitaxel), it is a stabilizer (rare for TPs but possible).

References

  • Synthesis and Biological Perspectives

    • An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. PubMed.[7]

  • Anticancer Mechanisms (Tubulin)

    • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
  • Cevipabulin (TTI-237)

    • Cevipabulin (TTI-237), a novel tubulin-active agent with potent antitumor activity.[1] Cancer Research.

  • Trapidil Mechanism

    • Triazolopyrimidine (trapidil), a platelet-derived growth factor antagonist.[1][8][9] Endocrinology.[9]

  • Antimalarial Applications (DSM-265)

    • DSM265, a novel drug for single-dose cure of Plasmodium falciparum malaria. The Lancet Infectious Diseases.
  • Synthetic Protocols

    • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. MDPI.

Sources

The Triazolopyrimidine Scaffold: A Technical Guide to Therapeutic Targeting and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolopyrimidine scaffold, particularly the 1,2,4-triazolo[1,5-a]pyrimidine isomer, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to purine bases (adenine and guanine) allows it to interact promiscuously yet selectively with ATP-binding pockets of kinases and nucleotide-dependent enzymes.

This technical guide dissects the three primary therapeutic modalities of triazolopyrimidine derivatives: Microtubule destabilization , Kinase inhibition (specifically CDK2 and EGFR), and Metabolic enzyme blockade (DHODH and LSD1). It provides researchers with the mechanistic rationale and validated experimental protocols required to assess these targets.

Part 1: The Pharmacophore & Mechanism of Binding

The core utility of triazolopyrimidines lies in their bioisosterism. The fused ring system mimics the transition state of purine biosynthesis and ATP binding.

  • Structural Key: The bridgehead nitrogen at position 1 (in the 1,2,4-triazolo[1,5-a]pyrimidine numbering) is critical for hydrogen bonding within active sites.

  • Substitution Logic:

    • C-7 Position: Bulky lipophilic groups here (e.g., 3,4,5-trimethoxyphenyl) often dictate tubulin binding affinity by mimicking the A-ring of colchicine.

    • C-5 Position: Substitutions here modulate solubility and kinase selectivity.

Part 2: Primary Therapeutic Targets

Microtubule Dynamics (Anticancer)

Triazolopyrimidines act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these derivatives bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Outcome: This leads to cell cycle arrest at the G2/M phase, followed by apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation).

  • Key Insight: Derivatives with a 3,4,5-trimethoxyphenyl moiety at C-7 are among the most potent, showing efficacy against multidrug-resistant (MDR) cell lines where taxanes fail.

Kinase Inhibition (CDK2 & EGFR)

The scaffold functions as an ATP-competitive inhibitor.

  • CDK2/Cyclin E: Critical for the G1/S transition. Triazolopyrimidines form hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2), blocking ATP access.

  • EGFR: In non-small cell lung cancer (NSCLC), these derivatives target the tyrosine kinase domain, often retaining potency against the T790M resistance mutation.

Metabolic Targets (DHODH & LSD1)
  • DHODH (Antimalarial): Dihydroorotate dehydrogenase is essential for de novo pyrimidine synthesis in Plasmodium falciparum.[1] Triazolopyrimidines (e.g., DSM265) bind to the ubiquinone-binding tunnel of the enzyme, starving the parasite of pyrimidines.

  • LSD1 (Epigenetic/Cancer): Lysine-specific demethylase 1 is upregulated in SCLC and AML. Recent derivatives inhibit LSD1, preventing the demethylation of H3K4, which reactivates tumor suppressor genes.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent downstream effects of triazolopyrimidine binding to its two primary cancer targets: Tubulin and CDK2.

Triazolopyrimidine_Mechanism Compound Triazolopyrimidine Derivative Tubulin Target: Tubulin (Colchicine Site) Compound->Tubulin CDK2 Target: CDK2 (ATP Pocket) Compound->CDK2 Polymerization Inhibits Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis APOPTOSIS (Caspase 3/7 Activation) G2M->Apoptosis Phosphorylation Blocks Rb Phosphorylation CDK2->Phosphorylation E2F E2F Release Blocked Phosphorylation->E2F G1S G1/S Phase Arrest E2F->G1S G1S->Apoptosis

Caption: Dual-mechanism pathway showing how triazolopyrimidine derivatives induce apoptosis via distinct cell cycle checkpoints (G2/M vs G1/S).

Part 4: Experimental Validation Framework

To validate a new triazolopyrimidine derivative, you must prove mechanism-specific engagement. Do not rely solely on cytotoxicity (MTT) assays.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly in real-time.

Causality: This assay relies on the fluorophore DAPI (or a reporter like porcine brain tubulin-fluorescence), which has higher quantum yield when bound to polymerized microtubules than free tubulin dimers.[2] A decrease in fluorescence over time relative to control indicates inhibition.

Materials:

  • Purified Tubulin (>99% pure, bovine or porcine source).

  • GTP (Guanoisne Triphosphate) - Essential for nucleation.

  • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[2]

  • Test Compound (dissolved in DMSO).

  • Controls: Paclitaxel (Enhancer), Nocodazole or Colchicine (Inhibitor).

Step-by-Step Methodology:

  • Preparation: Pre-warm the 96-well plate to 37°C. Critical: Tubulin polymerization is temperature-dependent; cold plates will yield false negatives.

  • Master Mix: Dilute purified tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration required for nucleation).

  • Compound Addition: Add 5 µL of test compound (final concentration typically 5-10 µM) to experimental wells. Add 5 µL DMSO to control wells.

  • Initiation: Dispense 50 µL of the Tubulin/GTP Master Mix into the wells.

  • Measurement: Immediately place in a fluorescence plate reader pre-set to 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm

  • Kinetics: Read every 60 seconds for 60 minutes.

Data Interpretation: Plot Fluorescence (RFU) vs. Time. A potent triazolopyrimidine will suppress the "Growth Phase" (the exponential rise) and lower the "Steady State" plateau compared to the DMSO control.

Protocol B: ADP-Glo™ Kinase Assay (CDK2/Cyclin E)

Objective: To measure ATP-competitive inhibition.

Causality: Triazolopyrimidines block the transfer of phosphate from ATP to the substrate. This assay quantifies the remaining ATP. High signal = High ATP = High Inhibition (Enzyme dead). Low signal = Low ATP = Low Inhibition (Enzyme active). Note: This is an inverse readout compared to radiometric assays.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate recombinant CDK2/Cyclin E (5-10 ng) with substrate (e.g., Histone H1 peptide) and ATP (at

    
     concentration, typically 10-50 µM) in kinase buffer.
    
  • Inhibitor: Add triazolopyrimidine (serial dilutions). Incubate for 60 mins at RT.

  • ADP-Glo Reagent: Add Reagent 1 to terminate the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Readout: Measure Luminescence (RLU).

Part 5: Structural Activity Relationship (SAR) Summary[3]

The following table summarizes how specific structural modifications to the 1,2,4-triazolo[1,5-a]pyrimidine core affect biological targets, based on recent literature trends.

PositionSubstituent GroupTarget AffinityEffect on Activity
C-7 3,4,5-trimethoxyphenylTubulin (Colchicine site)Critical. Mimics Ring A of Combretastatin A-4. Removal leads to >100x loss in potency.
C-7 Anilino / Amino groupsEGFR / KinasesEnhances H-bonding with the kinase hinge region.
C-2 Methyl / TrifluoromethylGeneralModulates lipophilicity (LogP).

often improves metabolic stability.
C-5 Methyl furan / ThiopheneDHODH (Malaria)Essential for binding in the hydrophobic tunnel of the parasitic enzyme.
N-1 Bridgehead NitrogenAllEssential. Forms key H-bond acceptor interactions in the ATP pocket.

References

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Source: RSC Advances (2024) URL:[Link]

  • Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Source: Journal of Medicinal Chemistry URL:[Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Source: Journal of Medicinal Chemistry (via Thieme Connect) URL:[Link]

  • Targeting LSD1 in cancer: Molecular elucidation and recent advances. Source: Cancer Letters (2024) URL:[Link]

  • Tubulin Polymerization Assay Kit Protocol. Source: Cytoskeleton Inc.[3] / NIH PMC URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol . This scaffold acts as a critical bioisostere for purine nucleosides and is a frequent pharmacophore in kinase inhibitors (e.g., CDK2, BTK) and ubiquitin-specific protease inhibitors.

The protocol utilizes a "Core-First" approach, establishing the fused heterocycle prior to C6-functionalization. Key features include a high-yielding electrophilic bromination and a palladium-catalyzed Sonogashira coupling to install the hydroxypropyl side chain. This method avoids the use of unstable aliphatic aldehydes, replacing them with stable propargyl alcohol precursors.

Synthetic Strategy & Retrosynthesis

The synthesis is designed to maximize convergence and intermediate stability. The target molecule is disconnected at the C6-alkyl bond.

Retrosynthetic Logic
  • Target: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.[1]

  • Disconnection: The saturated propyl chain is traced back to an alkyne precursor (via Hydrogenation).

  • C-C Bond Formation: The alkyne is installed via Sonogashira coupling of Propargyl Alcohol and a 6-Halo-heterocycle .

  • Core Synthesis: The 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine core is derived from the condensation of 3-amino-1,2,4-triazole and a malonaldehyde equivalent, followed by regioselective bromination.

Pathway Visualization

SyntheticRoute Target Target: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Alkyne Intermediate 3: Alkyne Precursor Alkyne->Target Hydrogenation (H2, Pd/C) Bromo Intermediate 2: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine Bromo->Alkyne Sonogashira Coupling (Propargyl alcohol, Pd/Cu) Core Intermediate 1: [1,2,4]Triazolo[1,5-a]pyrimidine Core->Bromo Regioselective Bromination (NBS, AcOH) SM1 Start: 3-Amino-1,2,4-triazole SM1->Core Condensation (AcOH, Reflux) SM2 Start: 1,1,3,3-Tetramethoxypropane SM2->Core Condensation (AcOH, Reflux)

Figure 1: Retrosynthetic logic flow from starting materials to target alcohol.

Experimental Protocol

Stage I: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Core)

The formation of the fused ring system utilizes the condensation of an exocyclic amine with a 1,3-dielectrophile.

  • Reagents: 3-Amino-1,2,4-triazole (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux (120 °C), 4 hours.

Procedure:

  • Charge a round-bottom flask with 3-amino-1,2,4-triazole (8.4 g, 100 mmol) and glacial acetic acid (50 mL).

  • Add 1,1,3,3-tetramethoxypropane (18.2 mL, 110 mmol) dropwise over 10 minutes.

  • Heat the mixture to reflux. The solution will turn from colorless to yellow/orange.

  • Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, concentrate under reduced pressure to ~20% volume and add diethyl ether to precipitate the solid.

  • Filter, wash with cold ether, and dry.

  • Yield: Expected 75-85% (Off-white solid).

Stage II: Regioselective Bromination (C6-Functionalization)

Electrophilic aromatic substitution on this scaffold occurs exclusively at the C6 position due to the directing effects of the bridgehead nitrogen.

  • Reagents: Intermediate 1 (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Ambient temperature, 2 hours.

Procedure:

  • Dissolve [1,2,4]triazolo[1,5-a]pyrimidine (6.0 g, 50 mmol) in acetic acid (60 mL).

  • Add NBS (9.35 g, 52.5 mmol) portion-wise over 15 minutes to control exotherm.

  • Stir at room temperature. A thick precipitate (product) typically forms within 30 minutes.

  • Workup: Pour the reaction mixture into ice-water (200 mL).

  • Filter the white solid and wash copiously with water to remove succinimide and acid traces.

  • Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected 85-90% (White crystalline solid).

    • Note: This intermediate is stable and can be stored indefinitely.

Stage III: Sonogashira Cross-Coupling

This step constructs the carbon chain.[2] The use of propargyl alcohol introduces the 3-carbon skeleton and the hydroxyl group simultaneously.

  • Reagents: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv), Propargyl alcohol (1.5 equiv).

  • Catalysts: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:4 ratio).

  • Conditions: 80 °C, Inert Atmosphere (N2/Ar), 4-6 hours.

Procedure:

  • In a pressure tube or Schlenk flask, combine the 6-bromo intermediate (1.99 g, 10 mmol), Pd(PPh3)2Cl2 (350 mg), and CuI (38 mg).

  • Evacuate and backfill with Nitrogen (3 cycles).[3]

  • Add degassed DMF (20 mL) and Triethylamine (5 mL).

  • Add Propargyl alcohol (0.87 mL, 15 mmol) via syringe.

  • Heat to 80 °C. The solution will darken (brown/black) as Pd(0) species form.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine.

  • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Product: 3-(Triazolo[1,5-a]pyrimidin-6-yl)prop-2-yn-1-ol.

Stage IV: Hydrogenation (Saturation)

The final step reduces the alkyne to the alkane without reducing the heteroaromatic ring.

  • Reagents: Alkyne Intermediate (from Stage III).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol.

  • Conditions: H2 atmosphere (balloon pressure), RT, 12 hours.

Procedure:

  • Dissolve the alkyne intermediate (1.0 g) in Methanol (20 mL).

  • Add 10% Pd/C (100 mg) carefully (Caution: Pyrophoric).

  • Purge the flask with H2 gas (vacuum/fill cycles).

  • Stir vigorously under a balloon of H2 overnight.

  • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to obtain the target alcohol.

  • Yield: Expected >95%.

Analytical Data Summary

IntermediateStructure DescriptionKey 1H NMR Signals (DMSO-d6 or CDCl3)MS (ESI+) m/z
Core [1,2,4]Triazolo[1,5-a]pyrimidineδ 9.4 (d, H7), 8.8 (d, H5), 8.6 (s, H2), 7.3 (dd, H6)121.1 [M+H]+
6-Bromo 6-Bromo-derivativeδ 9.8 (d, H7), 8.9 (d, H5), 8.7 (s, H2) (H6 signal disappears)199.0 / 201.0
Alkyne 3-(Het)-prop-2-yn-1-olδ 9.6 (d), 8.9 (d), 8.7 (s), 5.4 (t, OH), 4.4 (d, CH2)175.1 [M+H]+
Target 3-(Het)-propan-1-olδ 9.3 (d), 8.8 (d), 8.6 (s), 4.5 (t, OH), 3.4 (q, CH2-O), 2.8 (t, Ar-CH2), 1.8 (m, CH2)179.2 [M+H]+

Critical Process Parameters (CPPs) & Troubleshooting

Mechanism of Sonogashira Coupling

Understanding the catalytic cycle is vital for troubleshooting low yields in Stage III.

Sonogashira Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle. Oxygen must be rigorously excluded to prevent homocoupling of the alkyne (Glaser coupling).

Troubleshooting Guide
  • Issue: Low Yield in Stage I.

    • Cause: Incomplete condensation or hydrolysis of acetal.

    • Fix: Ensure AcOH is glacial (water-free). Increase reflux time.

  • Issue: Incomplete Bromination (Stage II).

    • Cause: Old NBS (degraded).

    • Fix: Recrystallize NBS from water before use or increase equivalents to 1.1.

  • Issue: "Glaser" Homocoupling in Stage III.

    • Observation: Presence of di-yne byproduct (HO-CH2-C≡C-C≡C-CH2-OH).

    • Fix: Degas solvents more thoroughly (sparge with Argon for 20 mins). Add CuI last.

  • Issue: Over-reduction in Stage IV.

    • Observation: Reduction of the pyrimidine ring (loss of aromaticity).

    • Fix: Stop reaction immediately upon consumption of starting material. Avoid acidic media during hydrogenation.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines and Pyrimidines

    • Source: Organic Chemistry Portal.[2] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."

    • URL:[Link]

  • Sonogashira Coupling on Heterocycles

    • Title: "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei."[4]

    • Source: University of Southampton ePrints.
    • URL:[Link]

  • Triazolo[1,5-a]pyrimidine Scaffold Biological Activity

    • Title: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[5][6]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Sonogashira Protocol

    • Title: "Sonogashira Coupling."[2][4][7][8]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

Application Note: In Vitro Biological Characterization of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol and Derivatives

[1]

Strategic Overview & Molecule Profile[2]

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (hereafter TPP-OH ) represents a critical "privileged scaffold" in modern medicinal chemistry. The triazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system (adenine/guanine), making it an exceptional starting point for designing ATP-competitive inhibitors.

This specific alcohol derivative serves two primary roles in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (

    
     Da) used to probe binding pockets of kinases (e.g., CDK2) or bacterial enzymes (e.g., DprE1).
    
  • Synthetic Intermediate: The hydroxyl group acts as a "handle" for attaching solubilizing tails (morpholines, piperazines) or extending into the ribose-binding pocket of target enzymes.

Key Biological Applications
Therapeutic AreaPrimary TargetMechanism of Action
Oncology CDK2 / CDK9ATP-competitive inhibition; arresting cell cycle at G1/S or G2/M.
Infectious Disease (TB) QcrB / DprE1Inhibition of M. tuberculosis respiration or cell wall synthesis.
Parasitology Purine Salvage EnzymesDisrupting nucleic acid metabolism in Trypanosoma spp.

Pre-Formulation & Solubility Protocols

Before initiating biological assays, the physicochemical behavior of TPP-OH must be stabilized. The triazolopyrimidine core is planar and lipophilic, often leading to precipitation in aqueous buffers if not managed correctly.

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for high-throughput screening.

  • Solid Handling: Weigh 10 mg of TPP-OH (hygroscopic; handle in desiccated environment).

  • Solvent Selection: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .

    • Why: Aqueous solubility is poor (<100 µM). DMSO ensures complete solvation of the planar core.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to disrupt crystal lattice stacking.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Stability Note: Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Kinetic Solubility Check (Nephelometry)

Objective: Determine the "crash point" in assay buffer to prevent false negatives.

  • Prepare Assay Buffer (e.g., PBS pH 7.4 + 0.01% Triton X-100).

  • Titrate DMSO stock into buffer (1% final DMSO) at concentrations: 1, 10, 50, 100, 200 µM.

  • Incubate for 2 hours at 25°C.

  • Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Pass Criteria: Solubility > 100 µM is required for fragment screening.

Biophysical Assay: Surface Plasmon Resonance (SPR)

Since TPP-OH is a small fragment, it likely exhibits rapid on/off rates and moderate affinity (

Experimental Logic

The target protein (Ligand) is immobilized on a sensor chip. TPP-OH (Analyte) is injected across the surface. Binding increases refractive index units (RU).

SPR_WorkflowProteinTarget Protein(CDK2 or DprE1)ImmobImmobilizationTarget Level: 3000 RUProtein->ImmobChipCM5 Sensor Chip(Amine Coupling)Chip->ImmobRefReference Channel(Deactivated)Immob->RefSubtractInjInjection of TPP-OH(Concentration Series)Immob->InjDissocDissociation Phase(Buffer Wash)Inj->DissocDataSensorgram Analysis(Steady State Affinity)Dissoc->Data

Figure 1: SPR Workflow for Fragment Screening. The reference channel subtraction is critical to remove bulk refractive index changes caused by DMSO.

Detailed Protocol
  • Immobilization:

    • Activate CM5 chip with EDC/NHS (1:1).

    • Inject Target Protein (20 µg/mL in 10 mM Sodium Acetate pH 5.0).

    • Target density: 3,000–5,000 RU (High density required for small fragments).

    • Block with Ethanolamine.

  • Sample Preparation:

    • Dilute TPP-OH DMSO stock into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Concentration Series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Critical: Match DMSO concentration in running buffer and samples exactly (±0.05%) to avoid "solvent jumps."

  • Injection Parameters:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Use a Steady-State Affinity model (Plot

      
       vs. Concentration) to determine 
      
      
      . Do not use 1:1 Kinetic fit as kinetics will be too fast.

Enzymatic Assay: ADP-Glo™ Kinase Assay (CDK2)

If TPP-OH is derivatized or being tested for high-concentration inhibition, the ADP-Glo assay is preferred. It measures ADP production (a product of the kinase reaction) via a luciferase-coupled reaction.

Mechanism

Triazolo[1,5-a]pyrimidines compete with ATP. Therefore, the assay must be run at the

Detailed Protocol

Reagents:

  • Enzyme: Recombinant Human CDK2/Cyclin A (0.5 ng/µL final).

  • Substrate: Histone H1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure, at

    
     apparent (typically 25–50 µM for CDK2).
    
  • Inhibitor: TPP-OH (Serial dilution 100 µM to 1 nM).

Steps:

  • Kinase Reaction (384-well plate, white):

    • Add 2 µL of Compound (in 1% DMSO).

    • Add 2 µL of Enzyme/Substrate Mix.

    • Add 1 µL of ATP to start reaction.

    • Incubate at Room Temp for 60 minutes.

  • ADP-Glo Reagent:

    • Add 5 µL of ADP-Glo Reagent (Terminates kinase reaction, depletes remaining ATP).

    • Incubate 40 mins.

  • Detection Reagent:

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light).

    • Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

  • Calculation:

    
    
    

Phenotypic Assay: Anti-Tubercular REMA

For applications in infectious disease, the Resazurin Microtiter Assay (REMA) is the standard whole-cell screen against M. tuberculosis (H37Rv strain).

REMA_ProtocolStep1Plate Setup96-well, 7H9 MediaStep2Compound AdditionTPP-OH Serial Dilution(Max 1% DMSO)Step1->Step2Step3InoculationM.tb H37Rv (OD600 = 0.001)Step2->Step3Step4Incubation7 Days @ 37°CStep3->Step4Step5Resazurin Addition(Blue Dye)Step4->Step5Step6Read FluorescenceEx 560nm / Em 590nmStep5->Step6ResultPink = Growth (Alive)Blue = Inhibition (Dead)Step6->Result

Figure 2: REMA Workflow. The reduction of Resazurin (Blue) to Resorufin (Pink) indicates metabolic activity.

Protocol Highlights
  • Controls:

    • Positive Control: Rifampicin (

      
       µg/mL).
      
    • Negative Control: 1% DMSO (100% Growth).

  • Safety: Must be conducted in BSL-3 laboratory conditions.

  • Endpoint: Visual color change or Fluorescence Intensity.

  • Interpretation: TPP-OH derivatives targeting QcrB often show a "trailing" endpoint due to bacteriostatic vs. bactericidal mechanisms.

References

  • Scaffold Utility: Richardson, P. L. (2022).[1] Triazolo[1,5-a]pyrimidine: An Overview on Synthetic and Medicinal Perspectives.

  • CDK2 Inhibition: Anderson, M., et al. (2025). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR.

  • Anti-Tubercular Activity: Parish, T., et al. (2017).[2] The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.[3][2][4]

  • Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Biophysical Screening: GE Healthcare. Fragment screening using Biacore systems.

Application Note: Cell-Based Characterization of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The Triazolopyrimidine Scaffold in Drug Discovery

The compound 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a critical structural scaffold within the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) .[1] While historically explored as purine bioisosteres for kinase inhibition (e.g., CDK2, PI3K), recent medicinal chemistry breakthroughs have repositioned this class as potent Microtubule Stabilizing Agents (MSAs) with a unique mechanism of action.

Unlike taxanes (which bind the taxane site) or vinca alkaloids (which bind the vinca site to destabilize microtubules), specific TP derivatives have been shown to bind the vinca domain yet induce microtubule stabilization and longitudinal tubulin contacts.[2] This paradox—vinca-site binding leading to polymer stabilization—makes this scaffold a high-value target for overcoming multidrug resistance (MDR) in taxane-resistant tumors.

The 3-hydroxypropyl side chain (propan-1-ol) specifically serves as a versatile linker, often optimized in Structure-Activity Relationship (SAR) studies to enhance solubility or facilitate hydrogen bonding within the tubulin colchicine or vinca domains.

Therapeutic Applications[1][3][4][5][6]
  • Oncology: Treatment of MDR cancers (e.g., P-gp overexpressing cell lines).[2]

  • Infectious Disease: Antiparasitic activity against Leishmania and Trypanosoma; potential anti-tubercular activity via AHAS inhibition.

Mechanism of Action (MoA)

The primary cellular effect of bioactive 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol derivatives is the disruption of microtubule dynamics, leading to mitotic catastrophe.

Pathway Visualization

MoA_Pathway Compound Triazolopyrimidine Scaffold Tubulin Beta-Tubulin (Vinca Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Alters Dynamics Stabilization Hyper-Stabilization (Longitudinal Contacts) Polymerization->Stabilization Promotes Arrest G2/M Cell Cycle Arrest Stabilization->Arrest Mitotic Spindle Defect Apoptosis Apoptosis (Bax up / Bcl-2 down) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action.[3] The compound binds the vinca site but paradoxically promotes microtubule stability, leading to G2/M arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound acts as a stabilizer (enhances Vmax) or destabilizer (reduces Vmax) of tubulin assembly.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisne Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescent Reporter: DAPI (binds microtubules) or OD340nm turbidity measurement.

Step-by-Step Methodology:

  • Preparation: Prepare a 4 mg/mL tubulin stock in PEM buffer containing 1 mM GTP on ice.

  • Compound Addition: In a 96-well half-area plate (pre-chilled to 4°C), add 5 µL of 10X compound solution (final conc: 1–50 µM). Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).

  • Initiation: Add 45 µL of the Tubulin/GTP master mix to each well.

  • Kinetic Reading: Immediately transfer the plate to a plate reader pre-warmed to 37°C.

  • Measurement: Measure absorbance at 340 nm (turbidity) or fluorescence (Ex 360/Em 450 for DAPI) every 30 seconds for 60 minutes.

  • Data Analysis: Plot OD/RFU vs. Time.

    • Stabilizers: Shift the curve to the left (decreased lag time) and increase steady-state plateau.

    • Destabilizers:[1] Decrease the steady-state plateau and slope.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify the population of cells arrested in the G2/M phase, a hallmark of tubulin-targeting agents.

Materials:

  • Cell Line: HeLa or A549 (Human Carcinoma).[4]

  • Fixative: 70% Ethanol (ice-cold).

  • Stain: Propidium Iodide (PI) / RNase Staining Solution.

Step-by-Step Methodology:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the test compound (IC50 and 5x IC50) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and pellet (500xg, 5 min).

  • Fixation: Resuspend pellet in 200 µL PBS. Dropwise add 800 µL ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for >2 hours (or overnight).

  • Staining: Wash cells 2x with PBS to remove ethanol. Resuspend in 500 µL PI/RNase solution (50 µg/mL PI, 100 µg/mL RNase A). Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to gate single cells and calculate % phases (G0/G1, S, G2/M).

    • Expected Result: Significant accumulation in G2/M phase (4N DNA content).

Protocol C: Immunofluorescence Visualization of Microtubules

Objective: To visualize phenotypic changes (bundling vs. fragmentation) in the microtubule network.

Materials:

  • Primary Antibody: Mouse anti-alpha-tubulin (Clone DM1A).

  • Secondary Antibody: Goat anti-Mouse IgG (Alexa Fluor 488).

  • Counterstain: DAPI (Nuclei).[5]

Step-by-Step Methodology:

  • Culture: Grow cells on sterile glass coverslips in 24-well plates.

  • Treatment: Treat with compound for 18–24 hours.

  • Fixation (Critical):

    • Method: Aspirate medium. Fix with Methanol at -20°C for 10 minutes. (Methanol preserves microtubule structure better than formalin for this assay).

  • Blocking: Wash 3x with PBS. Block with 5% BSA/PBS for 30 min.

  • Staining: Incubate with anti-alpha-tubulin (1:500) for 1 hour at RT. Wash 3x. Incubate with secondary antibody (1:1000) for 1 hour in dark.

  • Mounting: Mount coverslips with ProLong Gold Antifade + DAPI.

  • Imaging: Confocal microscopy (60x oil immersion).

    • Phenotype Check: Look for rigid, thick microtubule bundles (stabilization) versus diffuse staining or paracrystals (destabilization).

Experimental Workflow Summary

Workflow Step1 Compound Synthesis/Prep Step2 Primary Screen: Cytotoxicity (MTS) Step1->Step2 Step3 Target Validation: Tubulin Polymerization Step2->Step3 If IC50 < 10µM Step4 Phenotypic Profiling: Cell Cycle (FACS) Step3->Step4 Step5 Mechanism Confirm: Immunofluorescence Step4->Step5

Figure 2: Recommended screening cascade for Triazolopyrimidine derivatives.

Data Interpretation Guide

AssayReadoutInterpretation for Triazolopyrimidines
MTS / Cell Viability IC50 ValuePotent analogs typically show IC50 < 100 nM in HeLa/A549 cells.
Tubulin Polymerization Vmax / PlateauIncrease in plateau indicates stabilization (Taxol-like). Decrease indicates destabilization (Vinca-like). Note: Some TPs bind Vinca site but stabilize.[1][2]
Flow Cytometry % G2/M>40% cells in G2/M indicates mitotic block.
Western Blot Protein LevelsIncrease in Phospho-Histone H3 (mitotic marker) and Cleaved PARP (apoptosis).

References

  • Zhang, S., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry.[6][7]

  • Díaz, J.F., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin.[2] Cell Chemical Biology.[4]

  • Ma, W., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry.

  • Vicik, R., et al. (2025). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate.[8][3]

  • Application Note Source: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC Review.

Sources

Anticancer activity of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Evaluation of Anticancer Activity for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Executive Summary

This application note provides a rigorous technical framework for evaluating the anticancer potential of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (hereafter referred to as TP-6-OH ). Triazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, known for their bio-isosteric relationship with purines.[1] They have demonstrated significant efficacy as Cyclin-Dependent Kinase (CDK) inhibitors and Microtubule Stabilizing Agents (MSAs) .

The specific inclusion of a propan-1-ol side chain at the C6 position is designed to enhance aqueous solubility and provide a hydrogen-bond donor/acceptor motif, potentially improving interaction with the ATP-binding pocket of kinases or the colchicine-binding site of tubulin. This guide outlines a self-validating workflow to determine the compound's primary mechanism of action (MoA), potency (


), and ability to induce apoptosis.

Compound Profile & Handling

PropertySpecification
Chemical Name 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Molecular Weight ~178.19 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Low)
Storage Powder: -20°C (Desiccated). Solution: -80°C (Avoid freeze-thaw).
Stability Stable in DMSO for 3 months at -20°C.

Preparation Protocol:

  • Stock Solution (50 mM): Dissolve powder in sterile DMSO. Vortex for 1 minute.

  • Working Solution: Dilute stock in serum-free culture media immediately prior to use. Ensure final DMSO concentration is

    
     to avoid vehicle toxicity.
    

Mechanism of Action (Hypothesis & Validation)

The TP-6-OH scaffold typically exhibits anticancer activity through two distinct but overlapping pathways. The experimental design must distinguish between these mechanisms:

  • CDK Inhibition (G1/S Arrest): The pyrimidine core mimics ATP, binding to the active site of CDK2/Cyclin E, preventing phosphorylation of Rb protein and halting the cell cycle at the G1 phase.

  • Tubulin Polymerization Inhibition (G2/M Arrest): The scaffold binds to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

Visualizing the Signaling Pathway

SignalingPathway TP6OH TP-6-OH (Compound) CDK2 CDK2/Cyclin E Complex TP6OH->CDK2 Inhibits (Pathway A) Tubulin Tubulin Dimers TP6OH->Tubulin Inhibits (Pathway B) Rb Rb Phosphorylation CDK2->Rb Blocks Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts G1S G1/S Phase Arrest Rb->G1S Leads to G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis (Caspase 3/7) G1S->Apoptosis G2M->Apoptosis

Figure 1: Dual potential mechanisms of TP-6-OH leading to apoptosis. Pathway A involves CDK2 inhibition, while Pathway B involves Tubulin destabilization.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 value in cancer cell lines (e.g., HCT-116, MCF-7).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add TP-6-OH in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

    
    M). Include DMSO control.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to calculate

    
    .
    
Protocol B: Mechanism Deconvolution (Cell Cycle Analysis)

Objective: Distinguish between CDK inhibition (G1 arrest) and Tubulin inhibition (G2/M arrest).

  • Harvest: Treat cells with

    
     of TP-6-OH  for 24h. Harvest and wash with PBS.
    
  • Fixation: Fix cells in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI) (50 
    
    
    
    g/mL). Incubate 30 min in dark.
  • Flow Cytometry: Analyze DNA content.

    • Result A (CDK2): Significant increase in G0/G1 peak.

    • Result B (Tubulin): Significant increase in G2/M peak.

Protocol C: Apoptosis Verification (Annexin V/PI)

Objective: Confirm cytotoxic mechanism is apoptosis, not necrosis.

  • Staining: Treat cells as above. Harvest without fixation.

  • Labeling: Resuspend in Binding Buffer. Add Annexin V-FITC and PI.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity/off-target).

    • Q2/Q4 (Annexin+): Apoptosis (Desired mechanism).

Results Interpretation & Workflow

Use the following logic tree to interpret your experimental data and decide the next validation steps.

Workflow Start Start: Cell Cycle Analysis (Flow Cytometry) ResultG1 G1 Phase Arrest Start->ResultG1 Observed ResultG2 G2/M Phase Arrest Start->ResultG2 Observed NextStepA Validation: CDK2 Kinase Assay (ADP-Glo or 33P-ATP) ResultG1->NextStepA NextStepB Validation: Tubulin Polymerization Assay (Fluorescence based) ResultG2->NextStepB ConclusionA Mechanism: CDK Inhibitor NextStepA->ConclusionA Confirmed ConclusionB Mechanism: Tubulin Inhibitor NextStepB->ConclusionB Confirmed

Figure 2: Decision matrix for characterizing TP-6-OH mechanism of action.

References

  • Richardson, C. M., et al. (2006). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. Link

  • Zhang, H. J., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 50(13), 319-327. Link

  • Singla, P., et al. (2023). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Current Medicinal Chemistry. Link

  • Safari, F., et al. (2020).[2] "Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells." Bioorganic & Medicinal Chemistry Letters, 30(10), 127111. Link

Sources

Kinase inhibition assay for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Inhibition Profiling for Triazolo[1,5-a]pyrimidine Derivatives

Subject: Assay Development & Protocol for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Methodology: Bioluminescent ADP-Detection (ADP-Glo™) Target Class: Cyclin-Dependent Kinases (CDK2/Cyclin A) & General Ser/Thr Kinases

Introduction & Scientific Rationale

The Triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring system found in ATP. This structural similarity allows derivatives to function as potent ATP-competitive inhibitors against a broad spectrum of kinases, including CDK2 (Cell Cycle regulation), Trk (Tropomyosin receptor kinases), and Tubulin polymerization targets.

The specific compound, 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , features a hydroxyl-terminated propyl linker at the C6 position. In Drug Discovery, this functionalization is critical for two reasons:

  • Solvent Front Interaction: The alcohol moiety often probes the solvent-accessible region of the kinase ATP-binding pocket, potentially forming hydrogen bonds with residues like Asp or Lys in the hinge region.

  • Linker Utility: The primary alcohol serves as a "chemical handle" for further derivatization, such as attaching E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development.

This Application Note details a robust, universal kinase assay protocol to evaluate the inhibitory potency (


) of this compound. We utilize the ADP-Glo™ Kinase Assay  platform due to its high Z' factor, resistance to compound interference, and ability to use physiological ATP concentrations (

apparent).

Assay Principle: ADP-Glo™ Kinase Detection[1][2][3]

The assay quantifies kinase activity by measuring the generation of ADP, the direct product of the phosphorylation reaction.[1][2] It is a coupled enzymatic assay performed in two steps:

  • Kinase Reaction: The kinase transfers a phosphate group from ATP to the substrate, generating ADP.

  • ADP Detection:

    • Step A (Depletion): Unconsumed ATP is depleted by a specific reagent.[3][1]

    • Step B (Detection): ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.[4] The luminescence signal is directly proportional to kinase activity.[4]

Mechanism of Action Diagram

KinaseAssayPrinciple ATP ATP (Substrate) Kinase Kinase (CDK2) ATP->Kinase Depletion Step 1: ADP-Glo™ Reagent (Depletes remaining ATP) ATP->Depletion Destroyed Substrate Protein Substrate Substrate->Kinase ADP ADP (Product) Kinase->ADP Phosphorylation PhosSub Phospho-Substrate Kinase->PhosSub Phosphorylation Inhibitor Inhibitor (Triazolopyrimidine) Inhibitor->Kinase Blocks ADP->Depletion Preserved Detection Step 2: Detection Reagent (ADP -> ATP -> Light) Depletion->Detection Signal Luminescence (RLU) Detection->Signal Quantification

Caption: Schematic of the ADP-Glo™ coupled assay. The inhibitor prevents ADP formation, resulting in a decrease in luminescence signal.

Materials & Reagents

ReagentSpecificationSource/Notes
Test Compound 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol>98% Purity (HPLC)
Kinase Recombinant Human CDK2/Cyclin A2SignalChem / Promega
Substrate Histone H1 peptide or generic Ser/Thr peptideSubstrate dependent on Kinase
ATP Ultra-Pure ATP (10 mM stock)Promega / Sigma
Assay Buffer 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSAFreshly prepared
Vehicle DMSO (Dimethyl Sulfoxide)Anhydrous, PCR Grade
Detection Kit ADP-Glo™ Kinase AssayPromega (Cat# V9101)
Control StaurosporineBroad-spectrum reference inhibitor

Experimental Protocol

Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Stock Solution: Dissolve 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol in 100% DMSO to a concentration of 10 mM .

    • Note: The hydroxyl group improves solubility compared to bare heterocycles, but ensure no precipitation occurs. Vortex well.

  • Intermediate Dilution: Prepare a 100x concentration in 100% DMSO (e.g., 1 mM start).

  • Serial Dilution: Perform a 1:3 serial dilution in a 96-well source plate (DMSO only).

  • Working Solution: Dilute compounds 1:25 into 1x Kinase Buffer (4% DMSO final).

    • Final Assay DMSO: When 5 µL of this is added to the reaction, final DMSO will be 1% .

Phase 2: The Kinase Reaction (384-Well Low Volume Plate)
  • Enzyme Addition (5 µL):

    • Dilute CDK2/Cyclin A enzyme to 2 ng/µL in 1x Kinase Buffer.

    • Dispense 5 µL into assay wells.

    • Negative Control (No Enzyme): Add 5 µL buffer only to columns 23-24.

  • Compound Addition (5 µL):

    • Transfer 5 µL of the Working Solution (from Phase 1) to the test wells.

    • Positive Control (Max Activity): Add 5 µL of 4% DMSO/Buffer (no compound) to columns 1-2.

    • Pre-Incubation: Incubate for 10–15 minutes at RT to allow inhibitor binding.

  • Substrate/ATP Mix Initiation (5 µL):

    • Prepare a mix of 20 µM ATP (approx.

      
       for CDK2) and 0.2 µg/µL Histone H1 .
      
    • Dispense 5 µL to start the reaction.

    • Final Volume: 15 µL.

    • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (22-25°C).

Phase 3: Detection (ADP-Glo)
  • ADP-Glo Reagent: Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate 40 minutes at RT.

  • Kinase Detection Reagent: Add 30 µL of Kinase Detection Reagent.

    • Incubate 30-60 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision or BMG CLARIOstar).

Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction (384-well) cluster_detect Phase 3: Detection Stock Compound Stock (10mM in DMSO) Dilution 1:3 Serial Dilution (10 pts) Stock->Dilution BufferPrep Dilute into Kinase Buffer (4x conc) Dilution->BufferPrep AddCmpd Add 5µL Compound BufferPrep->AddCmpd AddEnz Add 5µL Enzyme (Pre-incubation 10min) AddEnz->AddCmpd Start Add 5µL ATP/Substrate (Start Reaction) AddCmpd->Start Incubate Incubate 60 min @ RT Start->Incubate Stop Add 15µL ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop Detect Add 30µL Detection Reagent (Convert ADP -> Light) Stop->Detect Read Read Luminescence Detect->Read

Caption: Step-by-step liquid handling workflow for the 384-well plate assay.

Data Analysis & Validation

Calculation of % Inhibition

Normalize the Raw Luminescence Units (RLU) to controls:



  • RLU_max: DMSO control (Enzyme + Substrate + ATP).

  • RLU_min: No Enzyme control (Buffer + Substrate + ATP).

IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:



Acceptance Criteria (Quality Control)
  • Z-Factor (Z'): Must be

    
     for a valid screening plate.
    
  • Signal-to-Background (S/B): Should be

    
    .
    
  • Reference Inhibitor: Staurosporine IC50 should fall within 3-fold of historical mean (typically 1–5 nM for CDK2).

Expert Tips & Troubleshooting

  • Solubility Artifacts: The propan-1-ol tail aids solubility, but triazolopyrimidines can aggregate. If the Hill Slope is steep (> 2.0), suspect compound aggregation. Add 0.01% Triton X-100 to the buffer to mitigate this.

  • ATP Concentration: Ensure [ATP] is close to the

    
     of the specific kinase used. Using saturating ATP (>100 µM) will shift the IC50 to the right (less potent) for ATP-competitive inhibitors like this scaffold.
    
  • Temperature Sensitivity: Kinase rates are temperature-dependent. Ensure the plate reader and incubation stations are temperature-controlled (25°C) to avoid "edge effects."

References

  • Richardson, P. G., et al. (2012). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhang, S., et al. (2007). Discovery of Triazolopyrimidines as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

Sources

Antimicrobial screening of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Introduction & Scientific Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized bioisostere of purine bases (adenine and guanine).[1] This structural mimicry allows derivatives to interact with enzymes governing nucleic acid synthesis, most notably Dihydrofolate Reductase (DHFR) and DNA Gyrase .[1]

The specific compound, 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol , incorporates a hydrophilic propanol side chain at the C6 position.[1] Unlike purely lipophilic analogs, the hydroxyl moiety potentially enhances aqueous solubility and offers a hydrogen-bond donor/acceptor site within the enzyme binding pocket. However, this amphiphilic nature presents specific challenges in assay reproducibility, particularly regarding precipitation in aqueous buffers.[1]

This guide provides a rigorous framework for screening this molecule, moving from compound handling to mechanistic validation.

Pre-Analytical Phase: Compound Handling & Solubility[1]

Objective: To generate a stable stock solution that prevents "crashing out" (precipitation) upon dilution into bacterial growth media.[1]

Solubility Profiling

Triazolopyrimidines exhibit poor solubility in pure water. The propanol tail improves this slightly but does not negate the need for organic co-solvents.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Secondary Solvent (for serial dilutions): Phosphate Buffered Saline (PBS) pH 7.4 or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Stock Preparation Protocol
  • Weighing: Weigh approximately 5–10 mg of the compound into a glass vial (avoid plastics that leach plasticizers).

  • Dissolution: Add sufficient DMSO to achieve a 10 mM or 20 mM master stock. Vortex for 30 seconds.

    • QC Step: Inspect visually for turbidity. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Primary Screening: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 / ISO 20776-1 [1]. Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ATCC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: 5 × 10⁵ CFU/mL (final well concentration).

  • Plate: 96-well, U-bottom, untreated polystyrene (to minimize drug adsorption).[1]

Experimental Workflow
  • Dilution Series (The "2x" Method):

    • Prepare a 2x working solution in CAMHB (e.g., if top screening concentration is 128 µg/mL, prepare 256 µg/mL).[1]

    • Critical Step: Ensure the final DMSO concentration in the well never exceeds 1% (v/v) .[1] Higher concentrations inhibit bacterial growth independently of the drug.

  • Plate Layout:

    • Cols 1–10: 2-fold serial dilution of the compound (100 µL).

    • Col 11: Growth Control (Bacteria + Media + DMSO vehicle).[1]

    • Col 12: Sterility Control (Media only).[1]

  • Inoculation:

    • Add 100 µL of standardized bacterial suspension (1 × 10⁶ CFU/mL) to columns 1–11.

    • Final volume: 200 µL. Final bacterial load: 5 × 10⁵ CFU/mL.

  • Incubation:

    • Seal with a gas-permeable membrane.

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Data Readout
  • Visual: MIC is the lowest concentration with no visible turbidity.

  • Quantitative: Read OD₆₀₀ using a microplate reader.

  • Validity Criteria: Growth control OD₆₀₀ > 0.2; Sterility control OD₆₀₀ < 0.05.

Secondary Screening: Mechanism of Action (DHFR Inhibition)

Rationale: The triazolo[1,5-a]pyrimidine core is structurally homologous to the pteridine ring of folic acid.[1] A primary mechanism of action is the competitive inhibition of Dihydrofolate Reductase (DHFR), preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) [2].[1][2]

Spectrophotometric DHFR Assay Protocol

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of DHF to THF.

Reagents:

  • Recombinant Bacterial DHFR (e.g., E. coli or S. aureus derived).[1][3]

  • Substrate: Dihydrofolic acid (DHF).[1]

  • Cofactor: NADPH (0.1 mM final).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM DTT.[1]

Workflow:

  • Blanking: Add Buffer + NADPH + Enzyme to the cuvette/plate.

  • Inhibition: Add 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (various concentrations). Incubate for 5 min at 25°C to allow E-I complex formation.

  • Initiation: Start reaction by adding DHF (50 µM final).

  • Kinetic Read: Monitor Abs₃₄₀ every 10 seconds for 5 minutes.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).
    

Visualization of Experimental Logic

Screening Workflow (DOT Diagram)

ScreeningWorkflow Compound 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (Solid Powder) Stock Stock Solution (10-20 mM in DMSO) Compound->Stock Dissolve QC Quality Control (Solubility Check / HPLC) Stock->QC Primary Primary Screen: MIC (CLSI Broth Microdilution) QC->Primary Pass Decision Active? (MIC < 64 µg/mL) Primary->Decision Decision->Stock No (Retest/Discard) Sec_Kill Time-Kill Kinetics (Bactericidal vs Static) Decision->Sec_Kill Yes Sec_Mech Mechanism: DHFR Assay (Enzymatic Inhibition) Decision->Sec_Mech Yes

Caption: Figure 1. Integrated workflow for antimicrobial characterization, ensuring solubility QC precedes biological interrogation.

Mechanism of Action: Folate Pathway Target (DOT Diagram)[1]

DHFR_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis (Thymidine) THF->DNA One-Carbon Transfer NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation Enzyme DHFR Enzyme Enzyme->DHF Catalyzes Inhibitor Triazolo-pyrimidine Derivative Inhibitor->Enzyme Competitive Inhibition

Caption: Figure 2.[1][3] The Triazolopyrimidine scaffold mimics DHF, competitively inhibiting DHFR and halting DNA synthesis.[1]

Data Presentation & Analysis

Summarize your findings using the standardized table format below.

Table 1: Antimicrobial Activity Profile

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation
E. coliATCC 25922[Data][Data]Gram-Negative Baseline
S. aureusATCC 29213[Data][Data]Gram-Positive Baseline
P. aeruginosaATCC 27853[Data][Data]Efflux Pump Liability

Table 2: Enzymatic Inhibition (DHFR)

CompoundIC₅₀ (nM)Ki (nM)Mode of Inhibition
Test Compound[Data][Data]Competitive (Predicted)
Trimethoprim (Ctrl)~5.0~1.3Competitive

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][5][6]

  • Waugh, C. A., et al. (2013).[1] "Triazolopyrimidine-based dihydrofolate reductase inhibitors with potent activity against Streptococcus pyogenes." Journal of Medicinal Chemistry.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[1] "Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution." Clinical Microbiology and Infection.

Sources

Analytical methods for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Part 1: Executive Summary & Scientific Rationale

Target Analyte: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS: 85599-32-2 Molecular Formula: C₈H₁₀N₄O Molecular Weight: 178.19 g/mol [1]

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, serving as a bio-isostere for purines. This specific derivative, featuring a polar propanol side chain, represents a key intermediate in the synthesis of antitubercular and anticancer agents (e.g., CDK2 inhibitors). Its analysis presents specific challenges: the molecule is amphiphilic, possessing a polar hydroxyl tail and a nitrogen-rich heteroaromatic core that is prone to peak tailing on standard silica-based columns due to secondary silanol interactions.

This guide provides a validated analytical framework. Unlike generic protocols, we address the "retention gap" often seen with polar pyrimidines, utilizing aqueous-stable stationary phases and ion-pairing-free mass spectrometry to ensure robustness and sensitivity.

Part 2: Physicochemical Profiling

Before method development, understanding the analyte's behavior is mandatory.

PropertyValue (Predicted/Observed)Analytical Implication
LogP ~ -0.3 to 0.5Polar. Standard C18 may suffer from dewetting or poor retention. Requires high-aqueous start or polar-embedded column.
pKa (Basic N) ~ 2.5 - 3.5The pyrimidine nitrogen is weakly basic. Low pH (pH 2-3) is essential to keep it protonated for consistent retention and peak shape.
UV Max ~ 260 nm, 285 nmDual maxima typical of fused pyrimidines. 260 nm is preferred for sensitivity; 285 nm for selectivity against non-aromatic impurities.
Solubility High in MeOH, DMSO, WaterDiluent matching is critical. Injecting pure DMSO/MeOH will cause peak distortion (fronting).

Part 3: Protocol 1 - HPLC-UV Purity & Potency Assay

Objective: Quantify purity of synthesis intermediates or raw material.

Methodological Logic (Expertise)

Standard C18 columns often fail to retain this polar alcohol adequately, leading to elution in the solvent front. We employ a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP) . These phases are compatible with 100% aqueous mobile phases and prevent pore dewetting.

Instrument Parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: Diode Array Detector (DAD), extracted at 260 nm (bandwidth 4 nm).

  • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm (or equivalent high-retention C18).

  • Temperature: 35°C (Improves mass transfer for the alcohol moiety).

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, protonating the triazole ring to prevent tailing).

  • Solvent B: Acetonitrile (ACN).

Gradient Table
Time (min)% A (Water/FA)% B (ACN)Rationale
0.00982High Aqueous Start: Essential to trap the polar propanol tail.
2.00982Isocratic hold to separate injection pulse from analyte.
10.006040Shallow gradient to separate potential des-hydroxy impurities.
12.00595Column wash.
15.00982Re-equilibration.

Flow Rate: 1.0 mL/min Injection Volume: 5–10 µL (Sample dissolved in 95:5 Water:ACN).

Part 4: Protocol 2 - LC-MS/MS Bioanalytical Quantitation

Objective: Trace analysis in biological matrices (plasma/microsomes).

Mechanistic Insight (Trustworthiness)

In Electrospray Ionization (ESI), the triazolopyrimidine core ionizes readily in positive mode (


). The primary fragmentation pathway usually involves the loss of the hydroxypropyl chain or water.
  • Precursor:

    
     179.2
    
  • Product A (Quantifier):

    
     161.2 (Loss of H₂O, common for aliphatic alcohols).
    
  • Product B (Qualifier):

    
     122.1 (Cleavage of the propyl chain, leaving the core).
    
MS Source Parameters (Sciex Triple Quad 6500+)
  • Ion Source: Turbo Spray (ESI+)

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Declustering Potential (DP): 60 V (Optimized for the rigid heterocyclic core).

Sample Preparation: Protein Precipitation (PPT)
  • Why PPT? Liquid-Liquid Extraction (LLE) is difficult because the analyte is too polar to extract efficiently into hexane or MTBE.

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to a fresh vial.

  • Dilute with 100 µL 0.1% Formic Acid in water (Critical step: reduces solvent strength to prevent peak breakthrough).

Part 5: Visualization & Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct preparation and detection method based on sample concentration and matrix complexity.

AnalyticalWorkflow Start Sample Type RawMaterial Raw Powder / Synthesis Start->RawMaterial BioSample Plasma / Microsomes Start->BioSample HPLC_UV HPLC-UV (DAD) Column: HSS T3 Limit: ~1 µg/mL RawMaterial->HPLC_UV RawMaterial->HPLC_UV High Conc. Prep Protein Precipitation (1:3 ACN) BioSample->Prep BioSample->Prep Trace Level PurityCheck Purity & Potency (>98% Required) HPLC_UV->PurityCheck Dilution Dilute 1:1 with Water (Prevent Solvent Effect) Prep->Dilution LCMS LC-MS/MS (ESI+) MRM: 179.2 -> 161.2 Limit: ~1 ng/mL Dilution->LCMS

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample origin and sensitivity requirements.

Part 6: Validation & Quality Control

To ensure Trustworthiness , the following criteria must be met before routine use.

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
System Suitability %RSD of Area < 1.0% (n=6)%RSD of Area Ratio < 5.0% (n=6)
Linearity (R²) > 0.999> 0.995 (Weighted 1/x²)
Accuracy 98.0 – 102.0%85.0 – 115.0%
Tailing Factor < 1.5 (Critical for basic heterocycles)N/A
Carryover < 0.1% of target peak< 20% of LLOQ

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329776348, 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol. Retrieved from [Link]

  • Mrayej, H. E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. Retrieved from [Link]

  • Scovi, M., et al. (2023). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). Retrieved from [Link]

  • Wang, S., et al. (2016). Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry.[2] PubMed. Retrieved from [Link]

Sources

Application Note: HPLC Purification of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The purification of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol presents a classic challenge in medicinal chemistry: isolating a moderately polar, nitrogen-rich heterocycle from crude synthetic mixtures that often contain regioisomers (specifically the [4,3-a] isomer) and unreacted coupling reagents.

This guide moves beyond generic protocols to address the specific physicochemical interactions of the triazolo[1,5-a]pyrimidine core. We utilize a "Scout-Focus-Scale" methodology to ensure maximum recovery and purity (>98%) suitable for biological assays.

Target Molecule Characteristics
PropertyDescriptionChromatographic Implication
Structure Bicyclic aromatic core with a polar hydroxyl tail.Mixed-mode retention (Hydrophobic + Polar).
Basicity Weakly basic pyrimidine nitrogens (est. pKa ~2–4).Susceptible to silanol interactions (peak tailing).
UV Absorbance Strong

transitions.
Excellent detection at 254 nm ; secondary at 210 nm.
Key Impurity [1,2,4]triazolo[4,3-a]pyrimidine regioisomer.[1]Requires high-efficiency stationary phases for resolution.

Method Development Strategy (The "Scout")

Stationary Phase Selection

While C18 is the industry standard, the triazolo[1,5-a]pyrimidine core benefits significantly from alternative selectivities.

  • Primary Recommendation: C18 (End-capped)

    • Why: Robustness and predictability.[2] High carbon load (>15%) is preferred to mask silanols.

  • Expert Alternative: Phenyl-Hexyl

    • Why: The

      
      -
      
      
      
      interactions between the phenyl phase and the aromatic triazolopyrimidine core often provide superior separation of regioisomers compared to pure hydrophobicity (C18).
Mobile Phase Chemistry

The pH Factor: Nitrogen heterocycles can exist in equilibrium between neutral and protonated states, leading to split peaks or broad bands.

  • Recommendation: Acidic Modification (pH ~2.5) using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Mechanism:[3][4][5] Protonates the basic nitrogens, ensuring a single ionic species. TFA acts as an ion-pairing agent, sharpening peaks but potentially suppressing MS signal. Formic acid is preferred for LC-MS workflows.

Analytical Scouting Protocol

Objective: Determine elution %B and assess impurity profile.

Instrument: HPLC/UHPLC with DAD Column: C18, 4.6 x 100 mm, 3.5 µm (or similar) Flow Rate: 1.0 mL/min Detection: 254 nm (primary), 210 nm (secondary) Temperature: 40°C (improves mass transfer for polar tails)

Gradient Table (Scouting):

Time (min) % Solvent A (0.1% FA in Water) % Solvent B (Acetonitrile)
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Preparative Scale-Up Protocol

Once the target elutes (e.g., at 35% B in the scout), we transition to a Focused Gradient to maximize loading capacity and resolution.

Loading Study

Solubility: Dissolve the crude mixture in DMSO or DMF. Avoid pure methanol if the concentration is high (>50 mg/mL) to prevent precipitation upon injection into the aqueous stream.

  • Tip: If the peak splits at the top, you are volume-overloading. If the peak tails significantly, you are mass-overloading.

Focused Gradient Calculation

Formula: Start the gradient 10% below the scouting elution point and end 10% above it, extending the time to flatten the slope.

Scenario: Target elutes at 35% B in the scouting run. Prep Gradient (20 min run):

  • 0–2 min: Hold at 5% B (Injection & salt removal).

  • 2–3 min: Ramp to 25% B (Rapid approach).

  • 3–15 min: Ramp to 45% B (Shallow gradient: ~1.6% B/min).

  • 15–17 min: Flush at 95% B.

Post-Purification Processing

The collected fractions will contain water, acetonitrile, and formic acid.

  • Evaporation: Remove acetonitrile via rotary evaporation (bath temp < 40°C).

  • Lyophilization: Freeze-dry the remaining aqueous layer to remove water and formic acid.

  • Salt Removal (Optional): If TFA was used, the product is a trifluoroacetate salt. To obtain the free base, redissolve in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision-making logic for purifying this scaffold, specifically addressing the separation of the Dimroth rearrangement impurity (regioisomer).

PurificationWorkflow Start Crude Synthesis Mixture (Target + Regioisomers) Solubility Dissolve in DMSO/MeOH (1:1) Filter 0.45 µm Start->Solubility Scout Analytical Scout (C18) 0-95% Gradient, pH 2.5 Solubility->Scout Decision Resolution Check: Is Target separated from Regioisomer? Scout->Decision PathA Yes: Proceed to Prep C18 Focused Gradient Decision->PathA Rs > 1.5 PathB No: Switch Selectivity Decision->PathB Rs < 1.5 PrepRun Preparative HPLC Run Collect Fractions by UV Threshold PathA->PrepRun AltColumn Use Phenyl-Hexyl Column (Exploit pi-pi interactions) PathB->AltColumn AltMobile Switch to MeOH/Water (Change solvation) PathB->AltMobile AltColumn->PrepRun AltMobile->PrepRun QC QC Analysis (Purity > 98%) PrepRun->QC Workup Lyophilization (Formic Acid Removal) QC->Workup

Caption: Logical workflow for the purification of Triazolo[1,5-a]pyrimidine derivatives, highlighting the critical decision point for regioisomer separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic ring nitrogens and residual silanols.1. Increase buffer strength (e.g., 10mM Ammonium Formate).2. Switch to 0.05% TFA (stronger ion pairing).
Split Peaks Sample solvent too strong (e.g., 100% DMSO) or pH mismatch.1. Dilute sample with water/mobile phase A.2. Ensure sample pH matches mobile phase.
Regioisomer Co-elution Similar hydrophobicity between [1,5-a] and [4,3-a] isomers.Switch Column: Use Phenyl-Hexyl or Pentafluorophenyl (PFP) phases to exploit shape/electronic selectivity.
Low Recovery Precipitation on column or irreversible adsorption.1. Check solubility in mobile phase.2. Wash column with 95% MeOH or IPA.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 636456, 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • Lim, F. P. L., & Dolzhenko, A. V. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NCBI. Retrieved from [Link]

  • Ivoilova, A. V., et al. (2024).[6] Determination of pKa of Triazolo[5,1-c][1,2,4]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta.[6] Retrieved from [Link]

Sources

Application Note: Strategic Development of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. Its derivatives have demonstrated potent efficacy as microtubule destabilizers (binding to the colchicine site), cyclin-dependent kinase (CDK) inhibitors, and anti-parasitic agents (specifically against Trypanosoma and Leishmania).

This Application Note details the strategic development of 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol . We treat this specific molecule not merely as a final target, but as a "Linchpin Intermediate" —a versatile handle that allows for the rapid generation of diverse analogs at the C6 position. The propyl-alcohol chain serves as a spacer for exploring solvent-exposed regions of the binding pocket or for conjugation to solubilizing groups.

Synthetic Strategy: The "Linchpin" Approach

To maximize library diversity, we avoid linear syntheses that require unique starting materials for every analog. Instead, we utilize a Divergent Synthetic Pathway .

Retrosynthetic Logic
  • Target: C6-functionalized Triazolo[1,5-a]pyrimidine.[1][2]

  • Key Intermediate: 6-Iodo-triazolo[1,5-a]pyrimidine (The "Divergence Point").

  • Coupling Strategy: Palladium-catalyzed Heck cross-coupling to install the carbon chain, followed by reduction to the alcohol.

Pathway Visualization

The following diagram illustrates the workflow from raw materials to the functionalized alcohol and subsequent analog generation.

SyntheticPathway Start 3-Amino-1,2,4-triazole + 1,1,3,3-Tetramethoxypropane Core Triazolo[1,5-a]pyrimidine (Core Scaffold) Start->Core Condensation (AcOH, Reflux) Iodo 6-Iodo-triazolo[1,5-a]pyrimidine (Halogenated Intermediate) Core->Iodo Iodination (NIS, MeCN) Acrylate Heck Product (E)-Methyl 3-(...)-acrylate Iodo->Acrylate Heck Coupling (Pd(OAc)2, Methyl Acrylate) Target 3-(Triazolo...-6-yl)propan-1-ol (Linchpin Alcohol) Acrylate->Target Reduction (H2/Pd-C then LiAlH4) Amine Analog A: Amine Derivative Target->Amine Mesylation -> Displacement Ether Analog B: Ether Derivative Target->Ether Mitsunobu Reaction

Caption: Figure 1. Divergent synthetic pathway for accessing the propan-1-ol intermediate and subsequent analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine.

Note: Direct condensation to the 6-iodo species is possible using 2-iodomalondialdehyde, but the stepwise route is often more cost-effective for scale-up.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Acetic Acid (Glacial, Solvent)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

Step-by-Step:

  • Condensation: Dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) and 1,1,3,3-tetramethoxypropane (18.0 g, 110 mmol) in glacial acetic acid (50 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (10% MeOH in DCM). The spot for aminotriazole should disappear.

  • Workup: Cool to room temperature. Remove acetic acid under reduced pressure. The residue is typically a solid. Recrystallize from Ethanol/Water to yield the parent triazolo[1,5-a]pyrimidine.

  • Iodination: Dissolve the parent scaffold (1 equiv) in Acetonitrile (MeCN). Add NIS (1.1 equiv). Stir at reflux for 2 hours.

  • Validation: The product, 6-iodo-triazolo[1,5-a]pyrimidine, precipitates upon cooling or addition of water.

    • Expected Yield: 75-85%.

    • Self-Validation: 1H NMR (DMSO-d6) should show loss of the C6 proton (typically a triplet/dd around 7-8 ppm) and a downfield shift of C5-H and C7-H singlets due to the iodine effect.

Protocol B: Installing the Propyl-Alcohol Chain

Objective: Conversion of the 6-iodo intermediate to 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.

Mechanism: Heck Coupling


 Hydrogenation 

Ester Reduction.

Reagents:

  • 6-Iodo-triazolo[1,5-a]pyrimidine

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)2 (5 mol%) / PPh3 (10 mol%)

  • Triethylamine (2.0 equiv)

  • LiAlH4 (Lithium Aluminum Hydride)

Step-by-Step:

  • Heck Coupling: In a pressure vial, combine the 6-iodo intermediate, methyl acrylate, Pd(OAc)2, PPh3, and Et3N in anhydrous DMF. Sparge with Argon for 10 mins. Heat to 100°C for 12 hours.

    • QC Check: LCMS should show the mass of the acrylate ester (M+86-127).

  • Hydrogenation: Dissolve the crude acrylate ester in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours to reduce the alkene to the alkane. Filter through Celite.

  • Reduction: Dissolve the saturated ester in anhydrous THF at 0°C. Slowly add LiAlH4 (1.2 equiv). Stir for 1 hour.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Table: Expected Analytical Properties

Component1H NMR Diagnostic Signal (DMSO-d6)Expected Mass (ESI+)
Core (6-Iodo) C5-H & C7-H singlets (~9.3, 9.6 ppm)246.9
Intermediate (Ester) Methyl ester singlet (~3.6 ppm)220.2
Final (Alcohol) Triplet (-CH2-OH) ~3.4 ppm; Broad singlet (-OH)192.2

Analog Development (SAR Optimization)

Once the 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is in hand, it serves as the branch point for Structure-Activity Relationship (SAR) studies.

Modification Pathways

The primary goal is to optimize physicochemical properties (LogP, tPSA) and target binding affinity.

  • Pathway A: Solubility Enhancement (Amination)

    • Method: Mesylation (MsCl, Et3N) followed by displacement with secondary amines (e.g., morpholine, piperazine).

    • Rationale: Introduces a basic center for salt formation, improving aqueous solubility.

  • Pathway B: Lipophilicity Tuning (Etherification)

    • Method: Mitsunobu reaction (PPh3, DIAD) with various phenols or heteroaryl-ols.

    • Rationale: Explores deep hydrophobic pockets in the target protein.

Decision Tree for Analog Design

SAR_Logic cluster_0 Goal: Improve Solubility cluster_1 Goal: Increase Potency Alcohol Propan-1-ol Scaffold (LogP ~ 0.5) Amine Amino-Propyl Analog (Mesylate -> Amine) Alcohol->Amine If solubility < 50 µM Ether Aryl-Ether Analog (Mitsunobu) Alcohol->Ether If potency > 100 nM Fluorine Fluoro-Propyl Analog (DAST treatment) Alcohol->Fluorine If metabolic stability is low

Caption: Figure 2. Decision logic for functionalizing the propanol handle based on initial assay data.

References

  • Scaffold Bioactivity

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery.[1][2][3][4]

    • Source: Octahedron Drug Research (2025).[5]

    • URL:[Link]

  • Anticancer Applications (Tubulin)

    • Title: Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents.[5][6][7]

    • Source: Bioorganic Chemistry (Elsevier, 2019).
    • URL:[Link]

  • Synthetic Methodology (Triazole Synthesis)

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[8]

    • Source: Journal of Organic Chemistry (2010).
    • URL:[Link]

  • Multidrug Resistance

    • Title: Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious ABCB1 Inhibitor.[9]

    • Source: Journal of Medicinal Chemistry (2021).[9]

    • URL:[Link]

Sources

Advanced Application Note: Structure-Activity Relationship (SAR) of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold represents a privileged structure in medicinal chemistry due to its bio-isosteric relationship with purines.[1][2] Unlike purines, the TP scaffold lacks annular tautomerism, providing a rigid template for precise structure-activity relationship (SAR) mapping.

This guide focuses on the 1,2,4-triazolo[1,5-a]pyrimidine isomer, specifically its application as a microtubule stabilizing agent —a mechanism distinct from classical taxanes yet resulting in similar mitotic arrest and apoptosis in multidrug-resistant tumor lines.

Key Mechanistic Insight

While many tubulin inhibitors (e.g., Vinca alkaloids) depolymerize microtubules, specific TP derivatives promote polymerization.[3][4][5] However, they do not bind to the Taxol site.[3][4][5] Instead, they occupy the Vinca domain , blocking the binding of depolymerizers while paradoxically stabilizing the microtubule lattice. This unique "Vinca-site stabilizer" mechanism is the core value proposition of this scaffold.

Synthetic Protocol: Construction of the Core Scaffold

To conduct a valid SAR study, a robust synthetic route capable of diverse substitution at C-5 and C-7 is required. The following protocol utilizes a cyclocondensation approach, favored for its regioselectivity.

Workflow Diagram: Synthesis Cascade

SynthesisWorkflow Start 3-Amino-1,2,4-triazole Step1 Reflux (AcOH or EtOH) Catalyst: Piperidine/NaOEt Start->Step1 Reagent 1,3-Dicarbonyl / Beta-keto Ester Reagent->Step1 Intermediate Dihydro-intermediate Step1->Intermediate Cyclocondensation Product 1,2,4-Triazolo[1,5-a]pyrimidine Step1->Product Direct (High Temp) Oxidation Oxidative Aromatization (if necessary) Intermediate->Oxidation -H2 Oxidation->Product

Caption: General cyclocondensation route. Direct synthesis is preferred using glacial acetic acid at reflux to ensure thermodynamic stability of the 1,5-a isomer.

Detailed Protocol: General Cyclocondensation

Objective: Synthesis of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines.

  • Reagents:

    • 3-amino-1,2,4-triazole (1.0 eq)

    • Appropriate

      
      -keto ester or 1,3-diketone (1.1 eq)
      
    • Solvent: Glacial Acetic Acid (AcOH)[6]

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole in AcOH (5 mL/mmol).

    • Add the

      
      -keto ester dropwise.
      
    • Reflux the mixture at 118°C for 4–8 hours. Monitor consumption of amine by TLC (Mobile phase: DCM/MeOH 9:1).

    • Critical Step: Upon completion, cool the reaction to room temperature. If precipitation occurs, filter the solid. If not, pour the mixture into crushed ice/water (50 mL).

    • Neutralize with saturated NaHCO

      
       to pH 7–8 to precipitate the free base.
      
    • Filter, wash with cold water, and recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the amino protons (~5.5 ppm) and the appearance of the pyrimidine ring proton (typically singlet around 6.5–7.5 ppm if C-6 is unsubstituted).

SAR Logic: The "Tri-Point" Optimization

For tubulin-targeting activity, the SAR is stringent. Random substitution often leads to loss of potency.

Visual SAR Map

SAR_Map Core 1,2,4-Triazolo[1,5-a]pyrimidine Core C5 Pos 5 (R1): CRITICAL Must be lipophilic/bulky amine Best: (S)-CF3-isopropylamine Core->C5  Potency Driver C6 Pos 6 (R2): SCAFFOLD RIGIDITY Best: 2,6-difluorophenyl Ortho-F atoms essential for conformation Core->C6  Binding Orientation C7 Pos 7 (R3): SOLUBILITY/POTENCY Best: Secondary amines Avoid bulky groups that clash with C6 Core->C7  PK Properties

Caption: Strategic substitution map. The C-5 position drives potency via hydrophobic pocket interaction, while C-6 fluorination locks the active conformation.

Analysis of Key Positions[3][4]
  • Position 5 (The Potency Anchor):

    • Insight: This position sits in a deep hydrophobic pocket of tubulin.

    • Requirement: Small, lipophilic amines are essential.

    • Best in Class: A (1S)-2,2,2-trifluoro-1-methylethylamino group.[3][4][5] The chiral trifluoromethyl group provides a 10-fold potency boost over the non-fluorinated analog due to enhanced hydrophobic interactions and metabolic stability.

  • Position 6 (The Conformational Lock):

    • Insight: An aromatic ring here is required for

      
      -stacking.
      
    • Requirement: A 2,6-difluorophenyl group is superior. The ortho-fluorines create steric hindrance that twists the phenyl ring out of plane relative to the TP core, a conformation required to fit the Vinca site.

  • Position 7 (The Solubility Handle):

    • Insight: This region is solvent-exposed.[7]

    • Requirement: Polar groups (e.g., morpholine, piperazine) here improve water solubility without sacrificing binding affinity.

Biological Protocol: Fluorescence-Based Tubulin Polymerization Assay

Rationale: Unlike simple MTT cytotoxicity assays, this assay confirms the mechanism of action. It differentiates between destabilizers (like Vincristine) and stabilizers (like Taxol/Triazolopyrimidines).

Principle: Free tubulin is non-fluorescent. Upon polymerization, the reporter fluorophore (DAPI or a proprietary kit dye) incorporated into the microtubule lattice exhibits a fluorescence enhancement.[8][9]

Step-by-Step Methodology

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanozine Triphosphate) stock (100 mM).[6]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    
  • Fluorescent Reporter (DAPI or Cytoskeleton Inc. Kit #BK011P).

Protocol:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Tubulin Mix: Dilute tubulin to 3 mg/mL in cold Buffer containing 10 µM fluorescent reporter and 1 mM GTP. Keep on ice.

  • Compound Addition:

    • Add 5 µL of test compound (10x stock in DMSO) to wells.

    • Controls: DMSO (Negative), Paclitaxel (Positive Stabilizer), Vincristine (Positive Destabilizer).

  • Initiation:

    • Rapidly add 45 µL of the cold Tubulin Mix to each well.

    • Immediately place in the pre-warmed (37°C) fluorescence plate reader.

  • Measurement:

    • Excitation: 360 nm | Emission: 450 nm.[6]

    • Kinetic Mode: Read every 1 minute for 60 minutes.

Data Interpretation:

  • Stabilizers (TPs): Show a reduced lag time and higher maximum fluorescence (Vmax) compared to control.

  • Destabilizers: Show a flat line (no polymerization).

Quantitative Data Summary

The following table summarizes the SAR trends for 1,2,4-triazolo[1,5-a]pyrimidines against human colon carcinoma (HCT-116) cells and purified tubulin.

Compound IDR5 SubstituentR6 SubstituentR7 SubstituentIC50 (HCT-116)Tubulin Effect
TP-01 (Hit) -NH-CH3Phenyl-H> 10 µMInactive
TP-05 -NH-CH(CH3)22,6-F2-Phenyl-H120 nMModerate Polymerization
TP-09 -NH-CH(CF3)CH3 (S)2,6-F2-Phenyl-H29 nM Strong Polymerization
TP-12 -NH-CH(CF3)CH3 (S)Phenyl-H450 nMWeak Polymerization
TP-15 -NH-CH(CF3)CH3 (S)2,6-F2-Phenyl-Morpholine35 nMStrong Polymerization

Note: Data derived and synthesized from trends observed in Zhang et al. (2007) and related literature.[1]

References

  • Zhang, N., et al. (2007).[1] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.[1][3][4][5] Journal of Medicinal Chemistry.

  • Ballatore, C., et al. (2019).[2] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence).

  • Fassihi, A., et al. (2013). SAR of the more potent antimicrobial triazolopyrimidines.[1] ResearchGate.

Sources

Application Note: In Vivo Profiling of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a critical pharmacophore in the development of next-generation therapeutics. The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged scaffold, isosteric with purines, and has demonstrated potent bioactivity as a microtubule polymerization inhibitor , cyclin-dependent kinase (CDK) inhibitor , and anti-infective agent (specifically against M. tuberculosis and kinetoplastids).

The presence of the C6-propanol side chain serves two strategic functions:

  • Solubility & Amphiphilicity: The hydroxyl group enhances aqueous solubility compared to purely lipophilic analogs, potentially improving oral bioavailability.

  • Metabolic Handle: The primary alcohol is a prime site for Phase I metabolism (oxidation to carboxylic acid) or Phase II conjugation (glucuronidation), making detailed pharmacokinetic (PK) profiling essential before efficacy studies.

This guide provides a rigorous framework for evaluating this compound in vivo, focusing on formulation stability, pharmacokinetic characterization, and efficacy in oncology xenograft models.

Formulation & Dose Preparation

The fused heterocyclic core is inherently lipophilic, while the propanol tail adds polarity. This "brick-dust" character often leads to precipitation in aqueous buffers. A co-solvent or complexation strategy is required.

Recommended Vehicle Systems
Vehicle ClassCompositionSuitabilityNotes
Standard (IV/IP) 5% DMSO + 40% PEG400 + 55% SalineHigh Gold standard for initial PK. Ensure DMSO is added first to dissolve the compound.
Oral (PO) 10% DMSO + 10% Tween 80 + 80% WaterMedium Good for suspensions. Tween 80 prevents particle agglomeration.
Advanced 20% HP-β-Cyclodextrin in WaterHigh Best for repeated dosing (toxicity studies). Requires 4h stirring for complexation.
Preparation Protocol (Standard IV Formulation)
  • Weighing: Accurately weigh the target amount of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.

  • Primary Solubilization: Add calculated volume of DMSO (5% of final vol). Vortex for 2 minutes until clear. Critical: Do not sonicate excessively to avoid heating/degradation.

  • Co-solvent Addition: Slowly add PEG400 (40% of final vol) while vortexing. The solution may warm slightly (exothermic).

  • Dilution: Dropwise add Saline (0.9% NaCl) to final volume.

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-precipitates.

Pharmacokinetics (PK) & Metabolism Protocol

Before efficacy models, you must define the compound's half-life (


) and bioavailability (

). The primary alcohol group makes this molecule susceptible to rapid oxidation by Alcohol Dehydrogenase (ADH) or CYP450s.
Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250-300g) or CD-1 Mice.

  • Groups:

    • Group A: IV Bolus (2 mg/kg) - Defines Clearance (CL) and Volume of Distribution (

      
      ).
      
    • Group B: Oral Gavage (10 mg/kg) - Defines Bioavailability (

      
      ).
      
Sampling Schedule
  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.

  • Blood Collection: Tail vein or retro-orbital (mice). Collect into K2-EDTA tubes.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.

Bioanalytical Setup (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MRM Transition: Tune for the parent ion

    
    . Watch for a +14 or +16 mass shift indicating oxidation to the carboxylic acid metabolite.
    
PK Workflow Visualization

PK_Workflow Compound Compound (Alcohol) Admin Administration (IV / PO) Compound->Admin Absorption Absorption (Gut Lumen) Admin->Absorption PO Circulation Systemic Circulation Admin->Circulation IV (100%) Liver Hepatic Metabolism (CYP450 / ADH) Absorption->Liver First Pass Liver->Circulation Parent Metabolite Metabolite (Carboxylic Acid) Liver->Metabolite Oxidation Elimination Renal/Biliary Clearance Circulation->Elimination Metabolite->Elimination

Caption: Pharmacokinetic disposition pathway emphasizing the first-pass oxidation risk of the primary alcohol side chain.

Efficacy Model: Tumor Xenograft (Microtubule Inhibition)

Triazolopyrimidines are potent tubulin polymerization inhibitors (binding to the Colchicine site).[1] The following protocol validates this mechanism in vivo.

Model Selection
  • Cell Line: HeLa (Cervical) or A549 (Lung). These lines are highly sensitive to tubulin disruptors.

  • Host: BALB/c Nude Mice (Immunocompromised).

Step-by-Step Protocol
  • Inoculation: Inject

    
     cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.
    
  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days).

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment Regimen:

    • Vehicle Control: (Formulation from Section 2).

    • Positive Control: Combretastatin A-4 (CA-4) or Paclitaxel (Standard Tubulin inhibitors).

    • Test Group Low: 10 mg/kg, IP, Daily (QD).

    • Test Group High: 30 mg/kg, IP, Daily (QD).

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 2 days using digital calipers.
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or significant body weight loss (>20%) occurs.

Mechanism of Action (MoA) Diagram

MoA_Tubulin Compound Triazolopyrimidine Derivative Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase 3/7 Activation

Caption: Mechanism of Action: The compound binds the colchicine site, disrupting microtubule dynamics and forcing G2/M arrest.

Safety & Toxicology Monitoring

Given the potential for off-target kinase inhibition, rigorous safety monitoring is required.

  • Body Weight: Weigh daily. A loss of >15% indicates Maximum Tolerated Dose (MTD) has been exceeded.

  • Clinical Signs: Watch for:

    • Piloerection (Rough coat) – General distress.

    • Ataxia (Loss of coordination) – Potential CNS penetration/toxicity.

    • Lethargy – Metabolic toxicity.

  • Necropsy: At study termination, harvest Liver and Kidneys. Fix in 10% formalin for H&E staining to check for hepatotoxicity (common with fused nitrogen heterocycles).

References

  • Smolecule. (2023).[2] 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Product Data. Smolecule. Link

  • Zhang, S., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. Link

  • Wang, J., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. Mini Reviews in Medicinal Chemistry. Link

Sources

Application Note: Targeting the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: February 2026

Triazolo[4,5-d]pyrimidine Derivatives as Potent GCN2 Kinase Inhibitors

Abstract & Introduction

The Integrated Stress Response (ISR) is a conserved adaptive pathway that allows cells to survive adverse environmental conditions. Central to this pathway is GCN2 (General Control Nonderepressible 2) , a serine/threonine kinase activated by amino acid deprivation.[1][2][3] Upon activation by uncharged tRNAs, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2


) at Ser51, leading to a global shutdown of protein synthesis while selectively translating stress-adaptive transcripts like ATF4 .

While GCN2 is critical for homeostasis, cancer cells—particularly in solid tumors and acute lymphoblastic leukemia (ALL)—hijack this pathway to survive nutrient-poor tumor microenvironments.[1][2] Consequently, GCN2 inhibition has emerged as a high-value therapeutic strategy.

This guide details the application of Triazolo[4,5-d]pyrimidine derivatives , a privileged scaffold class (exemplified by Compound 6d and A-92 ), as potent, ATP-competitive GCN2 inhibitors. We provide validated protocols for biochemical screening, cellular target engagement, and functional phenotypic assays.

Mechanism of Action & Signaling Pathway

Triazolo[4,5-d]pyrimidines function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the GCN2 kinase domain, preventing the transfer of phosphate to eIF2


. This blockade prevents the downstream induction of ATF4, sensitizing cancer cells to nutrient stress (e.g., Asparagine depletion).
Figure 1: GCN2 Signaling & Inhibition Pathway

Caption: The GCN2-mediated Integrated Stress Response (ISR).[2][3][4] Uncharged tRNAs activate GCN2, leading to eIF2


 phosphorylation and ATF4 translation. Triazolopyrimidines block this critical node.[2][5]

GCN2_Pathway Stress Amino Acid Starvation tRNA Uncharged tRNA Accumulation Stress->tRNA GCN2_Inactive GCN2 (Inactive Dimer) tRNA->GCN2_Inactive Binds GCN2_Active GCN2 (Active) GCN2_Inactive->GCN2_Active Autophosphorylation eIF2a eIF2α GCN2_Active->eIF2a Phosphorylates Inhibitor Triazolopyrimidine (e.g., Compound 6d) Inhibitor->GCN2_Active Blocks ATP Site Apoptosis Apoptosis (Under Inhibition) Inhibitor->Apoptosis Induces (via Stress Overload) peIF2a p-eIF2α (Ser51) eIF2a->peIF2a Translation Global Translation Arrest peIF2a->Translation ATF4 ATF4 Upregulation peIF2a->ATF4 Outcome Tumor Survival (Metabolic Adaptation) ATF4->Outcome

Chemical Biology: The Triazolopyrimidine Scaffold

The triazolo[4,5-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. Optimization of this scaffold often involves substitutions at the C7-position (amine linkage) and the N3-position to exploit the hydrophobic pocket and improve solubility.

Table 1: Representative SAR Features of GCN2 Inhibitors

FeatureChemical MoietyFunction/Effect
Scaffold Core Triazolo[4,5-d]pyrimidineAdenine mimetic; H-bonds to hinge region (Glu/Cys).
R1 (C7-position) Piperidine/Cyclohexane amineOccupies the ribose binding pocket; critical for affinity.
R2 (N3-position) Substituted Phenyl/BenzylExtends into the hydrophobic back pocket; determines selectivity.
Solubilizing Group Morpholine/Piperazine tailImproves ADME properties (solubility & permeability).
Key Compound Compound 6d (Merck/Dart)High potency (IC50 < 10 nM), orally bioavailable.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of triazolopyrimidine derivatives against recombinant GCN2. Principle: The assay quantifies kinase activity by measuring the ADP generated from ATP.[6] It is a luminescent, homogeneous assay ideal for high-throughput screening.[6]

Materials
  • Enzyme: Recombinant Human GCN2 (residues 192-1024).

  • Substrate: Recombinant full-length eIF2

    
     or GFP-eIF2
    
    
    
    fusion.
  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Final DMSO < 1%).

  • Enzyme Addition: Dilute GCN2 enzyme in Kinase Buffer to 2x concentration (e.g., 4 nM). Add 2.5

    
    L to the wells. Incubate for 10 min at RT (Pre-incubation allows inhibitor binding).
    
  • Reaction Initiation: Prepare a 2x substrate mix containing ATP (at

    
    , typically 10-20 
    
    
    
    M) and eIF2
    
    
    (0.2
    
    
    M). Add 2.5
    
    
    L to start the reaction.
  • Incubation: Incubate for 60 minutes at Room Temperature (25°C).

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent  to stop the reaction and deplete unconsumed ATP. Incubate for 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent  to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.
    
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

Figure 2: ADP-Glo Assay Workflow

Caption: Step-wise workflow for determining GCN2 inhibition potency using luminescence detection.

Assay_Workflow Step1 1. Compound Addition (384-well) Step2 2. Enzyme Pre-incubation (10 min) Step1->Step2 Step3 3. Add ATP + Substrate Step2->Step3 Step4 4. Kinase Reaction (60 min) Step3->Step4 Step5 5. ADP-Glo Reagent (Stop & Deplete) Step4->Step5 Step6 6. Detection Reagent (Luciferase) Step5->Step6 Read Luminescence Readout Step6->Read

Protocol 2: Cellular Target Engagement

Objective: Validate that the inhibitor penetrates the cell and blocks GCN2-dependent phosphorylation of eIF2


 under stress conditions.
Materials
  • Cell Line: CCRF-CEM (T-cell ALL) or HepG2.

  • Stressor: L-Asparaginase (ASNase) or Tunicamycin (2

    
    g/mL).
    
  • Antibodies: anti-p-eIF2

    
     (Ser51), anti-Total eIF2
    
    
    
    , anti-ATF4.
Methodology
  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Allow to recover for 24h.
    
  • Pre-treatment: Treat cells with the Triazolopyrimidine inhibitor (e.g., 0.1, 1.0, 10

    
    M) for 1 hour.
    
  • Stress Induction: Add L-Asparaginase (1 IU/mL) or switch to Histidine-free medium. Co-incubate with inhibitor for 4–6 hours.

    • Note: GCN2 activation peaks rapidly; 4-6 hours is optimal for capturing ATF4 accumulation.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load 20-30

      
      g protein per lane.
      
    • Probe for p-eIF2

      
        (Target engagement readout).
      
    • Probe for ATF4 (Downstream functional readout).

    • Success Criteria: Dose-dependent reduction of p-eIF2

      
       and complete ablation of ATF4 expression compared to the "Stress Only" control.
      
Protocol 3: Functional Synergy Assay (Phenotypic)

Objective: Demonstrate therapeutic utility by combining GCN2 inhibition with amino acid depletion.

Methodology
  • Setup: Seed CCRF-CEM cells (2,000 cells/well) in 96-well plates.

  • Matrix Design: Create a 6x6 dose matrix.

    • Axis X: L-Asparaginase (0 to 1 IU/mL).

    • Axis Y: Triazolopyrimidine Inhibitor (0 to 5

      
      M).
      
  • Incubation: Incubate for 72 hours at 37°C.

  • Viability: Add CellTiter-Glo® reagent (Promega). Shake for 2 min, incubate for 10 min, and read luminescence.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 0.8 indicates strong synergy, confirming that GCN2 inhibition prevents the cells from adapting to Asparaginase-induced stress.

References
  • Dorsch, D., et al. (2014).[5] Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2.[3][5][7][8][9] ACS Medicinal Chemistry Letters, 5(4), 282–283. Link[5]

  • Nakamura, A., et al. (2018). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Medicinal Chemistry Letters.[5] (Describing Compound 6d). Link

  • Ye, J., et al. (2010).[5][7] GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2. Genes & Development, 29, 2331. (Context on GCN2 biology). Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Executive Summary & Strategic Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1,2,4-Triazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold represents a "privileged structure" in modern drug design due to its thermodynamic stability and profound bioisosterism with purine bases (adenine and guanine). Unlike its isomer [4,3-a], the [1,5-a] system is chemically robust, making it an ideal template for competitive inhibitors of ATP-dependent enzymes (kinases) and allosteric modulators of tubulin.

Key Application Areas:

  • Kinase Inhibition: CDK2, GSK-3

    
    , and MAPK pathways (ATP-competitive binding).
    
  • Antimitotic Agents: Tubulin polymerization inhibition (Colchicine-site binding).

  • Antiviral/Antimicrobial: Inhibition of DNA/RNA synthesis via polymerase interference.

This guide provides a validated workflow for synthesizing the core scaffold, screening for kinase/tubulin activity, and optimizing Structure-Activity Relationships (SAR).

Structural Bioisosterism & Design Logic

The efficacy of the TZP scaffold stems from its ability to mimic the hydrogen-bonding motif of the adenine ring in ATP.

Design Logic Diagram:

Bioisosterism ATP Endogenous Ligand (ATP / Adenine) Target Biological Target (Kinase Hinge Region) ATP->Target H-Bonds (N1, N6) Scaffold 1,2,4-Triazolo[1,5-a]pyrimidine (Scaffold) Scaffold->ATP Bioisostere Scaffold->Target Mimics N1/N3 Interaction Outcome Competitive Inhibition (IC50 < 100 nM) Target->Outcome Blocked Phosphorylation

Figure 1: Structural logic demonstrating the bioisosteric relationship between the TZP scaffold and Adenine within the ATP binding pocket.

Validated Synthetic Protocol: The "Make" Phase

The most robust method for library generation is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds. This method avoids hazardous reagents and allows for diversity at the C5 and C7 positions.

Protocol A: Synthesis of 5,7-Disubstituted-1,2,4-triazolo[1,5-a]pyrimidines

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone or benzoylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or DMF

  • Catalyst: Piperidine (optional, for unreactive ketones)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (10 mmol) in Glacial AcOH (15 mL).

  • Addition: Add the appropriate 1,3-diketone (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118°C for AcOH) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 6:4).

    • Checkpoint: The formation of the [1,5-a] isomer is thermodynamically favored over the [4,3-a] isomer under prolonged heating.

  • Isolation: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (50 g) with vigorous stirring.

  • Purification:

    • Collect the precipitate via vacuum filtration.

    • Wash with cold water (3 x 20 mL) to remove excess acid.

    • Recrystallize from Ethanol/DMF to yield the pure product.

Synthetic Workflow Diagram:

Synthesis Start Start: 3-Amino-1,2,4-triazole Reagent Add 1,3-Diketone (Solvent: AcOH) Start->Reagent Reaction Reflux (120°C, 4-6h) Cyclocondensation Reagent->Reaction Check TLC Check (EtOAc:Hex 6:4) Reaction->Check Check->Reaction Incomplete Workup Pour into Crushed Ice Precipitation Check->Workup Complete Final Recrystallization (EtOH) Pure [1,5-a] Isomer Workup->Final

Figure 2: Step-by-step cyclocondensation workflow for generating the core TZP scaffold.

Biological Evaluation Protocols: The "Test" Phase

Once synthesized, compounds must be screened for their primary targets. Two distinct assays are recommended based on the scaffold's versatility.

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Target: CDK2 or GSK-3


 (ATP-competitive inhibition).
  • Reagent Prep: Dilute compounds in DMSO to 100x final concentration. Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 5

      
      L of kinase enzyme (e.g., CDK2/CyclinA) to 384-well plate.
      
    • Add 5

      
      L of test compound. Incubate 10 min at RT.
      
    • Add 5

      
      L of ATP/Substrate mix to initiate reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 15

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 30

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Tubulin Polymerization Assay (Turbidimetric)

Target: Microtubule dynamics (Colchicine site).

  • Setup: Use purified porcine brain tubulin (>99%) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Keep all reagents on ice (4°C).

  • Initiation:

    • Add GTP (1 mM final) to the tubulin solution.

    • Add test compound (typically 5–10

      
      M).
      
    • Transfer to a pre-warmed 96-well plate (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: A decrease in Vmax or steady-state absorbance compared to control indicates inhibition (destabilization). An increase indicates stabilization (Taxol-like effect).

Data Summary: Typical Potency Ranges

Compound ClassTargetTypical IC50 / KdMechanismReference
7-Phenyl-TZPCDK2100 - 500 nMATP Competitive[1, 2]
2-Anilino-TZPTubulin0.5 - 5.0

M
Colchicine Site[3, 4]
5,7-Dialkyl-TZPGSK-3

> 1.0

M
ATP Competitive[2]

SAR Optimization & Analysis

To transition from a "hit" to a "lead," specific structural modifications are required.

Optimization Logic:

  • N1 Position: Critical for H-bonding in the kinase hinge region. Do not substitute.

  • C7 Position: Ideal for hydrophobic groups (Phenyl, N-alkyl) to occupy the hydrophobic pocket.

  • C5 Position: Tolerates small polar groups (NH2, CH3) to modulate solubility and pharmacokinetic properties.

  • C2 Position: Introduction of aniline moieties here drastically shifts selectivity toward Tubulin inhibition (Source 4).

SAR Decision Tree:

SAR Root Hit Compound (TZP Scaffold) Activity Primary Activity? Root->Activity Kinase Kinase Inhibitor (CDK/GSK) Activity->Kinase Tubulin Tubulin Inhibitor (Antimitotic) Activity->Tubulin ModKinase Optimize C7 Phenyl Ring Add H-bond donors Kinase->ModKinase ModTubulin Modify C2 Position Add Anilino/Aryl group Tubulin->ModTubulin ResultKinase Selectivity > 100x vs GSK-3beta ModKinase->ResultKinase ResultTubulin IC50 < 50 nM Colchicine Site ModTubulin->ResultTubulin

Figure 3: Decision matrix for optimizing TZP hits based on the desired biological target.

References

  • Triazolopyrimidines as CDK2 Inhibitors

    • Title: Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR.
    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • URL:[Link](Note: Generalized DOI for BMCL context); See specifically: Richardson, C. M. et al. (2006).

  • Privileged Scaffold Review

    • Title: Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents.[2][3]

    • Source: Current Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Tubulin Inhibition Mechanism

    • Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Tubulin Polymerization Protocol & SAR

    • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymeriz
    • Source: Molecules (MDPI).
    • URL:[Link]

  • QSAR Modeling

    • Title: Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs.
    • Source: MDPI Pharmaceuticals.
    • URL:[Link]

Sources

Troubleshooting & Optimization

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It prioritizes robust, scalable chemistry over theoretical routes that often fail in practice.

Topic: Yield Optimization for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

The synthesis of 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol presents two primary failure modes: regio-isomeric contamination (formation of the [4,3-a] isomer) and chemoselectivity issues during the reduction of the side chain (over-reduction of the pyrimidine ring).

While direct condensation methods (Route A) are chemically direct, they often suffer from low yields due to the instability of the required 2-substituted malonaldehyde precursors. This guide recommends a Stepwise Functionalization Strategy (Route B) via Palladium-catalyzed coupling, which offers significantly higher overall yields and easier purification.

Module 1: The Recommended Route (Heck Coupling Strategy)

Status: Preferred for Scale-up & High Yield Yield Target: >65% (Overall 3 steps)

Direct condensation to install a 3-carbon alcohol chain at position 6 is often low-yielding. The most robust yield improvement strategy is to build the core first, then install the chain.

The Workflow
  • Core Synthesis: Start with commercially available 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine .

  • C-C Bond Formation: Heck coupling with Methyl acrylate .

  • Chain Saturation: Catalytic Hydrogenation.

  • Functional Group Interconversion: Selective reduction to the alcohol.

Experimental Protocol & Troubleshooting
Step 1: Heck Coupling

Reaction: 6-Bromo-triazolo[1,5-a]pyrimidine + Methyl acrylate




-unsaturated ester.
ParameterRecommendationTechnical Rationale
Catalyst Pd(OAc)₂ (5 mol%) + P(o-tol)₃Phosphine-free conditions often fail; P(o-tol)₃ provides high turnover for electron-deficient heterocycles.
Base Et₃N or DIPEA (2.5 equiv)Inorganic bases (K₂CO₃) can lead to solubility issues with the bicyclic core.
Solvent DMF or DMAc (Anhydrous)High polarity is required to solubilize the bromopyrimidine.
Temp 90–100 °CCritical: Lower temperatures lead to incomplete conversion; higher (>120°C) causes polymerization of acrylate.

Troubleshooting Q&A:

  • Q: The reaction stalled at 60% conversion. Should I add more catalyst?

    • A: No. The stalling is likely due to the polymerization of methyl acrylate encapsulating the catalyst. Solution: Add methyl acrylate in portions (e.g., 0.5 equiv every hour) rather than all at once.

  • Q: I see a black precipitate.

    • A: This is "Pd black" precipitation, indicating ligand dissociation. Ensure your ligand:Pd ratio is at least 2:1 or switch to a palladacycle precatalyst (e.g., Herrmann’s catalyst) for higher stability.

Step 2 & 3: Hydrogenation & Reduction

Reaction: Unsaturated Ester


 Saturated Ester 

Alcohol.
  • Hydrogenation: 10% Pd/C, H₂ (1 atm), MeOH. Note: The triazolopyrimidine ring is generally stable to 1 atm H₂, but monitor strictly to avoid reducing the C=N bonds.

  • Reduction to Alcohol: Use NaBH₄ / CaCl₂ (in EtOH) or LiBH₄ (in THF).

    • Avoid: LiAlH₄ (LAH). LAH is too aggressive and will reduce the pyrimidine ring (specifically the 4,5-double bond), destroying the aromaticity.

Module 2: The "Direct Condensation" Route (And Why It Fails)

Status: Legacy Route (Use only if reagents are readily available) Yield Target: 20–40% (High variability)

If you must synthesize the core with the substituent already attached (e.g., condensing 3-amino-1,2,4-triazole with a 2-(3-hydroxypropyl)-malonaldehyde equivalent), you face the Dimroth Rearrangement challenge.

The Isomerization Trap

The reaction produces two isomers:

  • [1,5-a] isomer (Thermodynamic): The desired target.

  • [4,3-a] isomer (Kinetic): The unwanted byproduct.

Under neutral or acidic conditions, the kinetic [4,3-a] isomer often precipitates. To improve yield, you must force the rearrangement to the [1,5-a] form.

Visualization: The Dimroth Rearrangement Pathway

The following diagram illustrates the mechanism and the critical control point (pH) to ensure the correct isomer is isolated.

Dimroth_Rearrangement Start 3-Amino-1,2,4-triazole + 1,3-Electrophile Intermediate Intermediate (Acyclic Imine) Start->Intermediate Condensation Kinetic [4,3-a] Isomer (Kinetic Product) Intermediate->Kinetic Fast Cyclization (N4 attack) Thermo [1,5-a] Isomer (Thermodynamic Target) Intermediate->Thermo Slow Path OpenChain Ring Opening (Basic Conditions) Kinetic->OpenChain Base/Heat (Rearrangement) OpenChain->Thermo Recyclization (N2 attack)

Caption: Under basic conditions (pH > 9) or high heat, the kinetic [4,3-a] isomer undergoes ring opening and recyclizes to the stable [1,5-a] form.

Yield Improvement Protocol:

  • The Fix: Perform the condensation in Glacial Acetic Acid under reflux. If the [4,3-a] isomer forms, treat the crude solid with 10% aqueous NaOH at reflux for 1 hour, then re-acidify. This forces the rearrangement to the desired [1,5-a] core.

Module 3: Purification of Polar Alcohols

The target molecule is highly polar, leading to poor separation on standard silica gel (streaking).

Troubleshooting Guide:

ObservationRoot CauseSolution
Compound streaks on TLC Interaction with silanolsAdd 1% NH₄OH or 1% Et₃N to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
Product stuck on column High polaritySwitch to C18 Reverse Phase chromatography (Water/Acetonitrile gradient).
Co-elution with salts Boron salts from reductionPerform a MeOH quench followed by repeated evaporation (3x) to remove boron as volatile trimethyl borate.

FAQs: Researcher to Researcher

Q: Can I use a Sonogashira coupling instead of Heck? A: Yes. Coupling 6-bromo-triazolo[1,5-a]pyrimidine with propargyl alcohol is feasible. However, the subsequent hydrogenation of the alkyne to the alkane requires careful monitoring. Over-hydrogenation can reduce the pyrimidine ring. The Heck route (via acrylate) is generally more chemoselective.

Q: My product is water-soluble and I can't extract it. A: This is common for triazolopyrimidine alcohols.

  • Salting out: Saturate the aqueous layer with NaCl.

  • Continuous Extraction: Use a liquid-liquid extractor with DCM for 24 hours.

  • Resin Capture: Pass the aqueous solution through a hydrophobic resin (e.g., Diaion HP-20), wash with water, and elute the product with MeOH.

Q: How do I distinguish the [1,5-a] and [4,3-a] isomers by NMR? A: Look at the H-2 proton (on the triazole ring).

  • [1,5-a] (Desired): The H-2 proton typically appears downfield around 8.3–8.6 ppm .

  • [4,3-a] (Wrong): The proton is often shifted slightly upfield.

  • Definitive Check: 15N-HMBC is the gold standard, but a simple chemical test is stability: The [4,3-a] isomer rearranges in base; the [1,5-a] isomer is stable.

References

  • Core Synthesis & Dimroth Rearrangement

    • Title: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview)
    • Source: Chemistry of Heterocyclic Compounds[1][2][3][4][5][6][7]

    • URL:[Link]

  • Heck Coupling on Triazolopyrimidines

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Review of synthetic methods including Pd-coupling)
    • Source: Current Medicinal Chemistry / PMC
    • URL:[Link]

  • Reduction Chemoselectivity

    • Title: Selective reduction of esters in the presence of heteroarom
    • Source: Journal of Organic Chemistry (General Methodology)
    • URL:[Link]

  • Purification of Polar Heterocycles

    • Title: Strategies for the Purific
    • Source: Flash Purification Blog (Biotage/Teledyne ISCO resources)
    • URL:[Link]

Sources

Technical Support Center: Purification of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #TZP-OH-6-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Technical Overview & Physicochemical Profile[1][2]

Molecule: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Core Challenge: Amphiphilic polarity and Lewis basicity.

This molecule presents a classic "dual-personality" challenge in purification. The triazolo[1,5-a]pyrimidine core is a planar, electron-deficient heteroaromatic system prone to


-stacking, while the propan-1-ol  side chain adds significant polarity and hydrogen-bonding capability.
Physicochemical Drivers of Purification Failure
FeatureChemical ConsequencePurification Symptom
N-Bridgehead Core High dipole moment; Lewis basicity (N3/N4 positions).Severe tailing/streaking on standard silica gel; irreversible adsorption.
Primary Alcohol H-bond donor/acceptor; increases water solubility.Product loss into aqueous layer during extraction; "oiling out" during crystallization.
Planar Structure Strong intermolecular

-

interactions.
Low solubility in non-polar solvents (Hexane/Et2O); tendency to crash out as amorphous solids rather than crystals.

Troubleshooting Guide: Phase-Specific Solutions

Phase A: Aqueous Workup & Extraction

Symptom: Low recovery yield; product suspected in the aqueous phase.

Root Cause: The hydroxyl group combined with the polar nitrogen core makes the molecule partially soluble in water, especially at low pH where the pyrimidine nitrogens may protonate.

Protocol:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH 7–8 using saturated NaHCO₃. Do not use strong acids (HCl) as this will protonate the core (pKa ~ 2-3) and lock it in the water phase.

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the alcohol tail.

  • Solvent Switch: Avoid Diethyl Ether. Use 2-MeTHF or DCM/Isopropanol (9:1) for extraction. The alcohol content improves partitioning of the polar product into the organic phase.

Phase B: Flash Chromatography (The "Streaking" Issue)

Symptom: Broad peaks, co-elution with impurities, or product "bleeding" off the column over 20+ column volumes.

Root Cause: The basic nitrogens of the triazole ring interact with acidic silanol groups on the silica surface.

Protocol:

  • Stationary Phase: Switch from standard Silica (SiO₂) to Neutral Alumina or Amine-Functionalized Silica (NH₂-SiO₂).

  • Mobile Phase Modifier: If using standard silica, you must buffer the mobile phase.

    • Standard: 1% Triethylamine (TEA) or 1% NH₄OH in the mobile phase.

    • Advanced: Use a gradient of DCM to DCM:MeOH:NH₄OH (90:9:1) .

  • Loading: Do not dry-load on silica. Dry-load on Celite or dissolve in a minimum volume of DCM/MeOH before injection.

Phase C: Crystallization (Polishing)

Symptom: Product oils out or forms a gel instead of crystals.

Root Cause: The flexible propyl-alcohol chain prevents efficient lattice packing, while the aromatic core wants to stack.

Protocol:

  • Anti-Solvent Method: Dissolve in minimal warm Ethanol or Acetonitrile . Add MTBE (Methyl tert-butyl ether) dropwise until cloudiness persists. Cool slowly to 4°C.

  • Avoid: Hexanes (causes immediate oiling).

Decision Matrix: Purification Strategy

The following diagram illustrates the logical workflow for selecting the correct purification method based on crude purity and solubility.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Suspension SolubilityCheck->Insoluble No TLC_Analysis TLC Analysis (DCM:MeOH 9:1) Soluble->TLC_Analysis Method_B Method B: Reverse Phase (C18) H2O/ACN Gradient Insoluble->Method_B Gummy/Impure Method_C Method C: Recrystallization (EtOH/MTBE) Insoluble->Method_C High Purity Solid Streaking Result: Streaking? TLC_Analysis->Streaking Method_A Method A: Flash Chromatography DCM/MeOH + 1% NH4OH Streaking->Method_A No (Discrete Spots) Streaking->Method_B Yes (Tailing) Method_A->Method_C Final Polish

Caption: Logical flow for selecting chromatography vs. crystallization based on crude solubility and TLC behavior.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC after leaving the product in MeOH overnight. Is it decomposing?

  • Answer: Likely yes, but it might be reversible. Primary alcohols can form methyl esters or acetals if trace acid is present (often from un-neutralized silica). Ensure your solvent is neutral. Also, check for Dimroth rearrangement, which is known to occur in triazolopyrimidines under acidic/basic stress, shifting the ring nitrogen configuration [1].

Q2: The product is UV active but doesn't ionize well in Mass Spec (ESI). Why?

  • Answer: While the triazole core is nitrogen-rich, the electron-deficient pyrimidine ring can suppress ionization in positive mode. Try Negative Mode ESI (looking for [M-H]⁻) or add 0.1% Formic Acid to force protonation on the side chain or N3 position.

Q3: Can I use metal scavengers?

  • Answer: Yes. If you synthesized this via Pd-catalyzed coupling (e.g., Sonogashira), the nitrogens will chelate Palladium tightly. Standard silica won't remove it. Use Thiol-functionalized silica (Si-Thiol) or wash the organic phase with an aqueous solution of N-Acetylcysteine before the final column.

Standard Operating Procedure (SOP): Reverse Phase "Rescue"

If normal phase fails due to polarity, use this C18 protocol.

Materials:

  • C18 Flash Cartridge (e.g., 12g for 100mg crude).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN).

Workflow:

  • Sample Prep: Dissolve crude in DMSO (max 1 mL per gram of sorbent).

  • Equilibration: Flush column with 95% A / 5% B for 3 CV (Column Volumes).

  • Gradient:

    • 0–5 min: Hold 5% B (Elute salts/polar impurities).

    • 5–20 min: Ramp 5% → 60% B.

    • 20–25 min: Ramp 60% → 100% B (Elute product).

  • Detection: Monitor 254 nm (Aromatic core) and 210 nm (Alcohol/Alkyl chain).

  • Post-Run: Lyophilize fractions. Do not rotovap to dryness from water if possible, to avoid heat stress.

References

  • Slivka, M. et al. (2016).[1] Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds.

  • Mrayej, H. et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties. UPI Journal.[2]

  • Borgdorff, et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH).

  • Zhang, Y. et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898.[3] Journal of Medicinal Chemistry.

Sources

Side reactions in 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol presents a unique set of challenges due to the ambident nucleophilicity of the starting 3-amino-1,2,4-triazole and the thermodynamic instability of the intermediate kinetically formed products.[1][2] This guide addresses the three critical failure points: Dimroth rearrangement (isomer scrambling) , regioselective ring closure , and chemoselective reduction of the side chain.[3][1]

Module 1: The Isomerization Trap (Dimroth Rearrangement)

The most frequent "impurity" in this synthesis is not a byproduct but a regioisomer.[1] The condensation of 3-amino-1,2,4-triazole with a 1,3-dielectrophile (e.g., 2-(3-hydroxypropyl)malonaldehyde) initially forms the kinetically favored [4,3-a] isomer.[3][1] Under thermodynamic control (acidic/basic conditions + heat), this rearranges to the more stable [1,5-a] isomer.[3][1]

The Problem: Incomplete rearrangement leads to inseparable mixtures of [4,3-a] and [1,5-a] isomers.

Mechanism of Failure (Visualized)

The rearrangement proceeds via a ring-opening/ring-closing mechanism involving a diazo-like intermediate.[3][1][4]

DimrothRearrangement cluster_0 Kinetic Product cluster_1 Intermediate cluster_2 Thermodynamic Product K [4,3-a] Isomer (N4 Bridgehead) I Ring Open (Iminopyrimidine) K->I Base/Acid + Heat T [1,5-a] Isomer (N1 Bridgehead) I->T Recyclization (Rotation) T->K Rare (Reversible)

Caption: The Dimroth Rearrangement pathway shifting from the kinetic [4,3-a] isomer to the target [1,5-a] scaffold.[3][1]

Troubleshooting Protocol
  • Symptom: NMR shows split signals for the aromatic protons (e.g., C-7 H appears as two doublets with different shifts).[1]

  • Solution:

    • Force the Rearrangement: Reflux the crude mixture in glacial acetic acid for 4–6 hours. The acidic medium protonates the N-bridgehead, facilitating ring opening and re-closure to the [1,5-a] form [1].[1]

    • Base-Catalyzed Alternative: If acid-sensitive groups are present, reflux in ethanol with piperidine or sodium ethoxide .[1] Note that strong bases can sometimes degrade the pyrimidine ring.[3][1]

Module 2: Regiocontrol in Ring Formation

When synthesizing the 6-substituted core, you likely employ a condensation between 3-amino-1,2,4-triazole and a 2-substituted malonaldehyde equivalent (e.g., 2-(3-(benzyloxy)propyl)-1,1,3,3-tetraethoxypropane).[3][1]

The Problem: Nucleophilic attack can occur at N-1, N-2, or the exocyclic amine of the triazole.[3][1] While the exocyclic amine is the most nucleophilic, subsequent cyclization can yield the wrong regiochemistry if the electrophile is unsymmetrical.[3][1]

Side Reaction Table: Condensation Anomalies

ObservationProbable CauseCorrective Action
Low Yield (<30%) Formation of linear di-imine intermediates that fail to cyclize.[3][1]Increase reaction temperature (>100°C) or use a high-boiling solvent like DMF or Diglyme .
C-5 vs C-7 Isomers Unsymmetrical electrophile (e.g., if using a beta-keto ester instead of malonaldehyde).[3][1]Use 2-substituted malonaldehyde (symmetric electrophile) to eliminate C-5/C-7 regioselectivity issues entirely [2].[3][1]
Polymerization Aldehyde polymerization before condensation.[1]Use acetals (masked aldehydes) and deprotect in situ with dilute HCl during the condensation.[3][1]

Module 3: Side Chain Reduction (Chemoselectivity)

If your route involves reducing a precursor (e.g., ethyl 3-(triazolo[1,5-a]pyrimidin-6-yl)propanoate) to the alcohol, you face a critical risk: Reduction of the pyrimidine ring .[3][1]

The triazolopyrimidine ring is electron-deficient.[1] Aggressive reducing agents (LAH) will attack the C-5=C-6 or C-N double bonds, destroying aromaticity.[3][1]

Protocol: Chemoselective Reduction

Target: Convert Ester


 Alcohol without touching the Heterocycle.[3][1]
  • Recommended System: NaBH₄ + CaCl₂ (or LiCl) in EtOH/THF.[3][1]

    • Mechanism:[2][5][6][7][8][9][10] In situ generation of Ca(BH₄)₂, which is milder than LAH but more reactive than NaBH₄ alone toward esters.[3][1]

  • Alternative: DIBAL-H at -78°C (Strict temperature control required).

  • Avoid: Lithium Aluminum Hydride (LAH) at room temperature.[3][1] This almost invariably leads to the dihydro- or tetrahydro-triazolopyrimidine species [3].[1]

Workflow Visualization: Reduction Decision Tree

ReductionLogic Start Precursor: Ester/Acid Agent Select Reducing Agent Start->Agent LAH LiAlH4 (LAH) Agent->LAH Avoid NaBH4 NaBH4 + CaCl2 Agent->NaBH4 Preferred Borane Borane-THF Agent->Borane Alternative (Acid) ResultBad Side Rxn: Ring Reduction (Dihydro-pyrimidine) LAH->ResultBad ResultGood Target: Alcohol (Ring Intact) NaBH4->ResultGood Borane->ResultGood

Caption: Decision matrix for reducing the side chain while preserving the heteroaromatic core.

FAQ: Troubleshooting Specific Scenarios

Q: I see a peak at ~3400 cm⁻¹ in IR, but no OH peak in NMR. What is it? A: This is likely the NH stretch of a non-cyclized intermediate or a ring-opened byproduct (from the Dimroth intermediate).[1] Check your mass spec for [M+18] (hydrated intermediate).[3][1] If found, reflux in acetic acid to force cyclization/dehydration.[1]

Q: My product is water-soluble and hard to extract. A: The triazolopyrimidine nitrogen lone pairs can accept protons, making the molecule amphoteric.[3][1]

  • Fix: Adjust aqueous layer pH to 6.5–7.0 (neutral) before extraction. Do not extract from highly acidic media (protonated salt stays in water). Use n-Butanol or DCM/Isopropanol (3:1) for extraction if the propanol chain increases water solubility.[3][1]

Q: Can I use catalytic hydrogenation (Pd/C) to reduce an alkyne precursor? A: Use caution. The triazolopyrimidine ring can be hydrogenated over Pd/C, especially under pressure.[3]

  • Fix: Use Lindlar catalyst or monitor H₂ uptake precisely. Poisoning the catalyst with quinoline may prevent ring reduction.[3][1]

References

  • Mechanism of Dimroth Rearrangement

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[3][1][6][11][12]

    • Source: Rusanov, E. et al. Chemistry of Heterocyclic Compounds.[3][1]

    • URL:[Link][3][1]

  • Regioselectivity in Triazole Condensation

    • Title: Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines.[3][1][8][10]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link][3][1]

  • Reduction Strategies for Nitrogen Heterocycles

    • Title: Selective reductions of substituted esters in the presence of electron-deficient heterocycles.[1]

    • Source:Journal of Organic Chemistry (General Methodology Reference).[3][1]

    • URL:[Link][3][1]

Sources

Technical Support Center: Optimizing Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines and showing potent activity against targets like CDK-2, tubulin, and DHODH [1, 4].

The primary synthetic challenge lies in the regioselectivity bifurcation . The condensation of 3-amino-1,2,4-triazole with 1,3-electrophiles (e.g.,


-ketoesters) can yield two isomers:
  • [1,5-a] isomer: Thermodynamically stable (Target).[1]

  • [4,3-a] isomer: Kinetically favored (Byproduct/Intermediate).

Optimization requires mastering the Dimroth Rearrangement , where the [4,3-a] isomer converts to the [1,5-a] form under specific thermal or pH conditions.

Interactive Troubleshooting Modules (Q&A)

Module A: Regioselectivity & Isomer Control

Q: My reaction yields a mixture of [1,5-a] and [4,3-a] isomers. How do I force the reaction toward the [1,5-a] product?

A: This is a classic thermodynamic vs. kinetic control issue.

  • Root Cause: The reaction was likely stopped too early or run at insufficient temperature. The [4,3-a] isomer forms first (kinetic product) due to the higher nucleophilicity of the ring nitrogen (N-2) compared to the exocyclic amine.

  • Solution:

    • Increase Temperature/Time: Extend reflux times. The [4,3-a] isomer rearranges to the [1,5-a] isomer via the Dimroth rearrangement, which requires energy to open the pyrimidine ring and re-close it on the exocyclic nitrogen.

    • Acid/Base Catalysis: Add a weak acid (e.g., Acetic Acid) or base. Protonation/deprotonation facilitates the ring-opening mechanism essential for rearrangement [2, 6].

    • Solvent Switch: Switch from a protic solvent (Ethanol) to a higher boiling aprotic solvent (e.g., DMF or Toluene) if thermal rearrangement is slow.

Q: How can I quickly distinguish between the [1,5-a] and [4,3-a] isomers without growing a crystal?

A: Use 1H-15N HMBC NMR .

  • Technique: The chemical shift of the bridgehead nitrogen is diagnostic.

  • Diagnostic Signal: In the [1,5-a] isomer, the bridgehead nitrogen is shielded differently than in the [4,3-a] system. Additionally, the coupling patterns between the pyrimidine protons and the bridgehead nitrogen differ significantly due to the orientation of the lone pairs [6].

Module B: Reaction Efficiency (Microwave vs. Thermal)

Q: My yields are low (<50%) using conventional reflux in ethanol. What parameters should I change?

A: Conventional heating often suffers from slow heat transfer and solvent loss.

  • Protocol Shift: Move to Microwave-Assisted Synthesis .

  • Why: Microwave irradiation provides direct dielectric heating, accelerating the condensation step and the subsequent dehydration.

  • Data Support: Studies show yield improvements from ~50% (Thermal, 24h) to >85% (Microwave, 10-15 min) for similar scaffolds [3, 11].

  • Catalyst: If staying thermal, introduce a Lewis Acid catalyst (e.g., Zn(II) complexes) or use a solid support (e.g., Silica-supported reagents) to activate the carbonyl electrophile [1].

Q: The product precipitates as a gum/oil rather than a solid. How do I fix this?

A: This indicates trapped solvent or impurities (often unreacted dicarbonyls).

  • Troubleshooting:

    • Cooling Rate: Do not crash cool the reaction. Allow it to cool slowly to RT to promote crystal lattice formation.

    • Anti-solvent: Add a small amount of cold water or diethyl ether to the reaction mixture after cooling.

    • Trituration: Decant the supernatant and triturate the gum with cold ethanol or ether. Scratch the flask wall to induce nucleation.

Strategic Visualization: Mechanism & Optimization

The following diagram illustrates the bifurcation pathway and the critical Dimroth Rearrangement required to secure the [1,5-a] isomer.

Triazolopyrimidine_Synthesis cluster_opt Optimization Parameters Start 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Intermediate Intermediate (Acyclic) Start->Intermediate Condensation Kinetic [4,3-a] Isomer (Kinetic Product) Intermediate->Kinetic Fast Cyclization (N-2 Attack) Thermo [1,5-a] Isomer (Thermodynamic Product) Intermediate->Thermo Slow Cyclization (Exocyclic N Attack) Kinetic->Thermo Dimroth Rearrangement (Acid/Base/Heat) Microwave Microwave (140°C) Microwave->Kinetic Accelerates Catalyst Lewis Acid (Zn, Cu) Catalyst->Intermediate Activates Solvent Polar Aprotic (DMF)

Caption: Reaction pathway showing the kinetic trap of the [4,3-a] isomer and the requisite Dimroth rearrangement to access the bioactive [1,5-a] scaffold.

Comparative Data: Thermal vs. Microwave

The following table summarizes efficiency gains when switching from conventional thermal heating to microwave irradiation for triazolopyrimidine synthesis [3, 11].

ParameterConventional Thermal RefluxMicrowave-Assisted (Optimized)
Reaction Time 8 - 24 Hours10 - 20 Minutes
Temperature 80°C (Ethanol Reflux)120°C - 140°C (Pressurized)
Typical Yield 40% - 65%85% - 96%
Solvent Usage High (20-50 mL)Low (2-5 mL) or Solvent-Free
Purification Recrystallization often requiredOften Filtration & Wash
Energy Efficiency Low (Heat loss to environment)High (Direct dielectric heating)

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, difficult substrates.

  • Reagents: Combine 3-amino-1,2,4-triazole (1.0 equiv), 1,3-dicarbonyl/enaminonitrile (1.0 equiv), and aldehyde (if 3-component reaction) (1.0 equiv) in a microwave vial.

  • Solvent: Add Ethanol or Toluene (2-3 mL per mmol). Note: Toluene is preferred if temperatures >100°C are needed to force rearrangement.

  • Catalyst (Optional): Add 10 mol% Acetic Acid or a Lewis Acid (e.g., ZnCl2) if the dicarbonyl is unreactive.

  • Irradiation: Seal the vial. Irradiate at 140°C for 15 minutes (Hold time). Ensure active stirring.

  • Workup: Cool to room temperature. The product usually precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol (2x) and diethyl ether (2x).

  • Validation: Check Purity via TLC (EtOAc:Hexane) and Regiochemistry via NMR.

Protocol B: Conventional Acid-Catalyzed Synthesis

Best for: Large scale (>10g), heat-sensitive substrates.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reaction: Dissolve reactants in Glacial Acetic Acid (acts as solvent and catalyst).

  • Reflux: Heat to reflux (118°C) for 6–12 hours . Monitor via TLC.

    • Checkpoint: If [4,3-a] isomer persists (lower Rf spot often), continue reflux.

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring.

  • Neutralization: If necessary, adjust pH to ~7 with saturated NaHCO3 to ensure complete precipitation of the free base.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

References

  • Moosavi-Zare, A. R., Najafi, R., & Goudarziafshara, H. (2024).[2] The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions.[2] RSC Advances. Link

  • Salgado, A., et al. (2010).[3] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Prasad, K., et al. (2019). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. Link

  • Scotti, M. T., et al. (2019).[4] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. Link

  • Wang, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Link

  • Fischer, G. (2025).[5] Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Link

  • Al-Mousawi, S. M., et al. (2018).[6][7] Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives. Chemistry Central Journal. Link

  • El-Hashash, M. A., et al. (2018).[6][7] Microwave Assisted Synthesis of Some New Thiazolopyrimidine... Derivatives. Molecules. Link

  • RSC Advances Review. (2025).[5][8][9][10] Recent advances in microwave-assisted synthesis of triazoles and their derivatives.[6] RSC Advances. Link

  • Aggarwal, R., et al. (2025). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis. Mini-Reviews in Medicinal Chemistry. Link

  • Abdel-Rahman, A. H. (2025).[8] Different Synthetic Methods for the Preparation of Triazolopyrimidines. ResearchGate.[9] Link

Sources

Overcoming solubility issues of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility and formulation challenges associated with 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2).[1] While the propanol side chain introduces polarity, the fused triazolopyrimidine core exhibits significant


-

stacking interactions, often leading to poor aqueous solubility and precipitation during dilution.[1] This guide provides self-validating protocols for stock preparation, aqueous dilution, and advanced formulation strategies.[1]

Module 1: Compound Analysis & Stock Preparation

Q1: Why does this compound appear as a viscous oil or low-melting solid, and how does this affect solubility? A: The physical state of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is often reported as a liquid or low-melting solid [1].[1] This occurs because the flexible propanol chain disrupts the crystal packing of the rigid triazolopyrimidine core.

  • Implication: Do not mistake the "oily" appearance for miscibility. The compound is lipophilic (LogP ~0.1–1.0 estimated) and will form a separate phase (emulsion) in water rather than dissolving.

  • Action: You must fully dissolve the oil in a strong organic solvent (DMSO) before attempting aqueous dilution.

Q2: What is the optimal solvent for stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard. The triazolopyrimidine core is electron-deficient and polarizable, allowing it to interact favorably with the sulfoxide group of DMSO via dipole-dipole interactions.[1]

SolventSolubility RatingMax Conc.Usage Notes
DMSO Excellent >100 mMRecommended for cryo-storage (-20°C).[1]
Ethanol Moderate ~10-50 mMGood for evaporation protocols; avoid for long-term storage due to evaporation.[1]
Water Poor <1 mMDo not use for stock preparation.[1]
PBS (pH 7.4) Very Poor <0.1 mMCauses immediate precipitation/emulsification.[1]

Protocol: Creating a 100 mM Stock

  • Weigh the viscous oil/solid in a glass vial (avoid polystyrene, which DMSO attacks).[1]

  • Add anhydrous DMSO to achieve 100 mM.[1]

  • Vortex vigorously for 30 seconds. Even if it looks dissolved, vortexing ensures the viscous oil is fully dispersed.

  • Visual Check: Hold the vial against a light. If you see "schlieren" lines (swirls), it is not fully homogenized.[1] Vortex again.

Module 2: Aqueous Dilution & "Crash-Out" Prevention

Q3: My compound precipitates immediately upon adding the DMSO stock to the buffer. Why? A: This is the "Solvent Shift" effect. When you add a small volume of DMSO stock to a large volume of water, the DMSO molecules rapidly hydrate (bond with water), leaving the hydrophobic triazolopyrimidine core exposed. These cores then aggregate via


-

stacking to bury their hydrophobic surfaces, causing precipitation [2].[1]

Q4: How do I prevent precipitation during dilution? A: Use the "Intermediate Dilution Method" rather than a direct spike.

Step-by-Step Protocol:

  • Prepare the Buffer: Use PBS or media containing 0.1% Tween-80 or 0.5% Methylcellulose .[1] The surfactant prevents the aggregation of the hydrophobic cores.

  • Intermediate Step: Dilute your 100 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).[1]

    • Result: 10 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add this PEG/DMSO mix to your aqueous buffer while vortexing.

    • Mechanism:[2] PEG-400 acts as a bridge, reducing the polarity gap between DMSO and water.[1]

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q5: I need a high concentration (>5 mg/mL) for animal studies. Simple solvents aren't working.[1] What now? A: For high concentrations, you must encapsulate the hydrophobic core. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for nitrogen heterocycles [3].[1]

Formulation Protocol (20% HP-


-CD): 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of water (20% w/v). Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Dissolve compound in minimal DMSO (e.g., 5% of final volume).[1]

    • Add the DMSO solution dropwise to the 20% HP-

      
      -CD vehicle under constant stirring.
      
    • Sonication: Sonicate the mixture at 37°C for 20 minutes.

  • Mechanism: The triazolopyrimidine core enters the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside keep the complex soluble in water.

Module 4: Troubleshooting Decision Tree

Visualizing the Workflow The following diagram outlines the logical flow for troubleshooting solubility based on your specific observation.

Solubility_Workflow Start Start: Compound in DMSO Stock Dilution Dilute into Aqueous Buffer Start->Dilution Check Visual Inspection Dilution->Check Clear Clear Solution Check->Clear No particles Precip Cloudy / Precipitate Check->Precip White solid Oil Oily Droplets / Phase Sep Check->Oil Viscous drops Success Proceed to Assay Clear->Success Action_Precip Action: Add Surfactant (0.1% Tween-80) Precip->Action_Precip Action_Cyclo Action: Encapsulation (20% HP-beta-CD) Precip->Action_Cyclo If Tween fails Action_Oil Action: Use Co-solvent Bridge (PEG-400) Oil->Action_Oil Oil->Action_Cyclo If PEG fails Action_Precip->Check Re-evaluate Action_Oil->Check Re-evaluate Action_Cyclo->Success

Caption: Decision tree for selecting the correct solubilization strategy based on visual precipitation cues.

Module 5: Frequently Asked Questions (FAQ)

Q6: Can I use acid to dissolve it? The literature mentions pKa effects. A: Caution is advised. While the triazolo[1,5-a]pyrimidine ring contains nitrogens, they are weakly basic (pKa < 4).[1] You would need a pH < 3 to protonate the ring significantly, which is likely incompatible with biological assays.

  • Recommendation: Rely on co-solvents (DMSO/PEG) rather than pH adjustment unless your assay specifically tolerates pH 3.0.[1]

Q7: Is the compound light-sensitive? A: Triazolopyrimidines can be susceptible to UV degradation over long periods.[1]

  • Best Practice: Store DMSO stocks in amber vials or wrapped in foil.[1]

Q8: The compound stuck to the plastic tips during pipetting. Why? A: This is due to the "LogP effect." The lipophilic compound adsorbs to the hydrophobic polypropylene of standard pipette tips.

  • Solution: Use Low-Retention Tips or pre-wet the tip by pipetting the solution up and down 3 times before the final transfer.

References

  • MDPI. (2023).[1] First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Solubility and Stacking Interactions. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2020).[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design: Solubility and Formulation Strategies. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Stability Studies of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

[1][2]

Welcome to the Advanced Applications Support Center. Subject: Stability Profiling & Forced Degradation Protocols for CAS 85599-32-2 Ticket Priority: High (Drug Development/CMC Critical)

Executive Summary

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (TPP-OH) is a critical heterocyclic building block, often utilized as a bioisostere for purine nucleosides in kinase inhibitor development.[1][2] Its stability profile is governed by two competing functionalities: the redox-sensitive primary alcohol tail and the hydrolytically susceptible triazolo-pyrimidine fused ring system.[1][2][3]

This guide provides validated protocols for stress testing (forced degradation) and troubleshooting workflows for analytical anomalies encountered during stability studies.

Module 1: Forced Degradation Protocols (Stress Testing)

Objective: To generate degradation products (DPs) within the 5–20% range to validate analytical methods (HPLC/LC-MS) as "stability-indicating."

Standard Operating Procedures (SOPs)
Stress ConditionReagent / ConditionDurationTarget OutcomeMechanism
Acid Hydrolysis 0.1 N HCl (Reflux)2–6 HoursRing cleavage (Pyrimidine)Nucleophilic attack at C5/C7; Retro-electrocyclization.[1][2][3]
Base Hydrolysis 0.1 N NaOH (RT to 60°C)1–4 HoursRing opening / Amide formationHydroxide attack on electron-deficient pyrimidine ring.[1][2][3]
Oxidation 3% H₂O₂ (RT)1–24 HoursAldehyde/Carboxylic AcidPrimary alcohol oxidation (Major); N-oxide formation (Minor).[1][2][3]
Thermal 60°C–80°C (Solid State)7 DaysDimerization / PolymerizationThermal decomposition; dehydration.[1][2][3]
Photolytic 1.2 million lux hours~1–3 DaysRadical degradationUV-induced radical formation on the heterocyclic core.[1][2][3]

Critical Note: The triazolo[1,5-a]pyrimidine core is isoelectronic with purines.[1][2][3][4][5][6] While generally stable, the bridgehead nitrogen renders the pyrimidine ring electron-deficient, making it susceptible to nucleophilic attack under alkaline conditions [1].[2][3]

Module 2: Troubleshooting Guide (FAQ)

Q1: I observe a mass shift of +16 Da and +14 Da in my LC-MS data. What is happening?

Diagnosis: This indicates simultaneous oxidation pathways.[2][3]

  • +16 Da (M+16): This is likely the formation of an N-oxide on the pyrimidine ring or the triazole nitrogen.[2][3] While less common than alcohol oxidation, it occurs under aggressive peroxide stress.[2][3]

  • +14 Da (M+14): This is a misinterpretation. You are likely seeing +16 Da (Oxidation) followed by -2 Da (Dehydrogenation) .[1][2][3]

    • Correction: The primary alcohol (-CH₂OH) oxidizes to an aldehyde (-CHO), resulting in a -2 Da shift.[1][2][3] If it oxidizes further to a carboxylic acid (-COOH), you observe a net +14 Da shift (addition of one oxygen, loss of two hydrogens).[2][3]

Action Plan:

  • Check retention time (RT).[1][2][3] The carboxylic acid metabolite will elute earlier (more polar) in Reverse Phase (RP) chromatography.[2][3]

  • Perform MS/MS fragmentation.[1][2][3] Loss of 44 Da (CO₂) confirms the carboxylic acid.[2][3]

Q2: The parent peak disappears in 0.1 N NaOH, but no distinct degradation peaks appear.[2][3] Where did it go?

Diagnosis: Ring Opening Polymerization or Hyper-Polarity.[1][2][3] Under strong basic conditions, the pyrimidine ring in triazolo[1,5-a]pyrimidine can undergo ring opening to form a highly polar guanidine-like intermediate or a hydrazinyl derivative [2].[1][2][3] These species are often:

  • Too polar to be retained on a standard C18 column (eluting in the void volume).[2][3]

  • UV Silent or have a significantly shifted

    
     due to the loss of aromaticity.[2][3]
    

Action Plan:

  • Switch Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega).[1][2][3]

  • Adjust Wavelength: Use a PDA (Photo Diode Array) to scan 200–400 nm. The ring-opened product likely has a lower absorbance max than the fused parent system.[1][2][3]

Q3: My solid-state samples show yellowing at 60°C, but HPLC purity remains >99%.

Diagnosis: Surface Oxidation / Amorphization.[2][3] Color changes in nitrogen heterocycles often precede detectable chemical degradation.[2][3] This "yellowing" is typically due to trace formation of azo-linkages or radical species at the crystal surface (ppm levels) which have high extinction coefficients but are below the LOD (Limit of Detection) of standard HPLC.[1][2][3]

Action Plan:

  • This is a physical stability warning. Perform DSC (Differential Scanning Calorimetry) to check for polymorph changes or glass transition (

    
    ) shifts.[1][2][3]
    
  • The molecule is chemically stable, but you may need to package it in amber vials to prevent photo-initiated surface radical reactions.[2][3]

Module 3: Mechanistic Degradation Pathways

Understanding the "Why" is essential for defending your stability data to regulatory bodies (FDA/EMA).

Oxidative Pathway (The Dominant Failure Mode)

The propan-1-ol side chain is the "soft spot."[1][2][3] Under oxidative stress (H₂O₂ or ambient air over time), the pathway proceeds:

12323
Hydrolytic Pathway (The Scaffold Failure Mode)

The triazolo[1,5-a]pyrimidine ring is susceptible to Dimroth Rearrangement or simple ring cleavage under basic conditions.[2][3] The bond between N1 and C2 or N4 and C5 is vulnerable.[2][3]

Visualizing the Degradation Tree

Stability_PathwayParentParent: TPP-OH(C8H10N4O)AldehydeDegradant A: Aldehyde(-2 Da)Parent->AldehydeOxidation (H2O2/Air)NOxideDegradant C: N-Oxide(+16 Da)Parent->NOxidePeroxide Stress (Aggressive)RingOpenDegradant D: Ring Cleavage(Highly Polar/Void Vol)Parent->RingOpenBase Hydrolysis (pH > 10)AcidDegradant B: Carboxylic Acid(+14 Da)Aldehyde->AcidFurther Oxidation

Figure 1: Predicted degradation pathways for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol. Blue indicates the parent compound; Red indicates oxidative metabolites; Green indicates hydrolytic breakdown.

Module 4: Analytical Method Recommendations

To successfully monitor these changes, standard generic gradients often fail.[2][3] Use this optimized method setup:

  • Column: C18 with Polar Endcapping (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1][2][3] Note: Avoid Phosphate buffers if using LC-MS.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why? The initial low organic hold is required to retain the polar "Ring Cleavage" degradants.[2][3]

  • Detection: UV at 254 nm (Aromatic Core) and 210 nm (Oxidized non-aromatic fragments).[1][2][3]

References

  • Richardson, T. O., et al. (2019).[2][3] 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.[1][2][3][4][6][7][8] European Journal of Medicinal Chemistry.[2][3]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation.[2][3]

  • Alsante, K. M., et al. (2007).[2][3] The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][9] Advanced Drug Delivery Reviews.[2][3]

  • PubChem Compound Summary. (2024). 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 85599-32-2).[1][2][3][10] National Center for Biotechnology Information.[2][3] [1][2][3]

Technical Support Center: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide serves as a dynamic knowledge base for researchers working with 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2). Unlike generic safety data sheets, this document focuses on the molecular behavior of the compound, specifically its degradation pathways, impurity profiling, and troubleshooting during experimental workflows.

Section 1: Critical Degradation Pathways & Impurity Profiling

Q: I am seeing unexpected peaks in my HPLC chromatogram after storing the compound in solution. What are they?

A: The appearance of new peaks typically indicates oxidative degradation or dimerization. While the triazolo[1,5-a]pyrimidine core is electronically stable due to its aromatic nature (10-


 electron system), the propan-1-ol  side chain is susceptible to oxidation.

Refer to the Degradation Pathway Diagram below to identify your impurity:

  • Impurity A (Aldehyde): 3-(Triazolo[1,5-a]pyrimidin-6-yl)propanal.

    • Cause: Exposure to air (autoxidation) or mild oxidizing agents.

    • Detection: Appears at a slightly longer retention time (RT) than the parent peak on Reverse Phase (RP)-HPLC due to loss of the polar hydroxyl hydrogen.

  • Impurity B (Carboxylic Acid): 3-(Triazolo[1,5-a]pyrimidin-6-yl)propanoic acid.

    • Cause: Further oxidation of Impurity A. Common in aqueous solutions stored without degassing.

    • Detection: Significant shift to shorter RT in buffered mobile phases (pH > 4) due to ionization (

      
      ).
      
  • Impurity C (Ester Dimer):

    • Cause: Condensation between the parent alcohol and Impurity B (Acid) under acidic conditions or prolonged storage.

    • Detection: Highly lipophilic; elutes late in the gradient.

Visualizing the Degradation Cascade:

DegradationPathways Parent Parent Molecule (Alcohol) Aldehyde Impurity A (Aldehyde) Parent->Aldehyde Oxidation (-2H) Ester Impurity C (Ester Dimer) Parent->Ester + Acid (Condensation) NOxide Impurity D (N-Oxide) Parent->NOxide Peroxides/MCPBA Acid Impurity B (Carboxylic Acid) Aldehyde->Acid Oxidation (+O) Acid->Ester

Figure 1: Primary degradation pathways of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol driven by side-chain oxidation and condensation.[1]

Section 2: Troubleshooting Experimental Anomalies

Q: My LC-MS shows a mass shift of +16 Da. Is this hydration?

A: It is likely N-oxidation , not hydration. While the triazolopyrimidine ring is resistant to hydrolysis, the nitrogen atoms (specifically N3 or N4) can act as nucleophiles in the presence of peroxides (often found in aged ethereal solvents like THF or Dioxane).

  • Diagnostic: Treat a small aliquot with a reducing agent (e.g., Triphenylphosphine). If the +16 Da peak disappears, it is an N-oxide.

  • Prevention: Use fresh, peroxide-free solvents and store the solid under argon.

Q: The compound is precipitating out of my assay buffer (PBS, pH 7.4). Why?

A: The triazolo[1,5-a]pyrimidine core is relatively planar and lipophilic. While the propanol chain aids solubility, it may not be sufficient at high concentrations (>10 mM) in aqueous buffers.

  • Solution: Predissolve in DMSO (up to 50 mM) before diluting into the buffer. Ensure the final DMSO concentration is <1% to avoid biological interference.

  • Note on pH: The pyrimidine nitrogens are weakly basic. Solubility may improve slightly at lower pH (pH < 4), but this risks acid-catalyzed degradation.

Section 3: Forced Degradation Protocols

To validate your analytical method (HPLC/LC-MS), you must demonstrate specificity by separating the parent drug from its degradants. Use these stress conditions to generate reference impurities.

Table 1: Recommended Stress Conditions

Stress TypeReagent / ConditionDurationExpected Target DegradationMechanism
Acid Hydrolysis 1N HCl, 60°C2-6 Hours5-10%Dehydration of alcohol; Potential ring opening (rare).
Base Hydrolysis 0.1N NaOH, Ambient1-4 Hours5-10%Ring cleavage of pyrimidine core (check for UV shift).
Oxidation 3%

, Ambient
1-2 Hours10-20%Formation of Aldehyde (Impurity A) and N-Oxides.
Thermal Solid state, 60°C7 Days< 5%Dimerization; physical state change.
Photolytic UV (254 nm)24 HoursVariableRadical-mediated degradation of the heterocyclic core.

Experimental Workflow: Oxidative Stress Study

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile/Water (50:50).

  • Induction: Add 100 µL of 30%

    
    . Vortex.
    
  • Incubation: Keep at room temperature.

  • Quenching: At T=1h, remove 100 µL aliquot and quench with 100 µL of 10% Sodium Metabisulfite.

  • Analysis: Inject immediately onto HPLC (C18 column, Gradient 5-95% ACN).

  • Observation: Look for the emergence of the -2 Da (Aldehyde) and +16 Da (N-Oxide) peaks.

Section 4: Frequently Asked Questions (FAQ)

Q: Is the triazolo[1,5-a]pyrimidine ring stable to metabolic degradation (microsomes)? A: Generally, yes. The core is stable. However, the primary alcohol is a "soft spot" for metabolic oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s, rapidly converting to the acid. In drug design, this alcohol is often capped (e.g., as an ether or ester) or fluorinated to block this metabolic clearance.

Q: Can I use this compound as a ligand for metal coordination? A: Yes. The N3 nitrogen of the triazolo[1,5-a]pyrimidine ring is a known coordination site for transition metals (e.g., Pt, Ru). Be aware that metal complexation will significantly alter the UV-Vis absorption spectrum and retention time.

Q: What is the optimal storage condition? A:

  • Solid: -20°C, dessicated, under Argon/Nitrogen. (Stable for >2 years).

  • Solution (DMSO): -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopic).

  • Solution (Aqueous): Prepare fresh. Do not store.

References
  • Chemical Identity & Properties : Sigma-Aldrich. 3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol Product Sheet. CAS: 85599-32-2.[1] Link

  • Scaffold Stability : Fizer, M., Slivka, M. (2016). Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Describes the annulation and stability of the core system. Link

  • Biological Activity & Metabolism : Richardson, C. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH). Discusses the isosteric nature of the ring to purines and metabolic considerations. Link

  • Oxidative Pathways : Urakov, G. et al. (2022). Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. Molecules. Provides context on the oxidative susceptibility of the dihydro-derivatives vs aromatic core. Link

  • Metal Coordination : Gámez-Pérez, K. et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes. MDPI. details the N3-coordination chemistry. Link

Sources

Troubleshooting biological assays with 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Biological Assays & Physicochemical Optimization

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol . This compound is a critical functionalized scaffold in medicinal chemistry, widely utilized as a building block for antitubercular agents, kinase inhibitors (e.g., PI3K, CDK), and microtubule stabilizers.

The molecule features a fused Triazolo[1,5-a]pyrimidine core—known for its bioisosteric relationship to purines—and a propan-1-ol tail, which serves as a hydrophilic handle for conjugation or further derivatization (e.g., PROTAC linkers).

Key Physicochemical Challenges:

  • "Brick Dust" Solubility: The planar aromatic core promotes strong

    
    -
    
    
    
    stacking, leading to precipitation in aqueous buffers.
  • Metabolic Liability: The primary alcohol is susceptible to rapid oxidation by alcohol dehydrogenases (ADH) in cellular assays.

  • Optical Interference: The aromatic system absorbs in the UV range, potentially interfering with specific fluorescence readouts.

Solubility & Formulation Troubleshooting

Q: My compound precipitates immediately upon dilution into the assay buffer (PBS/HEPES). How do I prevent this "crashing out"?

A: This is the most common issue with fused nitrogenous heterocycles. The triazolopyrimidine core is highly planar, leading to aggressive aggregation in polar solvents.

Root Cause Analysis: Direct dilution from 100% DMSO to aqueous buffer creates a "solubility cliff." The local concentration of DMSO drops too rapidly, forcing the hydrophobic cores to stack before they can disperse.

The Solution: The "Intermediate Shift" Protocol Do not dilute directly from Stock


 Assay Buffer. Use an intermediate dilution step to step-down the solvent strength.

Recommended Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "Transitional Solvent" (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final: Dilute the Intermediate into the Assay Buffer (pre-warmed to 37°C).

Solubility Limits (Empirical Data for Triazolopyrimidine Scaffolds):

Solvent SystemMax Solubility (approx.)Comment
100% DMSO > 50 mMExcellent storage stability.
100% Ethanol ~ 10-20 mMGood for intermediate dilutions.
PBS (pH 7.4) < 50

M
Risk Zone. Requires surfactant.
PBS + 0.05% Tween-20 ~ 100-200

M
Surfactant disrupts

-stacking.
Visualization: Optimal Dilution Workflow

SolubilityWorkflow cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) Inter Intermediate Mix (50% DMSO / 50% PEG-400) Stock->Inter Step 1: 1:10 Dilution Precip PRECIPITATION (Aggregates) Stock->Precip Direct Dilution (1:1000) Buffer Assay Buffer (PBS + 0.05% Tween-20) Inter->Buffer Step 2: Final Dilution Success Stable Dispersion (Ready for Assay) Buffer->Success Vortex & Warm

Caption: Figure 1. Step-down dilution strategy to prevent aggregation of the triazolopyrimidine scaffold.

Assay Interference & Optical Properties

Q: I am seeing high background signal in my fluorescence-based kinase assay. Is the molecule interfering?

A: Yes, it is highly probable. Triazolo[1,5-a]pyrimidines possess an aromatic system that absorbs UV light (typically


 ~250-300 nm).

Mechanism of Interference:

  • Inner Filter Effect: If your excitation wavelength is in the UV range (e.g., tryptophan fluorescence or specific FRET pairs), the compound may absorb the excitation light, artificially reducing the signal.

  • Quenching: The nitrogen-rich core can act as an electron acceptor, quenching fluorophores like Coumarin or Fluorescein via contact quenching.

Diagnostic Experiment: Perform a "Spike-In" Control :

  • Run the assay with a known positive control (fluorophore only).

  • Titrate your compound (3-(Triazolo...)propan-1-ol) into the well after the reaction is complete.

  • Result: If the signal drops as compound concentration increases, you have optical interference, not enzymatic inhibition.

Correction: Switch to Red-Shifted assays (e.g., AlexaFluor 647 or TR-FRET) where the scaffold does not absorb.

Chemical Stability & Reactivity

Q: My IC50 values shift significantly after the compound has been in storage for 24 hours. Is it degrading?

A: The core scaffold is stable, but the propan-1-ol tail is a "soft" metabolic spot and a nucleophile.

Potential Degradation Pathways:

  • Oxidation (Biological): In cell-based assays (e.g., HepG2), the primary alcohol is rapidly oxidized to the corresponding aldehyde and then carboxylic acid by cellular dehydrogenases. This changes the polarity and potency of the molecule entirely.

    • Fix: Add an Alcohol Dehydrogenase (ADH) inhibitor like 4-Methylpyrazole to the assay media if metabolic stability is not the parameter being tested.

  • Esterification (Chemical): If stored in acidic buffers or methanol, the alcohol may undergo transesterification or ether formation.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Issue Problem: Loss of Potency (IC50 Shift) CheckSol 1. Check Solubility (Turbidity?) Issue->CheckSol CheckOx 2. Check Oxidation (LC-MS analysis) CheckSol->CheckOx No (Clear) Action1 Add 0.05% Tween-20 or Reduce DMSO CheckSol->Action1 Yes (Cloudy) CheckNSB 3. Check NSB (Plastic Binding) CheckOx->CheckNSB Mass Intact Action2 Fresh Prep or Add ADH Inhibitor CheckOx->Action2 Mass +14/16 Da Action3 Switch to Glass or Low-Bind Plate CheckNSB->Action3 Loss of free cmpd

Caption: Figure 2. Systematic troubleshooting logic for potency shifts in triazolopyrimidine assays.

Synthesis & Conjugation (Linker Chemistry)

Q: I am trying to use the alcohol group to attach a PROTAC linker, but the yield is low. Why?

A: The nitrogen atoms in the triazolopyrimidine ring are electron-withdrawing, making the propyl chain slightly deactivated, but the main issue is likely competitive nucleophilicity .

Technical Insight: The N3 or N4 nitrogens in the triazole ring can be nucleophilic under basic conditions. If you use a strong base (like NaH) to deprotonate the alcohol for an ether synthesis, you might get N-alkylation on the ring instead of O-alkylation on the tail.

Protocol Adjustment:

  • Base Selection: Use a non-nucleophilic, bulky base (e.g., DIPEA) or milder conditions (Mitsunobu reaction) to favor the alcohol reaction over ring nitrogen alkylation.

  • Protection: If aggressive conditions are needed, consider transiently protecting the ring nitrogens, though this is rarely necessary if stoichiometry is controlled.

References

  • Synthesis & Scaffold Properties

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[1][2][3][4]

    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Biological Activity (Anticancer/MDR)

    • Title: Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious ABCB1 Inhibitor.[5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Antitubercular Applications

    • Title: The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.[6]

    • Source:Bioorganic & Medicinal Chemistry Letters (via PMC).
    • URL:[Link]

  • Solubility & Formulation

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source:Pharmacological Reviews.
    • URL:[Link]

Sources

Technical Support Center: Triazolopyrimidine Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Drug Delivery Support Hub. Topic: Overcoming Biopharmaceutical Barriers for Triazolopyrimidine Scaffolds. Ticket ID: TP-BIOAV-2024 Status: Open Assigned Scientist: Senior Application Specialist (Formulation & PK)

Executive Summary: The "Brick Dust" Challenge

Triazolopyrimidine (TP) derivatives (specifically the 1,2,4-triazolo[1,5-a]pyrimidine core) are privileged scaffolds in oncology (tubulin polymerization inhibitors) and infectious disease.[1] However, they frequently exhibit BCS Class II or IV behavior .

The Core Problem: These compounds are often "brick dust" molecules—flat, rigid heterocycles with high melting points (>200°C) and strong intermolecular


-

stacking interactions. This results in high crystal lattice energy that water cannot easily overcome, leading to poor aqueous solubility and dissolution-limited absorption.

This guide provides three targeted modules to troubleshoot and resolve these bioavailability failures.

Module 1: Solubility Enhancement via Amorphous Solid Dispersions (ASD)

User Issue: "My triazolopyrimidine analog precipitates immediately upon dilution in simulated gastric fluid (SGF), even after dissolving in DMSO. In vivo exposure is negligible."

Diagnosis: Your compound is likely crystallizing out of solution due to its high lattice energy. Simple cosolvents are insufficient. You must disrupt the crystal lattice and stabilize the amorphous form using a polymer matrix.

🔧 Troubleshooting Guide: ASD Failure Modes
SymptomProbable CauseCorrective Action
Recrystallization within 24h Polymer

is too low or drug loading is above saturation solubility.
Switch to HPMC-AS (high

) or reduce drug load to <20%.
Sticky/Gummy Extrudate Plasticizing effect of the drug lowered the mixture's

.
Add an anti-plasticizer (e.g., colloidal silicon dioxide) or increase processing temp.
Incomplete Dissolution "Spring and Parachute" effect failed; polymer didn't inhibit precipitation.Screen ternary systems: Add a surfactant (e.g., Vitamin E TPGS or Poloxamer 407 ).
🧪 Protocol: Hot Melt Extrusion (HME) Screening

Objective: Create a stable amorphous dispersion to enhance solubility.

  • Material Prep: Blend TP compound with PVPVA 64 (Copovidone) or HPMC-AS (L-grade) at a 1:3 ratio (w/w).

  • Thermal Analysis (Pre-check): Run DSC (Differential Scanning Calorimetry).

    • Pass Criteria: Melting point of drug (

      
      ) must be < Degradation temp of polymer.
      
  • Extrusion:

    • Feed rate: 2.0 g/min .

    • Screw speed: 100–150 rpm.

    • Barrel Temp Profile: Set Zone 1 at 100°C, ramping to (

      
       - 10°C) at the die.
      
  • Post-Processing: Mill the extrudate to <250 µm particle size.

  • Validation: Perform XRD (X-Ray Diffraction). Success = Absence of sharp Bragg peaks (halo pattern).

Module 2: Permeability & Stability via Cyclodextrin Complexation

User Issue: "We improved solubility, but the compound degrades rapidly in acidic media or shows high gut-wall metabolism."

Diagnosis: Triazolopyrimidines can be susceptible to acid hydrolysis or CYP3A4 metabolism in the enterocytes. Encapsulating the hydrophobic core in a cyclodextrin (CD) cavity can shield the molecule and improve apparent permeability.

🧬 Logic Flow: Cyclodextrin Selection

CD_Selection Start Start: TP Compound Cavity Check Cavity Size Start->Cavity Beta Beta-CD (7 units) Cavity->Beta MW < 400 Da Gamma Gamma-CD (8 units) Cavity->Gamma MW > 400 Da Solubility Need High Solubility? Beta->Solubility HPBCD Use HP-Beta-CD (Hydroxypropyl) Solubility->HPBCD Oral/Parental SBEBCD Use SBE-Beta-CD (Sulfobutyl ether) Solubility->SBEBCD Renal Safety Priority

Figure 1: Decision matrix for selecting the appropriate cyclodextrin derivative based on molecular weight and solubility requirements.

🧪 Protocol: Phase Solubility Study ( Type)

Objective: Determine the Stability Constant (


) to predict in vivo efficacy.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD  ranging from 0 to 100 mM (0, 10, 20... 100 mM).
    
  • Addition: Add excess triazolopyrimidine to each vial (supersaturation).

  • Equilibration: Shake at 25°C for 72 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (typically 254 nm for TP scaffold).

  • Calculation: Plot [Drug] dissolved vs. [CD] concentration.

    • Calculate

      
       using the slope:
      
      
      
      
    • Target: Ideal

      
       is between 100 and 1000 M⁻¹ . If <100, interaction is too weak; if >5000, drug release may be retarded.
      

Module 3: Metabolic Stability (The "Staying Alive" Issue)

User Issue: "The compound is soluble and permeable, but plasma half-life (


) is < 30 minutes in microsomes."

Diagnosis: The triazolopyrimidine scaffold often undergoes rapid oxidative metabolism, particularly at the 5- or 7-position substituents (e.g., alkyl chains or phenyl rings).

🔍 Structural Modification Strategy

Do not rely solely on formulation. You may need to modify the Lead Candidate (Lead-Op).

  • Metabolic Soft Spot Identification: Incubate with human liver microsomes (HLM) + NADPH. Analyze metabolites via LC-MS/MS.

    • Common Hit: Hydroxylation of terminal alkyl groups or benzylic oxidation.

  • Deuteration: Replace Hydrogen with Deuterium at the metabolic "soft spot" (Kinetic Isotope Effect).

  • Fluorine Walk: Substitute labile C-H bonds with C-F bonds. This blocks oxidation and increases lipophilicity (logP), potentially improving membrane crossing.

🧪 Protocol: Microsomal Stability Assay
  • Mix: 1 µM TP compound + 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4).

  • Start: Add NADPH regenerating system.

  • Sample: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile.

  • Analyze: Plot

    
     vs. time.
    
    • Slope

      
       = elimination rate constant.
      
    • 
       (Intrinsic Clearance) = 
      
      
      
      .

References

  • Zedan, M. N., et al. (2025).[2] "1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery." Octahedron Drug Research, 6, 1-15.[2] Link

  • Ansari, M. J. (2017). "Enhancement of solubility of poorly soluble drugs by solid dispersion: An Overview." Indian Journal of Pharmaceutical and Biological Research. Link

  • Ferreira, L., et al. (2019). "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." International Journal of Molecular Sciences, 20(3), 578. Link

  • Wang, X., et al. (2019). "Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(2), 223-226. Link

  • Mura, P. (2020). "Advantages of the use of cyclodextrins in formulation of inclusion complexes." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Triazolopyrimidine (TP) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TP-OPT-2024 | Status: Open
Subject: Reducing Off-Target Effects & Improving Selectivity Profiles

Welcome to the TP Scaffold Optimization Hub

Current Status: You are likely utilizing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold due to its privileged status in medicinal chemistry. It mimics the purine ring of ATP (making it a potent kinase inhibitor) and acts as a bioisostere for combretastatin A-4 (making it a potent tubulin inhibitor).

The Problem: This versatility is a double-edged sword. The flat, aromatic nature of triazolopyrimidines often leads to "molecular obesity"—high lipophilicity (LogP) and planar stacking—resulting in promiscuous binding to hERG channels, CYP450 enzymes, and unintended kinases.

This guide provides troubleshooting workflows to "de-risk" your lead compounds while maintaining potency.

Module 1: Structural Troubleshooting (SAR Logic)

Issue 1: "My compound inhibits Tubulin, but I want a Kinase Inhibitor (or vice versa)."

Diagnosis: The TP scaffold creates a "bifurcation point" based on the substitution pattern at the C7 and C5 positions.

Troubleshooting Protocol:

  • For Tubulin Targeting (Colchicine Site):

    • Requirement: You must have a bulky, electron-rich ring at the C7 position .

    • Standard: The 3,4,5-trimethoxyphenyl moiety at C7 is critical.[1] It mimics the A-ring of colchicine.

    • Action: If you are seeing tubulin toxicity in a kinase program, remove the trimethoxyphenyl group at C7. Replace it with smaller heteroatoms or aliphatic chains to abolish tubulin binding.

  • For Kinase Targeting (ATP Pocket):

    • Requirement: The C5/C7 axis usually orients the molecule into the adenine-binding pocket.

    • Action: Focus on the NH-linker at C2 . This often forms the critical hydrogen bond with the kinase hinge region.

Issue 2: "My Kinase Inhibitor is hitting the whole kinome (Poor Selectivity)."

Diagnosis: Your molecule is likely binding to the conserved ATP pocket without exploiting specific "gatekeeper" residues.

Solution:

  • Exploit the Gatekeeper: Most TPs bind in the ATP pocket. To gain selectivity, extend a substituent from the C5 or C6 position to clash with the larger gatekeeper residues of off-target kinases, while fitting into the smaller pockets of your target.

  • Check for Aggregation: TPs are flat and prone to π-π stacking.

    • Test: Run your biochemical assay with and without 0.01% Triton X-100 . If potency drops significantly with detergent, your compound is a "pan-assay interference compound" (PAINS) acting via aggregation, not specific binding.

Module 2: ADMET & Toxicity Defense

Issue 3: "High hERG Inhibition (Cardiotoxicity Risk)."

Context: hERG blockade is the most common reason for TP lead failure. The hERG channel has a large, hydrophobic pore that traps lipophilic, basic amines.

The "Safe-TP" Protocol: Use the following decision matrix to modify your compound.

HERG_Mitigation start High hERG Inhibition (>50% @ 10µM) check_logp Check cLogP start->check_logp check_pka Check Basic Amine pKa start->check_pka high_logp LogP > 3.5? check_logp->high_logp high_pka pKa > 8.0? check_pka->high_pka sol_polar Strategy C: Reduce Lipophilicity (Replace Phenyl with Pyridine/Pyrimidine) high_logp->sol_polar Yes sol_zwitter Strategy A: Zwitterionic Design (Add -COOH or Tetrazole) high_pka->sol_zwitter Yes sol_rigid Strategy B: Rigidification (Lock amine in spiro-cycle) high_pka->sol_rigid Yes caption Figure 1: Decision matrix for reducing hERG liability in TP derivatives.

Technical Explanation:

  • Reduce Basicity: The hERG channel pore stabilizes positive charges. If your TP derivative has a piperazine or piperidine tail (common for solubility), the nitrogen pKa is likely ~9.0.

    • Fix: Add an electron-withdrawing group (fluorine) adjacent to the amine to drop pKa < 7.5, or switch to a morpholine/pyridine.

  • Zwitterions: Introducing a carboxylic acid creates a zwitterion at physiological pH. This drastically reduces lipophilicity and hERG binding while often maintaining target potency (if the binding pocket tolerates the acid).

Issue 4: "Metabolic Instability (High Clearance via CYP3A4)."

Diagnosis: The electron-rich triazolopyrimidine ring and attached phenyl groups are prime targets for oxidative metabolism.

Troubleshooting Table: Metabolic Soft Spot Blocking

Metabolic LiabilityStructural CauseChemical Solution
Benzylic Oxidation Methyl groups on aryl rings (e.g., Tolyl)Replace -CH3 with -CF3 or -Cl (Bioisosteres).
Aromatic Hydroxylation Electron-rich Phenyl ring at C7Fluorinate the ring (block para/ortho positions) to prevent epoxide formation.
N-Dealkylation Flexible alkyl amines at C2Cyclize the amine (e.g., make it part of a ring) to increase steric hindrance.

Module 3: Experimental Validation Protocols

Protocol A: The Selectivity Index (SI) Determination

Do not rely on potency alone. You must prove safety windows.

Objective: Quantify the therapeutic window between cancer efficacy and normal cell toxicity.

Materials:

  • Target Cells: HeLa or A549 (Cancer lines).

  • Control Cells: HEK-293 (Embryonic Kidney) or HFF-1 (Human Foreskin Fibroblasts).

  • Reagent: MTT or CellTiter-Glo.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with TP derivative (0.01 µM to 100 µM, 9-point dilution). Include Combretastatin A-4 as a positive control for tubulin binders.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add detection reagent and read absorbance/luminescence.

  • Calculation:

    • Calculate

      
       for both lines.[2]
      
    • Selectivity Index (SI) =

      
      .
      
    • Pass Criteria: An SI > 10 is generally required for early-stage leads. An SI < 2 indicates high off-target toxicity.

Protocol B: hERG Binding Mitigation (In Silico to In Vitro)

Objective: Filter out cardiotoxic compounds before expensive patch-clamp assays.

  • Step 1: Ligand Efficiency Check (LLE).

    • Calculate LLE = pIC50 - cLogP .

    • TP derivatives with LLE < 3.0 are high-risk for hERG. Aim for LLE > 5.0.

  • Step 2: Displacement Assay (Fluorescence Polarization).

    • Use the Predictor hERG Fluorescence Polarization Assay .

    • Displacement of the tracer (Red) indicates binding to the hERG channel.

    • Note: This is cheaper than Patch Clamp but less accurate. Use as a primary filter.

  • Step 3: Automated Patch Clamp (QPatch).

    • Run only compounds that pass Step 2.

    • Pass Criteria:

      
       or at least 30-fold higher than therapeutic 
      
      
      
      .

Visualizing the Mechanism of Action

Understanding where your molecule binds is the first step to stopping it from binding elsewhere.

TP_Mechanism cluster_0 Triazolopyrimidine Scaffold cluster_1 Target Pathways cluster_2 Off-Target Risks TP_Core TP Core (Planar Aromatic) Tubulin Tubulin (Colchicine Site) TP_Core->Tubulin Requires 3,4,5-OMe at C7 Kinase Kinase (ATP Pocket) TP_Core->Kinase Requires H-Bond at C2/N3 hERG hERG Channel (Hydrophobic Pore) TP_Core->hERG Driven by High LogP (>3.5) CYP CYP450 (Heme Iron) TP_Core->CYP Driven by Metabolic Soft Spots caption Figure 2: Structure-Activity flow showing required features for targets vs. drivers of off-target effects.

References

  • Yang, Y., et al. (2019).[3] "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities." Molecules.

  • Phillips, M. A., et al. (2008). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum."[4] Journal of Medicinal Chemistry.

  • Drug Hunter Team. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.

  • Ma, W., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities." Bioorganic Chemistry.

Sources

Lead optimization of triazolopyrimidine-based inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Triazolopyrimidine Scaffolds. Status: Operational | Tier: Advanced Medicinal Chemistry Support

This guide is designed for medicinal chemists and drug discovery scientists encountering bottlenecks in the optimization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This scaffold is a privileged structure, isosteric with purines, and widely used in kinase inhibitors, anti-tubulin agents, and antimalarials (e.g., DSM265). However, it presents unique synthetic and physicochemical challenges.

Module 1: Synthetic Chemistry Support (The "Make" Phase)

Issue: Inconsistent Regioselectivity & Isomer Contamination

Symptom: Your LC-MS shows a single peak, but NMR suggests a mixture of isomers, or biological activity is inconsistent between batches. Diagnosis: You are likely encountering the Dimroth Rearrangement equilibrium. The condensation of 5-amino-1,2,4-triazoles with 1,3-electrophiles (e.g.,


-ketoesters) can yield two isomers:
  • Kinetic Product: [1,2,4]triazolo[4,3-a]pyrimidine (often formed at lower temps).

  • Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyrimidine (the desired, more stable scaffold).

Troubleshooting Protocol: Forcing the [1,5-a] Isomer
  • Step 1: Perform the condensation in glacial acetic acid under reflux (110°C+) rather than ethanol/base at room temperature. The acidic, high-temperature environment promotes the ring-opening/ring-closing sequence required for the rearrangement to the stable [1,5-a] form.

  • Step 2 (Verification): Check the bridgehead proton (H-7) shift. In [1,5-a] systems, this proton is typically more deshielded (

    
     8.5–9.0 ppm) compared to the [4,3-a] isomer due to the specific ring current effects of the fused system.
    
  • Step 3 (Rearrangement): If you isolated the [4,3-a] isomer, reflux it in alkali (10% NaOH) followed by acidification to force the rearrangement to the [1,5-a] isomer.

Visual Workflow: The Dimroth Rearrangement

DimrothRearrangement Reagents 5-amino-1,2,4-triazole + 1,3-dielectrophile Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]pyrimidine (N-bridge) Reagents->Kinetic Low Temp / Neutral Thermodynamic Thermodynamic Product [1,2,4]triazolo[1,5-a]pyrimidine (C-bridge) Reagents->Thermodynamic High Temp / Acid Intermediate Ring Opening (Iminopyrimidine) Kinetic->Intermediate Base/Heat Intermediate->Thermodynamic Recyclization

Figure 1: Pathway selection between kinetic [4,3-a] and thermodynamic [1,5-a] isomers via the Dimroth Rearrangement.

Module 2: Physicochemical Property Optimization (The "Measure" Phase)

Issue: "Brick Dust" Syndrome (Poor Solubility)

Symptom: Compounds exhibit high potency in enzymatic assays but fail in cell-based assays or show zero oral exposure in PK studies. Diagnosis: The planar, aromatic nature of the triazolopyrimidine core encourages strong


-

stacking, leading to high crystal lattice energy (high melting point) and low aqueous solubility.
Optimization Strategy: The "Disrupt and Solubilize" Approach

Do not rely solely on DMSO stocks. You must lower the LogD and disrupt the crystal lattice.

Data: Impact of Substituents on Solubility (Representative SAR)

Modification StrategyChemical ChangeEffect on SolubilityEffect on Permeability
Core Planarity Unsubstituted Phenyl ringLow (< 5 µM)High
Lattice Disruption Ortho-substitution (F, Cl) on phenyl ringModerate (10-50 µM)High
Polar Tail Addition of Morpholine at C-7High (> 100 µM)Moderate
Ionizable Group Addition of N-methylpiperazineVery High (> 200 µM)Low (pH dependent)
Sp3 Character Saturation of attached rings (Fsp3 increase)HighHigh
Protocol: Kinetic Solubility Screen
  • Preparation: Prepare 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove micro-aggregates.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve. Note: If recovery is <5%, check for non-specific binding to the filter plate.

Module 3: Metabolic Stability & ADME (The "Develop" Phase)

Issue: Rapid Microsomal Clearance (High Intrinsic Clearance)

Symptom:


 min in human liver microsomes (HLM).
Diagnosis:  The triazolopyrimidine scaffold is susceptible to oxidative metabolism, particularly at the C-2 position  of the triazole ring and any benzylic carbons attached to the pyrimidine.
Troubleshooting: Blocking Metabolic Soft Spots
  • Strategy A (C-2 Blocking): If C-2 is a proton, it is a primary site for oxidation. Introduce a small blocking group like Methyl (-CH3) or Trifluoromethyl (-CF3). Warning: -CF3 adds significant lipophilicity; monitor LogD.

  • Strategy B (Scaffold Hopping): If the pyrimidine ring is being oxidized, consider replacing the attached phenyl ring with a bioisostere like a pyridine or pyrazole to reduce electron density and CYP affinity.

  • Strategy C (Deuteration): Deuterate benzylic positions to exploit the Kinetic Isotope Effect (KIE), slowing down the rate-determining step of C-H bond breakage.

Visual Workflow: Lead Optimization Cycle (DMTA)

LeadOpt Design DESIGN Structure-Based Design (Docking into ATP pocket) Make MAKE Synthesis via Condensation (Control Regiochemistry) Design->Make Test TEST Enzymatic Assay (IC50) Solubility Screen Make->Test Analyze ANALYZE Metabolic Soft Spots identified (e.g., C-2 Oxidation) Test->Analyze Decision Decision Gate: Is t1/2 > 60 min? Analyze->Decision Decision->Design No (Block C-2 with -CF3) Candidate Selection Candidate Selection Decision->Candidate Selection Yes

Figure 2: DMTA cycle focusing on metabolic stability improvements for triazolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: My triazolopyrimidine inhibitor loses potency in the presence of 10% FBS. Why? A: This indicates high Plasma Protein Binding (PPB). Triazolopyrimidines are lipophilic. To address this, calculate the Lipophilic Ligand Efficiency (LLE) . If LLE < 3, your potency is driven too much by lipophilicity. Aim to reduce LogP by introducing polar heteroatoms (N, O) into the side chains without disrupting the hinge-binding motif.

Q2: I am seeing "bell-shaped" dose-response curves in my kinase assay. A: This is a hallmark of colloidal aggregation . Flat aromatic systems like triazolopyrimidines can stack in aqueous media, sequestering the enzyme.

  • Fix: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the IC50 shifts significantly (e.g., >10-fold loss in potency), your compound was acting as a promiscuous aggregator, not a specific inhibitor.

Q3: Can I use the triazolopyrimidine scaffold for CNS targets? A: Yes, but you must control the Topological Polar Surface Area (TPSA). Successful CNS penetrants in this class (e.g., microtubule stabilizers) typically maintain a TPSA < 90 Ų and limited H-bond donors. See the work on triazolopyrimidine-based microtubule stabilizers [6].[1]

References

  • Phillips, M. A., et al. (2015). Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential.[2][3][4] Journal of Medicinal Chemistry. Link

  • Gujjar, R., et al. (2011). Lead optimization of aryl and aralkyl amine-based triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with antimalarial activity in mice. Journal of Medicinal Chemistry. Link

  • Ballatore, C., et al. (2019).[5] 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.[1][5][6][7][8][9][10] European Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2017). Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells. International Journal of Molecular Sciences. Link

  • El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Egyptian Journal of Chemistry. Link

  • Tripathi, R., et al. (2016). Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine.[1] Biochemical Pharmacology. Link

Sources

Validation & Comparative

Confirming the mechanism of action of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

[1]

Executive Summary

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a privileged scaffold in medicinal chemistry, functioning primarily as a purine bioisostere .[1] While derivatives of the triazolo[1,5-a]pyrimidine core are validated inhibitors of Cyclin-Dependent Kinases (CDKs) , DprE1 (Mycobacterium tuberculosis) , and Phosphodiesterases (PDEs) , recent preclinical data also suggests activity in modulating P-glycoprotein (P-gp/ABCB1) efflux pumps.[1]

This guide provides a rigorous technical framework to deconvolute and confirm the precise Mechanism of Action (MoA) of this specific alcohol derivative.[1] We compare its physicochemical and binding profiles against industry standards (Roscovitine, Trapidil) and outline the critical experiments required to validate its target engagement.

Mechanistic Hypothesis & Comparative Analysis

The 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol molecule is characterized by an electron-deficient [1,5-a] bicyclic core with a polar hydroxypropyl tail at the C6 position.[1] This structure suggests two primary mechanistic pathways:

  • ATP-Competitive Inhibition (Kinase/ATPase): The core mimics the adenine ring of ATP.[1] The C6-propanol chain likely projects into the solvent-exposed region or interacts with the ribose-binding pocket of kinases (e.g., CDK2) or ATPases (e.g., DprE1).[1]

  • Allosteric Transporter Modulation: Similar to the derivative WS-716, this scaffold may bind to the transmembrane domains of ABC transporters, inhibiting drug efflux.[1]

Table 1: Comparative Profile of Candidate vs. Reference Standards
FeatureCandidate: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-olAlternative A: Roscovitine (Seliciclib) Alternative B: Trapidil
Primary Class Purine Bioisostere / FragmentPurine AnalogTriazolopyrimidine
Validated Target Putative:[1][2][3][4] CDK2, DprE1, or P-gpCDK2 / CDK7 / CDK9PDE / PDGF Antagonist
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)Competitive / Allosteric
Key Interaction N3/N4 acceptor/donor motifN7/N6 H-bonds (Purine numbering)N-Methyl interactions
Physicochemical High Solubility (ClogP ~0.5-1.[1]0)Moderate Lipophilicity (ClogP ~2.[1]5)Moderate (ClogP ~1.8)
Advantage Low MW (Fragment-based lead); High Ligand Efficiency (LE) potential.[1]High potency; Clinical precedent.[1][4][5]Oral bioavailability; Vasodilatory effects.[1]
Limitation Likely low potency (µM range) as a "naked" fragment without C7 substitution.[1]Pan-CDK selectivity issues.Short half-life; Low potency.[1]
Biological Pathway Visualization

To confirm the MoA, one must distinguish between cell-cycle arrest (CDK inhibition) and efflux pump modulation.[1] The following diagram illustrates the divergent pathways and the intervention point of the triazolo[1,5-a]pyrimidine scaffold.

MoA_Pathwayscluster_KinaseHypothesis A: Kinase Inhibitioncluster_PgpHypothesis B: P-gp ModulationCompound3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-olATP_SiteATP Binding Pocket(CDK2/DprE1)Compound->ATP_Site Competitive BindingPgp_SiteABCB1 Transmembrane DomainCompound->Pgp_Site Allosteric BindingPhosphorylationSubstrate PhosphorylationATP_Site->Phosphorylation InhibitsCellCycleG1/S Phase ArrestPhosphorylation->CellCycle Downstream EffectEffluxDrug EffluxPgp_Site->Efflux BlocksSensitizationMDR Reversal(Chemosensitization)Efflux->Sensitization Result

Figure 1: Divergent mechanistic possibilities. The compound either competes with ATP to arrest the cell cycle (Hypothesis A) or binds P-gp to reverse Multi-Drug Resistance (Hypothesis B).[1]

Experimental Validation Protocols

To objectively confirm the mechanism, you must move beyond phenotypic observation to biophysical validation.[1]

Protocol A: Differential Thermal Shift Assay (TSA/DSF)

Rationale: Small molecules stabilize their target protein upon binding, shifting the melting temperature (

11
  • Reagents: Recombinant CDK2/CyclinE complex (or DprE1), SYPRO Orange dye, Compound (10 µM - 100 µM), Roscovitine (Positive Control).[1]

  • Workflow:

    • Prepare 20 µL reaction mix: Protein (2 µM) + Dye (5x) + Compound in buffer (HEPES pH 7.5, 150mM NaCl).

    • Incubate for 10 min at RT.

    • Run melt curve on qPCR machine: 25°C to 95°C at 0.5°C/min ramp.

  • Data Analysis: Calculate

    
    .[1]
    
    • Success Criteria: A

      
       confirms direct physical binding.[1] If 
      
      
      is 0, the compound does not bind the ATP pocket (rules out Hypothesis A).[1]
Protocol B: ADP-Glo™ Kinase Assay (Functional Confirmation)

Rationale: If TSA is positive, confirm functional inhibition of ATPase activity.[1]

  • Setup: 384-well plate.

  • Reaction: Incubate Kinase (CDK2) + Substrate (Histone H1) + ATP (at

    
    ) + Compound (dose-response).[1]
    
  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP)

    
     Add Kinase Detection Reagent (converts ADP to ATP 
    
    
    Luciferase light).[1]
  • Output: Measure RLUs. Plot IC50.

    • Interpretation: If IC50 < 10 µM, the alcohol is a functional inhibitor.[1] If IC50 > 50 µM, it is likely a weak fragment requiring optimization (e.g., addition of a C7-amine).[1]

Protocol C: P-gp Efflux Assay (Calcein-AM Method)

Rationale: To test Hypothesis B (Transporter Modulation).

  • Cells: MDR1-overexpressing cells (e.g., MDCK-MDR1).[1]

  • Method:

    • Load cells with Calcein-AM (non-fluorescent, P-gp substrate).[1]

    • Treat with Compound (10 µM) vs. Verapamil (Control).[1]

    • Measure intracellular fluorescence (Calcein retention).[1]

  • Result: High fluorescence indicates the compound blocked P-gp efflux, trapping Calcein inside the cell.[1]

Decision Logic for MoA Confirmation

Use the following logic flow to interpret your experimental data and finalize the MoA claim.

Decision_TreeStartStart: Compound ScreeningTSAThermal Shift Assay(CDK2 / DprE1)Start->TSAResult_TSAIs Delta Tm > 2°C?TSA->Result_TSAKinase_AssayADP-Glo Kinase AssayResult_TSA->Kinase_AssayYesPgp_AssayCalcein-AM Efflux AssayResult_TSA->Pgp_AssayNoResult_KinaseIC50 < 10 µM?Kinase_Assay->Result_KinaseConfirm_KinaseCONFIRMED:ATP-Competitive Kinase InhibitorResult_Kinase->Confirm_KinaseYesConfirm_FragmentCONFIRMED:Weak Binder (Fragment Hit)Optimize C7-positionResult_Kinase->Confirm_FragmentNoResult_PgpRetention Increased?Pgp_Assay->Result_PgpConfirm_PgpCONFIRMED:P-gp/ABCB1 ModulatorResult_Pgp->Confirm_PgpYesInactiveINACTIVE:Check Solubility/MetabolismResult_Pgp->InactiveNo

Figure 2: Experimental decision matrix for categorizing the compound's activity.

References
  • Richardson, C. et al. (2006).[1] "Triazolo[1,5-a]pyrimidines: A privileged scaffold for kinase inhibition."[1] Journal of Medicinal Chemistry.

  • Wang, S. et al. (2022).[1] "Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor."[1][4][5] Acta Pharmaceutica Sinica B.

  • Pita, R. et al. (2012).[1] "DprE1 as a Target for New Antitubercular Agents: The Triazolopyrimidine Class." Future Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12773578, 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol.[1]

Publish Comparison Guide: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol and Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2) represents a critical "privileged scaffold" intermediate in modern drug discovery. While the unfunctionalized alcohol itself exhibits limited direct cytotoxicity, it serves as the structural anchor for a class of high-potency inhibitors targeting Tubulin polymerization , LSD1 (Lysine-specific demethylase 1) , and CDK2 (Cyclin-dependent kinase 2) .

This guide analyzes the performance of bioactive agents derived from this scaffold, comparing their efficacy across multiple cancer cell lines against industry standards like Colchicine , 5-Fluorouracil (5-FU) , and SP2509 .

Part 1: Scientific Foundation & Mechanism

The Scaffold Advantage

The [1,2,4]triazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system (adenine/guanine). This structural mimicry allows derivatives to:

  • Compete for ATP-binding sites in kinases (e.g., CDKs, SKP2).

  • Occupies the Colchicine-binding site on

    
    -tubulin, disrupting microtubule dynamics.
    
  • Modulate Epigenetic Enzymes by fitting into the FAD-binding pocket of LSD1.

The C6-propyl-alcohol tail (present in the title compound) acts as a flexible linker, allowing researchers to attach hydrophobic pharmacophores (such as indole or trimethoxyphenyl groups) that lock the molecule into the target protein's active site.

Mechanism of Action: Microtubule Destabilization

The most potent derivatives utilize the triazolopyrimidine core to arrest cells in the G2/M phase. By binding to tubulin, these compounds prevent polymerization, leading to mitotic catastrophe and apoptosis.

TubulinMechanism Scaffold Triazolo[1,5-a]pyrimidine Derivative Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of action for triazolopyrimidine-based antitubulin agents. The scaffold blocks microtubule assembly, forcing cancer cells into apoptotic arrest.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics of C6-functionalized triazolopyrimidine derivatives (synthesized from the alcohol precursor) versus standard clinical agents.

Experiment 1: Antiproliferative Activity (IC50 in M)

Objective: Assess potency across diverse cancer phenotypes.

Compound ClassAgentHeLa (Cervical)A549 (Lung)MGC-803 (Gastric)Mechanism
Triazolo-Derivative Compound H12 (Indole-linked)9.47 1.02 0.75 Tubulin/ERK Inhibition
Triazolo-Derivative Compound 28 (TMP-linked)0.751.02N/ATubulin Destabilizer
Standard 5-Fluorouracil (5-FU) 15.2025.4042.10DNA/RNA Antimetabolite
Standard Colchicine 0.050.08N/ATubulin Destabilizer
Standard SP2509 N/A3.5012.80LSD1 Inhibitor

Analysis:

  • Superiority over 5-FU : The triazolopyrimidine derivatives (H12,[1] 28) demonstrate 10-50x higher potency than the standard chemotherapy agent 5-FU in A549 and MGC-803 lines.

  • Selectivity : While less potent than Colchicine (a toxic natural product), these derivatives often show improved safety profiles (Selectivity Index > 30) against normal cells (e.g., HEK-293).

  • Versatility : The scaffold is effective in both solid tumors (Lung/Gastric) and reproductive cancers (Cervical).

Experiment 2: Target Engagement (LSD1 Inhibition)

Objective: Verify epigenetic modulation capability.

In A549 cells, triazolopyrimidine-based LSD1 inhibitors (derived from the core scaffold) induced the accumulation of H3K4me1/me2 (histone methylation markers), confirming direct target engagement.[2]

  • Result : 55% reduction in cell migration at 5

    
    M concentration.
    
  • Comparison : Comparable efficacy to SP2509 but with improved metabolic stability due to the pyrimidine ring.

Part 3: Experimental Protocols

To validate the activity of this scaffold in your own research, use the following standardized protocols.

Protocol A: MTT Cell Viability Assay

Use this to determine IC50 values for the alcohol or its derivatives.

  • Seeding : Plate cells (HeLa/A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment : Dissolve 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (or derivative) in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation : Incubate for 48–72 hours.

  • Labeling : Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization : Remove supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification : Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Tubulin Polymerization Assay

Use this to confirm the mechanism of action.

  • Preparation : Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Baseline : Keep tubulin buffer on ice. Add GTP (1 mM) and test compound (10

    
    M).
    
  • Initiation : Transfer to a 37°C pre-warmed plate reader to initiate polymerization.

  • Measurement : Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Validation :

    • Control : Tubulin + GTP (Standard curve).

    • Inhibitor : Flat line (No polymerization).

    • Stabilizer (Paclitaxel) : Rapid/Hyper polymerization.

Part 4: Synthesis & Workflow Visualization

The following diagram illustrates how the 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol building block is transformed into active lead compounds.

SynthesisWorkflow Precursor 3-(Triazolo[1,5-a] pyrimidin-6-yl)propan-1-ol (Building Block) Step1 Functionalization (Esterification/Amination) Precursor->Step1 Synthetic Modification Lead1 Tubulin Inhibitor (Trimethoxy-phenyl) Step1->Lead1 Route A Lead2 LSD1 Inhibitor (Indole-linked) Step1->Lead2 Route B Validation In Vitro Screening (HeLa / A549) Lead1->Validation Lead2->Validation

Figure 2: Strategic workflow converting the alcohol precursor into bioactive candidates.

References

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives . Molecules. (2022).

  • Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents . Bioorganic Chemistry. (2019).[2]

  • Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a]pyrimidine . Bioorganic & Medicinal Chemistry Letters. (2020).

  • Structure-activity relationship study leading to highly selective ENPP1 inhibitors . Bioorganic & Medicinal Chemistry Letters. (2024).[3][4]

  • Discovery of Novel [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives as Potent SKP2 Inhibitors . Journal of Medicinal Chemistry. (2024).[3]

Sources

Strategic Evaluation: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (TTP-6-OH) vs. Established Kinase & Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary: The "Skeleton Key" of Bioisosteres

In the landscape of drug discovery, 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (hereafter TTP-6-OH ) represents a high-value "privileged scaffold" rather than a monotherapy. While structurally related to established drugs, its utility lies in its specific C6-substitution pattern. This guide compares TTP-6-OH against known inhibitors—specifically Cevipabulin (Tubulin inhibitor) and Trapidil (PDE/PDGF antagonist)—to demonstrate its superior utility as a versatile, high-ligand-efficiency core for targeting ATP-binding pockets and microtubule dynamics.

Key Technical Insight: Unlike traditional purine scaffolds, the triazolo[1,5-a]pyrimidine core of TTP-6-OH offers a unique electrostatic profile that mimics the Adenine ring of ATP but with enhanced metabolic stability. The C6-propanol chain acts as a critical "exit vector," allowing chemical extension into the solvent-exposed regions of kinase domains, a feature often lacking in rigid legacy inhibitors.

Comparative Technical Analysis

Physicochemical & Structural Profiling

The following table contrasts TTP-6-OH with its nearest mechanistic competitors. Note the superior "Lead-Likeness" of TTP-6-OH, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

FeatureTTP-6-OH (The Scaffold)Cevipabulin (Comparator A)Trapidil (Comparator B)
Primary Target Multi-target Precursor (Kinase/Tubulin)Tubulin (Colchicine Site)PDE / PDGF Receptor
Molecular Weight ~178.19 Da (Fragment size)~363.3 Da~205.26 Da
C6-Substituent Propan-1-ol (Flexible Linker) Trifluoromethyl-benzene (Hydrophobic)Methyl (Rigid)
Solubility (LogS) High (Hydrophilic tail)Low (Requires formulation)Moderate
Ligand Efficiency (LE) High (>0.45) Moderate (<0.30)Moderate
Synthetic Utility High (-OH allows ester/ether/amine coupling)Low (Fully functionalized)Low (Sterically hindered)
Binding Mode Hinge Binder + Solvent ReachHydrophobic Pocket OccupancyAllosteric / Hinge
Mechanistic Divergence
  • Cevipabulin's Limitation: Cevipabulin relies on a bulky hydrophobic group at the C7 position to wedge into the colchicine binding site of tubulin. While potent, this creates solubility issues and limits its use to oncology.

  • TTP-6-OH's Advantage: The C6-propanol chain of TTP-6-OH is strategically positioned to mimic the ribose moiety of ATP or to reach specific aspartate/glutamate residues at the entrance of a kinase active site. This allows for the synthesis of "Hybrid Inhibitors" that maintain high affinity (via the triazole core) while gaining selectivity (via the propanol handle).

Mechanism of Action & Pathway Visualization

To understand the superiority of the TTP-6-OH scaffold, one must visualize its interaction within the ATP-binding pocket relative to the "Gatekeeper" residues.

Pathway Diagram: The "Exit Vector" Hypothesis

The diagram below illustrates how TTP-6-OH serves as a bifurcated signaling modulator compared to standard inhibitors.

G cluster_0 Structural Advantage TTP TTP-6-OH (Scaffold) ATP_Pocket ATP Binding Pocket (Hinge Region) TTP->ATP_Pocket Mimics Adenine (H-Bond Acceptor) Linker C6-Propanol Chain (The 'Exit Vector') TTP->Linker Kinase CDK2 / Kinase Targets ATP_Pocket->Kinase Competitive Inhibition Tubulin Microtubule (Colchicine Site) ATP_Pocket->Tubulin Allosteric Modulation (If C7 substituted) CellCycle G2/M Arrest Kinase->CellCycle Blocks Phosphorylation Tubulin->CellCycle Disrupts Spindle Apoptosis Apoptosis Induction CellCycle->Apoptosis Solvent Solvent Channel (Selectivity Region) Linker->Solvent H-Bonding w/ Asp/Glu

Caption: TTP-6-OH utilizes the C6-propanol "Exit Vector" to access solvent channels, enabling higher selectivity than rigid inhibitors.

Experimental Protocols

To validate the utility of TTP-6-OH, researchers should perform a Functionalization-Screening Workflow . This self-validating system proves the scaffold's versatility.

Protocol A: Hydroxyl-Directed Functionalization (Synthesis)

Objective: Convert the inert alcohol handle into a reactive pharmacophore to probe the "Solvent Channel."

  • Reagents: TTP-6-OH (1.0 eq), Mesyl Chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DCM (Anhydrous).

  • Activation: Dissolve TTP-6-OH in DCM at 0°C. Add TEA, followed by dropwise MsCl. Stir for 2h to form the Mesylate intermediate.

  • Displacement (The Variable): Add secondary amine (e.g., Morpholine, Piperazine) to the crude mesylate in DMF at 60°C.

  • Validation: Monitor via LC-MS. The appearance of the M+H peak corresponding to the amine adduct confirms the accessibility of the C6 chain.

    • Why this works: If the C6 position were sterically buried (like in some purines), this reaction would be sluggish. Rapid conversion confirms the "Exit Vector" hypothesis.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Compare binding affinity of the TTP-6-OH core vs. Adenosine (Natural ligand).

  • Preparation: Prepare 5 µM Recombinant CDK2/CyclinA in HEPES buffer (pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment:

    • Well A: DMSO (Control)

    • Well B: Adenosine (10 µM)

    • Well C: TTP-6-OH (10 µM)

    • Well D: Cevipabulin (10 µM - Positive Control)

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Success Metric: A positive shift (

      
      ) for TTP-6-OH indicates stabilization of the kinase hinge region, validating it as a functional bioisostere.
      

References

  • Triazolopyrimidine Scaffold Review: Synthesis and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. National Institutes of Health (NIH).

  • Microtubule Targeting: Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.[1][2]

  • Kinase Bioisosteres: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.

  • Chemical Properties: 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Product Data. Sigma-Aldrich.[3]

  • DCN1-UBC12 Inhibition: Development of Highly Potent Triazolo[1,5-a]pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry.[1][2]

Sources

Biological Activity of Triazolopyrimidine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Triazolopyrimidines represent a privileged scaffold in medicinal chemistry, isosteric with purines and capable of diverse biological interactions. However, the development of these compounds is governed by a critical structural dichotomy: the existence of two primary regioisomers, 1,2,4-triazolo[1,5-a]pyrimidine (thermodynamically stable) and 1,2,4-triazolo[4,3-a]pyrimidine (kinetically favored).

Distinguishing between these isomers is not merely an academic exercise; it is a prerequisite for reproducible biological data. The Dimroth rearrangement —a base-catalyzed isomerization—can inadvertently convert the [4,3-a] isomer to the [1,5-a] form during synthesis or physiological assay conditions, potentially leading to misattributed biological activity.

This guide objectively compares the biological performance of these isomers, provides experimental protocols for their differentiation, and details their primary mechanisms of action in oncology and infectious disease.

Chemical Causality: The Dimroth Rearrangement

Understanding the biological activity of triazolopyrimidines requires first addressing their chemical stability. The [4,3-a] isomer is often the initial product of the condensation between 2-hydrazinopyrimidines and carboxylic acids (or orthoesters). However, under basic conditions (or even prolonged heating), it undergoes the Dimroth rearrangement to form the more stable [1,5-a] isomer.

Implication for Drug Design:

  • [4,3-a] Isomers: Often exhibit higher reactivity but lower metabolic stability.

  • [1,5-a] Isomers: Preferred for late-stage drug candidates due to resistance to isomerization and metabolic clearance.

Visualization: The Dimroth Rearrangement Mechanism

The following diagram illustrates the rearrangement pathway, highlighting the ring-opening intermediate that drives the conversion to the thermodynamic product.

DimrothRearrangement Kinetic [4,3-a] Isomer (Kinetic Product) Intermediate Ring-Opened Intermediate (Iminopyrimidine) Kinetic->Intermediate Base/Acid Catalysis Intermediate->Intermediate Rotation (180°) Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Intermediate->Thermodynamic Recyclization Desc Driving Force: Increased Aromaticity of [1,5-a] System Intermediate->Desc

Figure 1: Mechanism of the Dimroth rearrangement converting the kinetic [4,3-a] isomer to the thermodynamically stable [1,5-a] isomer.

Comparative Biological Performance[1][2]

Anticancer Activity: Tubulin Polymerization Inhibition

The most potent application of 1,2,4-triazolo[1,5-a]pyrimidines is as tubulin polymerization inhibitors.[1] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing apoptosis.

Key Structural Insight: The [1,5-a] scaffold provides a rigid alignment that mimics the cis-stilbene geometry of combretastatin A-4 (CA-4), a natural tubulin inhibitor. The [4,3-a] isomers, while active, often show reduced binding affinity in this specific pocket due to steric clashes caused by the different nitrogen orientation.

Comparative Data: Tubulin Inhibition & Cytotoxicity

Data aggregated from recent SAR studies (e.g., compound 12b, 13c series).

Compound ClassIsomer TypeTargetIC50 (Tubulin Polymerization)IC50 (HeLa Cell Line)Mechanism Note
CA-4 (Control) N/AColchicine Site0.75 µM0.015 µMStandard reference
Compound 12b [1,5-a]EGFR / Tubulin2.19 µM (EGFR)10.63 µMMultikinase inhibitor
Compound 13c [1,5-a]Tubulin / Topo II3.89 µM 2.42 µM Potent G2/M arrest
Compound 4j [4,3-a]UnknownN/A19.73 µMLower potency; potential stability issues
Compound 3d [1,5-a]Tubulin0.45 µM 0.80 µMSuperior to CA-4 in assembly assay
Antimicrobial Activity: Cell Wall Biosynthesis

While anticancer research favors the [1,5-a] isomer, antimicrobial studies have explored both.[2] However, recent data suggests the [1,5-a] isomer is superior for targeting Enterococcus faecium .

  • Mechanism: Inhibition of bacterial cell-wall biosynthesis (macromolecular synthesis assays).[2][3]

  • Selectivity: [1,5-a] derivatives show a high selectivity index, active against VRE (Vancomycin-Resistant Enterococci) while sparing mammalian cells.

  • Comparison: [4,3-a] derivatives have been reported as antibacterials, but they lack the metabolic stability required for systemic infection treatment compared to the [1,5-a] series.

Mechanistic Pathway: Apoptosis Induction

The following diagram details the downstream effects of [1,5-a] triazolopyrimidines upon binding to tubulin.

ApoptosisPathway Drug Triazolopyrimidine [1,5-a] Isomer Target Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Phase Arrest Effect2->Checkpoint Signal1 Bcl-2 Downregulation Checkpoint->Signal1 Signal2 Caspase-3 Activation Checkpoint->Signal2 Outcome Apoptosis (Cell Death) Signal1->Outcome Signal2->Outcome

Figure 2: Signaling cascade triggered by triazolopyrimidine-induced tubulin inhibition.

Experimental Protocols

Protocol: Tubulin Polymerization Fluorescence Assay

To objectively verify the IC50 values cited above, use this self-validating fluorometric assay.

Principle: DAPI fluorophore fluorescence is enhanced when bound to polymerized tubulin.[4] Inhibition of polymerization results in decreased fluorescence over time.

Materials:

  • Purified Porcine Brain Tubulin (>97% pure).[4]

  • GTP (Guanoisne triphosphate) stock (100 mM).

  • DAPI stock.

  • Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.[4]

Workflow:

  • Preparation: Dilute tubulin to 2.0 mg/mL in cold Buffer containing 10 µM DAPI and 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of test compound (dissolved in DMSO) to a 384-well black microplate (pre-warmed to 37°C). Include a Paclitaxel control (stabilizer) and Nocodazole control (destabilizer).[4]

  • Initiation: Dispense 45 µL of the cold tubulin reaction mix into the wells.

  • Measurement: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm) thermostated at 37°C.

  • Kinetics: Read fluorescence every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate Vmax (rate of polymerization). The IC50 is the concentration reducing Vmax by 50% relative to the DMSO vehicle control.

Protocol: Isomer Differentiation (1H-15N HMBC)

Standard 1H NMR is often insufficient to distinguish [1,5-a] from [4,3-a].

Methodology:

  • Acquire a 1H-15N HMBC spectrum (Heteronuclear Multiple Bond Correlation).[5]

  • Target Signal: Look for the correlation between the pyrimidine protons and the bridgehead nitrogen.

  • Differentiation Rule:

    • [1,5-a] Isomer: The bridgehead nitrogen (N-4) typically resonates at a distinct chemical shift (~260-270 ppm) and shows correlations to protons on the pyrimidine ring.

    • [4,3-a] Isomer: The bridgehead nitrogen (N-9) is in a different electronic environment (~150-160 ppm) and will show a distinct coupling pattern to the triazole proton.

    • Note: If 15N equipment is unavailable, X-ray crystallography is the gold standard alternative.

References

  • Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 2020. Link

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010. Link

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences, 2021. Link

  • Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as antibacterial agents against Enterococcus faecium. Bioorganic & Medicinal Chemistry Letters, 2021.[3] Link

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds, 2021. Link

Sources

Technical Comparison Guide: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol versus Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 85599-32-2), positioning it within the broader landscape of triazolopyrimidine derivatives. While the core scaffold is a privileged structure in medicinal chemistry—often serving as a bioisostere for purines—the specific 6-propanol derivative represents a critical "linker-ready" intermediate that balances solubility with metabolic stability. This document compares its synthesis, physicochemical profile, and biological utility against lipophilic aryl analogs and regioisomeric [4,3-a] derivatives.

Part 1: Structural & Synthetic Logic[1]

The Regioisomerism Challenge: [1,5-a] vs. [4,3-a]

The synthesis of triazolopyrimidines is governed by a kinetic versus thermodynamic competition. The condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyls can yield two isomers. Understanding this is crucial for purity and potency, as the [1,5-a] isomer is generally the bioactive form for tubulin and kinase targets.

  • Kinetic Product: [1,2,4]Triazolo[4,3-a]pyrimidine (Formed initially in neutral/acidic conditions).

  • Thermodynamic Product: [1,2,4]Triazolo[1,5-a]pyrimidine (Formed via Dimroth Rearrangement in basic conditions).

Visualization: Dimroth Rearrangement Pathway

The following diagram illustrates the base-catalyzed rearrangement that converts the [4,3-a] isomer into the stable [1,5-a] scaffold.

DimrothRearrangement Figure 1: Mechanism of the Dimroth Rearrangement converting [4,3-a] to [1,5-a] isomers. Start [4,3-a] Isomer (Kinetic Product) Open Ring Opening (Intermediate) Start->Open Base (OH-) Rotate Bond Rotation (Equilibrium) Open->Rotate Tautomerism Close Recyclization (N-Bridgehead Shift) Rotate->Close End [1,5-a] Isomer (Thermodynamic Product) Close->End Stable

[1]

Synthesis Protocol: 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Unlike simple aryl derivatives formed from diketones, the 6-propanol derivative is efficiently synthesized using a lactone precursor which opens to form the hydroxypropyl chain.

Protocol: Condensation with 2-Acetylbutyrolactone This method ensures the installation of the 3-hydroxypropyl chain at the C-6 position while simultaneously forming the pyrimidine ring.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • 2-Acetyl-γ-butyrolactone (1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Catalyst/Buffer)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Add 2-acetyl-γ-butyrolactone (14.2 g, 110 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Note: The acidic condition initially favors cyclization; extended heating promotes the thermodynamic rearrangement to the [1,5-a] system.

  • Workup: Evaporate the solvent under reduced pressure to 20% of the original volume.

  • Precipitation: Pour the residue into ice-cold water (100 mL). The product may precipitate as a solid or require extraction with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic bridgehead proton (C-2 H) around δ 8.5–8.7 ppm. The propyl chain should appear as three multiplets (two methylene, one hydroxymethylene).

  • Regioisomer Confirmation: The [1,5-a] isomer typically shows a more downfield shift for the bridgehead proton compared to the [4,3-a] isomer.

Part 2: Functional Comparison & SAR

The 6-propanol derivative serves a distinct role compared to its lipophilic counterparts (e.g., 6-phenyl or 6-chloro derivatives).

Comparative Analysis Table
Feature6-(3-Hydroxypropyl) Derivative 6-Aryl / 6-Halo Derivatives
Primary Role Linker / Solubility EnhancerPotency Driver (Hydrophobic Pocket)
LogP (Approx) 0.5 – 1.2 (Hydrophilic)2.5 – 4.5 (Lipophilic)
Solubility High (Alcohol H-bonding)Low (Requires formulation aids)
Metabolic Stability Moderate (Alcohol oxidation risk)High (Often blocked metabolic sites)
Tubulin Activity Weak/Moderate (IC50 > 10 µM)Potent (IC50 < 100 nM possible)
Key Application PROTAC Linker / Drug Conjugate Direct Kinase/Tubulin Inhibitor
Structure-Activity Relationship (SAR) Logic

The triazolopyrimidine scaffold's activity is highly sensitive to the C-6 and C-7 substitutions.

  • C-7 Position: Dictates steric fit. Bulky amines (e.g., secondary amines) here often improve kinase selectivity.

  • C-6 Position: Dictates electronic properties and solubility.

    • Alkyl-OH (Propanol): Increases water solubility; provides a handle for esterification or etherification.

    • Aryl (Phenyl):[2] Increases binding affinity to hydrophobic pockets (e.g., colchicine site on tubulin).

Visualization: SAR Decision Tree

SAR_Logic Figure 2: SAR Decision Tree for Triazolopyrimidine Optimization Core Triazolo[1,5-a]pyrimidine Core C6 C-6 Substitution Core->C6 C7 C-7 Substitution Core->C7 C6_AlkylOH Alkyl-OH (e.g., Propanol) > Solubility > Conjugation Handle C6->C6_AlkylOH C6_Aryl Aryl / Heteroaryl > Potency (Tubulin/Kinase) > Lipophilicity C6->C6_Aryl C7_Amine Bulky Amine > Selectivity (CDK2) C7->C7_Amine C7_H Unsubstituted > General Activity C7->C7_H

Part 3: Biological Evaluation Protocols

To verify the performance of the 6-propanol derivative versus aryl analogs, the Tubulin Polymerization Assay is the gold standard, as this scaffold class is a known microtubule modulator.

Protocol: Tubulin Polymerization Inhibition Assay

This assay determines if the compound acts as a stabilizer (Taxol-like) or destabilizer (Vincristine-like).

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compounds (Propanol derivative vs. Colchicine control).

Procedure:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 2 µL of test compound (dissolved in DMSO) to a 96-well half-area plate pre-warmed to 37°C. Final concentration range: 0.1 µM – 50 µM.

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Polymerization: Increase in OD340.

    • Inhibition: Reduced Vmax or lower plateau compared to vehicle control.

    • Interpretation: If the 6-propanol derivative shows weak inhibition compared to a 6-phenyl analog, it confirms the hydrophobic requirement of the colchicine binding site.

Interpretation of Results
  • 6-Propanol Derivative: Likely to show low inhibition or no effect on polymerization. This confirms its utility as an inert carrier/linker rather than a toxic warhead.

  • 6-Aryl Derivative: Expected to show strong inhibition (destabilization), validating the pharmacophore.

References

  • Synthesis of Triazolopyrimidines: Richardson, A. et al. "Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines via the Dimroth rearrangement." Journal of Organic Chemistry, 2018. Link

  • Biological Activity (Tubulin): Wang, Z. et al. "Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 2019. Link

  • MDR Reversal: Zhang, H. et al. "Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor." Journal of Medicinal Chemistry, 2021. Link

  • Compound Specifics: Sigma-Aldrich Product Sheet. "3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol." CAS 85599-32-2. Link

  • Dimroth Rearrangement Mechanism: El-Ashry, E. et al.[3] "The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines." Journal of Chemical Research, 2010. Link

Sources

Beyond the Purine Core: A Comparative Technical Guide to Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purine scaffold has long been considered a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, DNA/RNA). However, this very ubiquity often leads to off-target toxicity and metabolic instability (e.g., rapid deamination). Triazolopyrimidines (TPs) —specifically the 1,2,4-triazolo[1,5-a]pyrimidine isomer—have emerged as superior bioisosteres.[1][2][3] By fusing a triazole ring to the pyrimidine core, researchers can maintain the critical hydrogen-bonding capabilities of the purine N7/N9 region while altering electron density to enhance solubility, metabolic resistance, and target selectivity.

This guide provides a technical comparison of these two scaffolds, focusing on their application in oncology (tubulin and kinase inhibition), supported by experimental protocols and mechanistic visualizations.

Part 1: Structural & Mechanistic Divergence

The Scaffold Hopping Logic

The transition from a Purine to a Triazolopyrimidine represents a classic "scaffold hop."[4] While both are planar, nitrogen-rich heterocycles, the bridgehead nitrogen in TPs eliminates the N-H bond found in the imidazole ring of purines (unless substituted), altering the tautomeric profile.

FeaturePurine Scaffold (Classical)Triazolopyrimidine Scaffold (Bioisostere)Impact on Drug Design
Electronic Character Electron-rich imidazole fused to pyrimidine.Electron-deficient triazole fused to pyrimidine.TPs often show improved resistance to oxidative metabolism.
H-Bonding Donor/Acceptor mix (N7/N9).Predominantly Acceptors (Bridgehead N).Altered binding mode (often flipped 180° in active sites).
Solubility (LogP) Generally low aqueous solubility.Tunable; often higher polarity.Enhanced bioavailability without formulation aids.
Metabolic Stability Susceptible to rapid deamination (Adenosine Deaminase).Resistant to deamination.Longer half-life (

) in vivo.
Mechanism of Action: The Binding Shift

A critical distinction lies in how these scaffolds engage their targets.

  • Purines: typically bind the ATP-binding pocket of kinases (e.g., CDK2, EGFR) mimicking the adenine of ATP.

  • Triazolopyrimidines: While they can bind ATP pockets, they have shown unique efficacy in binding the Colchicine-binding site of tubulin, a mechanism distinct from taxanes and vinca alkaloids.

Key Insight: X-ray crystallography often reveals that TPs bind in a "flipped" orientation compared to purines within the same pocket to optimize electrostatic interactions with the protein backbone (Ballatore et al., 2019).

Part 2: Therapeutic Performance Data

The following data summarizes the performance trade-offs between classical purine analogs (e.g., 6-Mercaptopurine or generic scaffolds) and optimized Triazolopyrimidine derivatives in oncology assays.

Table 1: Comparative Potency & Selectivity Profile
MetricPurine Analogs (Baseline)Triazolopyrimidine DerivativesPerformance Delta
Tubulin Inhibition (

)
>10

M (weak/non-specific)
0.75 - 1.0

M (High Potency)
10x Potency Increase in specific lines (HeLa, A549).
Kinase Selectivity (Gini Score) Low (Promiscuous binding)High (Tunable side chains)Reduced off-target toxicity.
Cytotoxicity (

)
Often high toxicity to normal cells.High Safety Index (>30).Better therapeutic window.
Metabolic Clearance (

)
High (Rapid oxidation/deamination).Low to Moderate.Sustained plasma exposure.

Data synthesized from comparative SAR studies (Ma et al., 2019; Wang et al., 2019).

Part 3: Visualization of Mechanism

The following diagram illustrates the structural divergence and the resulting mechanistic pathways for both scaffolds.

G Start Nitrogen Heterocycle Precursor Purine Purine Scaffold (Imidazole fusion) Start->Purine Triazolo Triazolopyrimidine (Bioisostere) Start->Triazolo ATP_Mimic ATP Mimicry Purine->ATP_Mimic Kinase_Bind Binds ATP Pocket (Promiscuous) ATP_Mimic->Kinase_Bind Metab_Issue Rapid Deamination (Low Stability) Kinase_Bind->Metab_Issue Limitation Colchicine_Bind Binds Colchicine Site (Tubulin) Triazolo->Colchicine_Bind Selectivity High Selectivity (Kinase/Tubulin) Triazolo->Selectivity Outcome G2/M Cell Cycle Arrest Apoptosis Colchicine_Bind->Outcome Selectivity->Outcome

Figure 1: Mechanistic divergence between Purine and Triazolopyrimidine scaffolds. Note the shift from promiscuous ATP mimicry to targeted Tubulin/Kinase inhibition.

Part 4: Experimental Protocols

To validate the superiority of a Triazolopyrimidine candidate over a Purine analog, the following self-validating protocols should be employed.

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the compound inhibits microtubule assembly (typical of TPs) or acts via another mechanism.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain origin).

  • GTP (1 mM stock).

  • DAPI (4',6-diamidino-2-phenylindole) as a reporter.

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

  • Induction: Add GTP to a final concentration of 1 mM.

  • Treatment: Add test compounds (TP vs. Purine control) at graded concentrations (e.g., 1, 5, 10

    
    M) into a 96-well plate (black, flat bottom). Include a Paclitaxel  (stabilizer) and Colchicine  (destabilizer) control.
    
  • Measurement: Transfer tubulin mixture to the plate. Immediately place in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Validation: A functional TP inhibitor will show a flattened fluorescence curve (similar to Colchicine), preventing the sigmoidal growth phase seen in vehicle controls.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the resistance to oxidative metabolism.

Workflow:

  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Target: TPs should exhibit

      
       min.
      
    • Control: Purines often show

      
       min without specific substitution.
      

References

  • Ballatore, C., et al. (2019).[3] "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry.

  • Ma, W., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities." Bioorganic Chemistry.

  • Kassab, A. E. (2023).[5] "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Arch Pharm (Weinheim).[5]

  • Wang, X., et al. (2019).[6][7] "Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2018). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry.

Sources

Beyond the Scaffold: Cross-Reactivity and Selectivity Profiling of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Mimicry Paradox

In the landscape of fragment-based drug discovery (FBDD), 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a privileged but promiscuous chemotype. As a bioisostere of purine, the triazolo[1,5-a]pyrimidine core possesses an inherent affinity for ATP-binding pockets (kinases) and adenosine receptors (GPCRs).

The presence of the C6-propan-1-ol tail differentiates this molecule from its lipophilic predecessors, offering a hydrophilic handle for hydrogen bonding and reduced non-specific hydrophobic aggregation. However, this structural advantage does not eliminate the core scaffold's liability for off-target engagement.

This guide outlines a rigorous cross-reactivity profiling strategy. It moves beyond simple IC50 generation to a multi-dimensional analysis of Kinome Selectivity , Adenosine Receptor Safety , and Tubulin Polymerization —the three pillars of triazolopyrimidine pharmacology.

Comparative Analysis: The Probe vs. The Alternatives

To objectively assess the performance of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (referred to as Compound 6-OH ), it must be benchmarked against standard alternatives that define the boundaries of this scaffold's biological activity.

Table 1: Comparative Profile of Triazolopyrimidine Derivatives
FeatureCompound 6-OH (The Probe)Alternative A: 6-Alkyl Analog (Lipophilic Control)Alternative B: Roscovitine (Reference Standard)
Structure 6-(3-hydroxypropyl)-substituent6-propyl/butyl-substituentPurine-based (Bioisostere)
Solubility (PBS) High (>100 µM)Low (<10 µM)Moderate
Primary Target CDK2 / CDK9 (Moderate Affinity)Tubulin (Colchicine Site)CDK1 / CDK2 / CDK5
Major Liability Adenosine A2A Agonism/Antagonism Non-specific AggregationCYP450 Inhibition
Metabolic Fate Phase II Glucuronidation (Rapid)Phase I Oxidation (Slow)N-Dealkylation
Key Application Fragment Linking / PROTAC AnchorsCytotoxic AgentsClinical Kinase Inhibition

Key Insight: While the Alkyl Analog tends to drive cytotoxicity via tubulin destabilization (a "dirty" mechanism for kinase programs), Compound 6-OH shifts the bias toward ATP-competitive inhibition. However, the hydroxyl group introduces a metabolic soft spot that must be monitored early.

The "Purine Mimicry" Signaling Network

The triazolo[1,5-a]pyrimidine core is isoelectronic with purine.[1] This allows it to "trick" multiple protein families. Understanding this network is crucial for interpreting cross-reactivity data.

PurineMimicry Scaffold Triazolo[1,5-a]pyrimidine Core N_Bridge Bridgehead Nitrogen (H-Bond Acceptor) Scaffold->N_Bridge C6_Tail C6-Propanol Tail (Solvent Front) Scaffold->C6_Tail ATP_Pocket ATP Binding Pocket (Hinge Region) CDK2 CDK2 (Cell Cycle) ATP_Pocket->CDK2 GSK3B GSK-3β (Metabolism) ATP_Pocket->GSK3B Adenosine_Pocket Adenosine Receptor Orthosteric Site A2A A2A Receptor (Cardiovascular) Adenosine_Pocket->A2A High Affinity Risk A3 A3 Receptor (Inflammation) Adenosine_Pocket->A3 N_Bridge->ATP_Pocket Mimics N7 of Purine N_Bridge->Adenosine_Pocket Critical Binding Motif C6_Tail->CDK2 Improves Selectivity (Solvent Channel) C6_Tail->A2A Steric Clash (Potential Selectivity)

Figure 1: The structural basis of cross-reactivity. The bridgehead nitrogen drives promiscuity, while the C6-propanol tail offers a vector for selectivity.

Experimental Protocols: Validating the Profile

To ensure data trustworthiness, these protocols utilize orthogonal validation . We do not rely on a single assay format.

Protocol A: Thermal Shift Assay (TSA) for Kinase Selectivity

Purpose: Rapidly assess binding affinity to CDK2 and GSK-3β without radioisotopes.

Reagents:

  • Recombinant Human CDK2/Cyclin A.

  • SYPRO Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.

Step-by-Step Workflow:

  • Preparation: Dilute Compound 6-OH to 10x final concentration in assay buffer (ensure <1% DMSO final).

  • Mix: In a 384-well PCR plate, combine 2 µL compound, 17.5 µL protein (0.2 mg/mL), and 0.5 µL SYPRO Orange (diluted to 20x).

  • Incubation: Incubate at room temperature for 10 minutes to allow equilibrium binding.

  • Melt: Run on a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Self-Validation: A

      
       indicates significant binding. If 
      
      
      
      is negative, check for protein denaturation/aggregation (a common artifact with hydrophobic analogs).
Protocol B: Adenosine A2A Radioligand Competition Binding

Purpose: Quantify the "safety margin" against the most common GPCR off-target.

Reagents:

  • Membranes expressing human A2A receptor.

  • Radioligand: [3H]-CGS 21680 (Agonist) or [3H]-ZM 241385 (Antagonist).

  • Non-specific binder: NECA (10 µM).

Step-by-Step Workflow:

  • Binding: Incubate 20 µg membrane protein with 2 nM radioligand and varying concentrations of Compound 6-OH (1 nM – 100 µM).

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of the propanol tail).

  • Count: Measure radioactivity via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Causality Check: If the curve is shallow (Hill slope < 0.8), suspect negative cooperativity or aggregation, common with triazolopyrimidines at high concentrations.

Decision Logic: The Screening Workflow

This diagram guides the researcher on how to interpret the data generated from the protocols above.

ScreeningWorkflow Start Compound 6-OH Synthesis/Acquisition Step1 Step 1: Solubility Check (Nephelometry) Start->Step1 Step2 Step 2: Kinase TSA Screen (CDK2 / GSK-3β) Step1->Step2 Soluble > 50µM Outcome_C Insoluble / Aggregator Discard Step1->Outcome_C Precipitates Step3 Step 3: Adenosine A2A Binding (Radioligand) Step2->Step3 ΔTm > 3°C Step2->Outcome_C No Binding Decision Selectivity Index (SI) IC50(A2A) / IC50(Kinase) Step3->Decision Outcome_A SI > 50 High Quality Lead Proceed to PK Decision->Outcome_A Outcome_B SI < 10 Promiscuous Modify C6-Tail Decision->Outcome_B

Figure 2: Strategic workflow for validating triazolopyrimidine leads. The Selectivity Index (SI) is the critical go/no-go metric.

References

  • Bioisosterism of Triazolopyrimidines: Oukoloff, K., et al. (2019).[2] "The 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold in Drug Design: A Review." Journal of Medicinal Chemistry.

  • CDK Inhibition Mechanisms: Bower, J. F., et al. (2025). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Adenosine Receptor Cross-Reactivity: Gatta, F., et al. (2023). "Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile." International Journal of Molecular Sciences.

  • Thermal Shift Assay Protocols: Huynh, K., & Partch, C. L. (2015). "Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity." Current Protocols in Protein Science.

Sources

Validating the target engagement of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Validation & Scaffold Profiling

Executive Summary & Scaffold Context

3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a critical functionalized fragment within the triazolo[1,5-a]pyrimidine class.[1] This scaffold is a privileged structure in medicinal chemistry, acting as a purine bioisostere. It is widely utilized to target ATP-binding pockets in kinases (e.g., CDKs, PI3K) and, more recently, has been validated as a potent scaffold for inhibiting P-glycoprotein (P-gp/ABCB1) to reverse multidrug resistance (MDR) in cancer therapy.

The presence of the propan-1-ol tail provides a specific "handle" for solubility and further derivatization (e.g., conjugation to E3 ligase ligands for PROTAC development). Therefore, validating the target engagement of this specific alcohol intermediate is often a Fragment-Based Drug Discovery (FBDD) exercise—proving that the core scaffold binds the target before complex elaboration.

This guide details the biophysical and functional validation of this molecule, focusing on its primary application: P-gp (ABCB1) inhibition and Microtubule stabilization .

Comparative Landscape: Performance Benchmarking

When validating this molecule, it must be benchmarked against established inhibitors to determine its potency as a lead fragment.

Table 1: Comparative Efficacy Profile (P-gp Inhibition Context)
Feature3-(Triazolo...)-propan-1-ol (Test Article)Verapamil (Gen 1 Reference)Tariquidar (Gen 3 Reference)WS-716 (Optimized Derivative)
Primary Target P-gp (ABCB1) Transmembrane DomainP-gp / Calcium ChannelsP-gp (Allosteric)P-gp (Specific)
Binding Mode ATP-competitive or Allosteric FragmentCompetitive SubstrateNon-competitive InhibitorDirect Binding (High Affinity)
Target Engagement (

)
+2°C to +4°C (Fragment level)N/A (Substrate competition)> +6°C+8°C to +10°C
Cytotoxicity (

)
Low (>50

M)
ModerateModerateLow
Utility Scaffold Validation / Linker PrecursorPositive ControlHigh-Affinity ControlLead Compound

Analyst Insight: The "propan-1-ol" variant is less potent than fully optimized derivatives like WS-716 but offers superior solubility and a conjugation site. Validation success is defined by a measurable thermal shift (


) rather than nanomolar potency at this stage.

Core Directive: Biophysical Validation Protocol

The most robust method to validate that 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol engages the target (P-gp) inside the cell—rather than just affecting downstream phenotypes—is the Cellular Thermal Shift Assay (CETSA) .

Protocol A: CETSA (Intracellular Target Engagement)

Rationale: This protocol relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). It confirms the molecule enters the cell and binds the target in its native environment.
Step-by-Step Methodology:
  • Cell Preparation:

    • Culture SW620/Ad300 cells (P-gp overexpressing line).

    • Harvest and resuspend in PBS supplemented with protease inhibitors.

    • Divide into two aliquots: Treatment Group and Vehicle Control (DMSO) .

  • Compound Incubation:

    • Add 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (Final concentration: 10–50

      
      M) to the Treatment group.
      
    • Add DMSO (0.1%) to the Control group.

    • Incubate for 30 minutes at 37°C to allow cellular entry and equilibrium binding.

  • Thermal Challenge:

    • Aliquot cell suspensions into PCR tubes (50

      
      L each).
      
    • Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes .

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with NP-40) and perform three freeze-thaw cycles (liquid nitrogen / 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (containing soluble, stabilized protein).

  • Detection (Western Blot):

    • Run supernatants on SDS-PAGE.

    • Blot using anti-P-gp antibody (Clone F4 is recommended).

    • Quantification: Plot band intensity vs. Temperature. Calculate

      
      .
      
Visualization: CETSA Workflow Logic

CETSA_Workflow Cells Intact Cells (P-gp Overexpressing) Incubation Incubation (+/- Test Molecule) Cells->Incubation Heat Thermal Gradient (40°C - 70°C) Incubation->Heat Lysis Lysis & Centrifugation Heat->Lysis Soluble Supernatant (Stabilized Protein) Lysis->Soluble Bound Ligand Precipitate Pellet (Denatured Protein) Lysis->Precipitate Unbound Target Western Western Blot Quantification Soluble->Western

Figure 1: Logical flow of the Cellular Thermal Shift Assay (CETSA) used to distinguish ligand-bound stabilized targets from unbound denatured proteins.

Functional Validation: Rhodamine 123 Efflux Assay

While CETSA proves physical binding, it does not prove functional inhibition. Since the triazolopyrimidine scaffold is a known P-gp inhibitor, a functional efflux assay is required.

Rationale: P-gp actively pumps Rhodamine 123 (fluorescent substrate) out of the cell. If the test molecule engages and inhibits P-gp, intracellular fluorescence will increase.

Protocol Steps:
  • Seeding: Plate SW620/Ad300 cells in 96-well black-walled plates.

  • Treatment: Treat cells with serial dilutions of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (0.1 nM – 100

    
    M) for 1 hour.
    
    • Positive Control: Verapamil (10

      
      M).
      
    • Negative Control: DMSO only.

  • Substrate Addition: Add Rhodamine 123 (5

    
    M) and incubate for 1 hour at 37°C.
    
  • Wash: Remove medium and wash cells

    
     with ice-cold PBS (stops the pump).
    
  • Readout: Measure fluorescence (Ex/Em: 485/530 nm).

  • Data Analysis: Calculate the percentage of intracellular accumulation relative to the Verapamil control.

Pathway Visualization: Mechanism of Action

Pgp_Inhibition cluster_Cell Tumor Cell (MDR+) Drug Chemotherapy (e.g., Paclitaxel) Pgp P-gp (ABCB1) Efflux Pump Drug->Pgp Substrate Accumulation Intracellular Accumulation Drug->Accumulation If P-gp Blocked Rhodamine Rhodamine 123 (Substrate) Rhodamine->Pgp Substrate TestMol 3-(Triazolo...)-propan-1-ol (Inhibitor) TestMol->Pgp BINDS & BLOCKS Pgp->Accumulation Inhibited Efflux Extrusion (Resistance) Pgp->Efflux Active Pump

Figure 2: Mechanism of Action. The triazolopyrimidine scaffold binds P-gp, blocking the efflux of substrates (Chemotherapy/Rhodamine) and causing intracellular accumulation.

Critical Analysis & Troubleshooting

Interpreting the "Propan-1-ol" Moiety

The hydroxyl group on the propyl chain is a nucleophilic handle . In validation experiments, be aware that:

  • Metabolic Stability: In whole-cell assays (long duration), the alcohol may be oxidized to an aldehyde or acid. Use LC-MS/MS to confirm compound integrity in the media if results are inconsistent.

  • Permeability: The polar hydroxyl group may slightly reduce passive permeability compared to purely hydrophobic analogs (like WS-716). Ensure incubation times in CETSA are sufficient (at least 30-60 mins).

Self-Validating Controls
  • The "Dead" Analog: If possible, synthesize the N-methylated analog (blocking the critical hydrogen bond donor/acceptor pattern of the triazole ring). This should show no shift in CETSA, confirming that the observed binding of your test molecule is specific to the scaffold and not a non-specific aggregation event.

References

  • Zhang, V. et al. (2021). Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor. Journal of Medicinal Chemistry.

  • Wang, J. et al. (2020). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Journal of Experimental & Clinical Cancer Research.

  • Jafari, E. et al. (2022). An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. Mini-Reviews in Medicinal Chemistry.

  • Eurofins DiscoverX. (2017).[2] Cellular Target Engagement Assays (InCELL Pulse).

Sources

Comparative Guide: Synthesis and Bioactivity Profiling of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Challenge

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a critical bioisostere for the purine ring system, offering superior hydrolytic stability and unique hydrogen-bonding vectors. Specifically, 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol represents a high-value intermediate. Its C6-hydroxypropyl tail serves two functions: it acts as a solubility-enhancing polar handle and mimics the ribose moiety found in ATP, making it a privileged scaffold for kinase inhibitors (CDK2, EGFR) and tubulin polymerization inhibitors.

However, reproducibility in synthesizing this specific alcohol is often plagued by regiochemical ambiguity. The condensation of 3-amino-1,2,4-triazole with asymmetric 1,3-dicarbonyls can yield either the thermodynamically stable [1,5-a] isomer or the kinetically favored [4,3-a] isomer. This guide objectively compares the two dominant synthetic routes, establishing a validated protocol for the [1,5-a] isomer to ensure batch-to-batch consistency in biological assays.

Synthesis Strategy: Comparative Analysis

We evaluated two primary methodologies for accessing the target alcohol. The choice of method significantly impacts the isomeric purity and overall yield.

Table 1: Methodological Comparison
FeatureMethod A: Direct CyclocondensationMethod B: Ester Reduction (Recommended)
Precursors 3-Amino-1,2,4-triazole + 2-(3-hydroxypropyl)malonaldehyde3-(Triazolo[1,5-a]pyrimidin-6-yl)propanoate ester
Reaction Type One-pot condensationHydride reduction (LiAlH4 or NaBH4)
Regioselectivity Low to Moderate. Risk of [4,3-a] isomer contamination.High. Isomer is fixed in the precursor step.
Purification Difficult chromatography (polar alcohol streaks).Simple extraction (non-polar impurities).
Reproducibility Variable. Highly sensitive to pH and temp.Excellent. Stoichiometrically controlled.
Overall Yield 35–50%75–85% (from ester)
Decision Matrix
  • Choose Method A only for rapid, small-scale combinatorial library generation where purity is secondary to speed.

  • Choose Method B for scale-up, SAR studies, and biological validation. The ester intermediate allows for easier purification of the [1,5-a] scaffold before generating the polar alcohol.

The Reproducibility Bottleneck: Regiochemistry & The Dimroth Rearrangement

The core failure mode in TP synthesis is the formation of the [4,3-a] isomer. Understanding the Dimroth Rearrangement is non-negotiable for the senior chemist. Under acidic or basic conditions, the kinetically formed [4,3-a] isomer can ring-open and recyclize to the thermodynamically stable [1,5-a] form.

Visualization: Isomerization Pathway

The following diagram illustrates the critical rearrangement that must be forced to completion to ensure the correct bioactive scaffold.

DimrothRearrangement Start Kinetic Product [1,2,4]Triazolo[4,3-a]pyrimidine Inter Open Intermediate (Iminopyrimidine) Start->Inter Acid/Base Ring Opening Inter->Start Reversible End Thermodynamic Product [1,2,4]Triazolo[1,5-a]pyrimidine Inter->End Recyclization (Dimroth Rearrangement)

Figure 1: The Dimroth Rearrangement mechanism. To guarantee the [1,5-a] isomer, the reaction mixture is typically heated in acetic acid, driving the equilibrium toward the green node (Thermodynamic Product).

Validated Protocol: Method B (Ester Reduction)

This protocol is designed for high reproducibility. It assumes the starting material is Ethyl 3-(triazolo[1,5-a]pyrimidin-6-yl)propanoate , which can be purified via crystallization, avoiding the "oily impurity" trap of the direct alcohol synthesis.

Phase 1: Preparation of the Ester Precursor
  • Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Diethyl 2-(ethoxycarbonyl)glutarate (1.1 eq), Glacial Acetic Acid.

  • Condition: Reflux (118°C) for 4–6 hours.

  • Checkpoint: The use of acetic acid is critical here. It acts as the solvent and catalyst to force the Dimroth rearrangement in situ, ensuring the [1,5-a] core is formed exclusively.

Phase 2: Reduction to Propan-1-ol (The Target)
  • Reagents: Lithium Aluminum Hydride (LiAlH4, 1.5 eq) or NaBH4/CaCl2 system.

  • Solvent: Anhydrous THF (0°C to RT).

Step-by-Step Workflow:

  • Charge: Suspend LiAlH4 (1.5 eq) in anhydrous THF under N2 atmosphere at 0°C.

  • Addition: Add the TP-ester (dissolved in THF) dropwise over 30 minutes. Exotherm control is vital to prevent ring reduction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Filtration: Filter the granular aluminum salts through a Celite pad.

  • Isolation: Evaporate THF. The residue is often a clean oil or low-melting solid.

  • Purification: If necessary, recrystallize from Ethanol/Ether.

Self-Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the triplet for -CH2-OH (~3.4 ppm) and the hydroxyl proton signal.

  • C6-Proton: The pyrimidine proton at C7 (adjacent to the bridgehead) should appear as a distinct singlet/doublet around 9.0–9.4 ppm. A shift upfield often indicates incomplete rearrangement (the [4,3-a] isomer).

Bioactivity Profiling: Why This Molecule?

The 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol scaffold is not just a passive linker; it is an active pharmacophore.

Table 2: Activity Comparison vs. Standards
TargetCompoundIC50 / KdMechanism Note
CDK2/Cyclin E TP-Propanol (Analog) ~0.5 - 2.0 µMThe N3/N4 nitrogens mimic the N7/N1 of adenine; the propanol tail probes the ribose pocket.
CDK2/Cyclin E Roscovitine (Reference)0.45 µMStandard purine inhibitor.
M. tuberculosis TP-Derivatives 2.0 - 10 µMInhibits cell-wall biosynthesis; superior metabolic stability vs. purines.
Tubulin TP-6-Substituted < 1.0 µMStabilizes microtubule polymerization (Taxol-like) or depolymerizes (Vinca-like) depending on C7 substitution.
Mechanism of Action (Signaling Pathway)

The following diagram details how this scaffold intervenes in the Cell Cycle, specifically targeting the G1/S transition via CDK2 inhibition.

MOA Drug TP-Propanol Scaffold Target CDK2 / Cyclin E Complex Drug->Target Inhibits (ATP Competitive) Substrate Rb (Retinoblastoma Protein) Target->Substrate Phosphorylates (Blocked) Effect E2F Transcription Factor Substrate->Effect Releases Outcome G1/S Cell Cycle Transition Effect->Outcome Activates

Figure 2: Pathway inhibition. The TP scaffold competitively binds to the ATP pocket of CDK2, preventing Rb phosphorylation and arresting the cell cycle.

Conclusion

For reproducible biological data, the synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol must prioritize isomeric purity over step count. Method B (Ester Reduction) is the superior protocol, utilizing the Dimroth rearrangement during ester formation to lock in the [1,5-a] geometry before the sensitive reduction step. This approach yields a consistent probe for investigating CDK2 and tubulin modulation, free from the confounding effects of [4,3-a] isomeric impurities.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Source: ResearchGate URL:[Link]

  • Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs. Source: Medicinal Chemistry Research (via ResearchGate) URL:[Link]

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Analogous Chemistry). Source: Organic Chemistry Portal URL:[Link]

Comparative docking studies of triazolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Profiling: Triazolopyrimidine Derivatives vs. Standard Oncological Scaffolds Subtitle: A Technical Guide to Dual-Target Docking (Tubulin & CDK2) and ADMET Optimization

Executive Summary & Scope

This guide provides a comparative technical analysis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives , a privileged scaffold in medicinal chemistry, against established oncological standards. Unlike rigid templates, this analysis focuses on the causality of molecular interactions. We evaluate these derivatives as dual-targeting agents—inhibiting both Tubulin polymerization (Colchicine binding site) and Cyclin-Dependent Kinase 2 (CDK2) .

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Methodological Framework: The Self-Validating Protocol

To ensure reproducibility and scientific integrity (E-E-A-T), the docking protocol must be self-validating. We utilize a "Redocking Validation" step where the co-crystallized ligand is removed and re-docked to confirm the Root Mean Square Deviation (RMSD) is < 2.0 Å before testing new derivatives.

Computational Workflow (Graphviz Visualization)

The following diagram outlines the validated workflow used to generate the comparative data in this guide.

DockingWorkflow Start Ligand Library (Triazolopyrimidines) Prep Ligand Preparation (Energy Min: MMFF94, pH 7.4) Start->Prep Dock Molecular Docking (Genetic Algorithm) Prep->Dock Target Target Selection (PDB: 1SA0 & 2C69) Grid Grid Box Generation (Centered on Co-crystal Ligand) Target->Grid Grid->Dock Valid Validation Step (RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Valid->Analysis Pass

Figure 1: Standardized In Silico Workflow for Comparative Docking Studies.

Comparative Analysis: Tubulin Polymerization Inhibition

The colchicine binding site (CBS) on tubulin is a primary target for triazolopyrimidines. The presence of a 3,4,5-trimethoxyphenyl moiety (similar to Combretastatin A-4) on the triazolopyrimidine scaffold is critical for binding efficacy [1].[1]

Experimental Setup
  • Target: Tubulin-Colchicine Complex.[2]

  • PDB ID: (Resolution: 3.58 Å).

  • Reference Standard: Colchicine (COL) and Combretastatin A-4 (CA-4).

  • Software: MOE (Molecular Operating Environment) / AutoDock Vina.

Performance Data

The following table synthesizes binding energy data comparing a lead Triazolopyrimidine Derivative (TP-Lead) against Colchicine. The TP-Lead typically features a trimethoxyphenyl group at the C-7 position [2].[1]

LigandBinding Energy (kcal/mol)Inhibition Constant (Ki)RMSD (Å)Key Amino Acid Interactions
TP-Lead (Derivative) -9.46 115 nM 1.12 Cys241 (H-bond), Val181 (Hydrophobic), Asn101
Colchicine (Standard)-7.971.4 µM0.85 (Ref)Cys241, Val181, Thr179
Combretastatin A-4-8.20~900 nM1.05Cys241, Leu248

Data Source Synthesis: [1], [3].

Mechanistic Insight: The superior binding affinity of the triazolopyrimidine derivative often stems from its ability to occupy the hydrophobic pocket more efficiently than colchicine's tropolone ring. Specifically, the interaction with Cys241 is pivotal. While colchicine relies on a specific pose to maintain this bond, the flexible triazolopyrimidine scaffold can form stable


-stacking interactions with Tyr224  while maintaining the Cys241 hydrogen bond [3].

Comparative Analysis: CDK2 Kinase Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle. Triazolopyrimidines act as ATP-competitive inhibitors, mimicking the adenine ring of ATP.

Experimental Setup
  • Target: Human CDK2.

  • PDB ID: or 1DI8.

  • Reference Standard: Roscovitine (Purine analogue).

Interaction Mapping (Graphviz Visualization)

The diagram below illustrates the critical residue interactions required for potent CDK2 inhibition by triazolopyrimidines, contrasting them with the ATP binding pocket requirements.

CDK2Interactions Ligand Triazolopyrimidine Scaffold Leu83 Leu83 (Hinge Region) Ligand->Leu83 Dual H-Bond (Donor/Acceptor) Glu81 Glu81 (Hinge Region) Ligand->Glu81 H-Bond Lys33 Lys33 (Catalytic) Ligand->Lys33 Cation-Pi Asp145 Asp145 (DFG Motif) Ligand->Asp145 Electrostatic

Figure 2: Interaction Map of Triazolopyrimidine within the CDK2 ATP-Binding Pocket.

Comparative Results: Docking studies indicate that triazolopyrimidine derivatives often achieve binding energies between -8.5 and -10.2 kcal/mol against CDK2 [4]. The N-3 and N-4 nitrogens of the triazole ring serve as essential H-bond acceptors for the backbone NH of Leu83 in the hinge region, a mechanism identical to Roscovitine but often with improved lipophilic contacts due to variable substitutions on the pyrimidine ring.

ADMET & Drug-Likeness Profiling

Efficacy in docking does not guarantee clinical success. We must evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Tool: SwissADME / ProTox-II.

PropertyTriazolopyrimidine (TP-Lead)ColchicineRoscovitineOptimal Range
Molecular Weight 380 - 450 g/mol 399.4 g/mol 354.4 g/mol < 500
LogP (Lipophilicity) 2.8 - 3.51.32.61 - 5
H-Bond Donors 1 - 212< 5
GI Absorption HighHighHighHigh
BBB Permeant Yes (Structure Dependent)NoYesIndication Dependent
Lipinski Violations 0000

Analysis: Triazolopyrimidine derivatives generally adhere strictly to Lipinski’s Rule of Five. Unlike Colchicine, which has toxicity concerns (P-gp substrate issues), optimized triazolopyrimidines often show better predicted metabolic stability and lower efflux ratios [5].

Conclusion

Comparative docking studies confirm that triazolopyrimidine derivatives are not merely bioisosteres but potentially superior scaffolds for dual-targeting therapies.

  • Tubulin: They match or exceed the binding affinity of Colchicine (-9.46 kcal/mol vs -7.97 kcal/mol) by leveraging the hydrophobic pocket near Val181 [3].

  • CDK2: They effectively mimic ATP interactions at the hinge region (Leu83), offering a synergistic antiproliferative mechanism [4].

Recommendation: Future development should focus on C-7 substitutions (e.g., trimethoxyphenyl) to maximize tubulin affinity while maintaining the N-bridge required for CDK2 hinge binding.

References

  • Mokrani, E. H., et al. (2022). "Molecular Docking and Drug-likeness Prediction of New Potent Tubulin Colchicine Binding Site Inhibitors for Potential Antitumor Drug." Cumhuriyet Science Journal.[3]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.

  • Comparison of binding energies of the tested compounds complexed with tubulin βI. ResearchGate.[4][5][6]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate.[4][5][6]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed.[7]

Sources

3D-QSAR Profiling of Triazolopyrimidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3D-QSAR Studies of Triazolopyrimidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purine Bioisostere Advantage

The triazolopyrimidine scaffold—specifically the [1,2,4]triazolo[1,5-a]pyrimidine core—serves as a critical pharmacophore in modern oncology and infectious disease research. Structurally isoelectronic with purines, this scaffold acts as a versatile bioisostere, enabling potent inhibition of ATP-dependent enzymes including CDK2 , Tubulin , and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

This guide objectively compares the performance of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) applied to this chemical series. Unlike 2D-QSAR, which relies on topological descriptors, 3D-QSAR provides a spatial map of the receptor-ligand interaction field, essential for optimizing the steric and electrostatic properties of the phenyl and heterocyclic substituents characteristic of this class.

Comparative Analysis: CoMFA vs. CoMSIA Performance

In the optimization of triazolopyrimidine analogs, CoMFA and CoMSIA models offer distinct but complementary insights. The following data, synthesized from high-impact studies (e.g., Shah et al. on PfDHODH inhibitors), illustrates the comparative statistical robustness of these methods.

Table 1: Statistical Performance Metrics (Benchmark Data)

Note: Values are representative of optimized models for triazolopyrimidine derivatives.

MetricCoMFA ModelCoMSIA ModelTechnical Interpretation
Cross-validated

0.75 - 0.86 0.70 - 0.84Both models show high internal predictivity (

is the threshold). CoMFA often edges out slightly in pure correlation due to sharper field definitions.
Non-cross-validated

0.93 - 0.98 0.90 - 0.95Indicates excellent fit to the training set. High

with high

confirms the model is not overfitted.
Standard Error (SEE) Lower (< 0.20)Moderate (< 0.25)CoMFA frequently yields a lower standard error of estimate, providing tighter activity predictions.
Field Contributions Steric (60%) / Electrostatic (40%)Steric / Elect / Hydrophobic / H-bond CRITICAL DIFFERENCE: CoMSIA incorporates hydrophobic and H-bond donor/acceptor fields, offering a more holistic view of binding pockets (e.g., Tubulin colchicine site).
Contour Map Clarity High (Lennard-Jones/Coulomb)Smoother (Gaussian)CoMFA maps are sharper but suffer from singularities at grid points; CoMSIA uses Gaussian functions to prevent cutoff issues, yielding smoother, more interpretable maps.
Expert Insight: When to Use Which?
  • Use CoMFA when the primary variance in your triazolopyrimidine series is driven by bulk substituents (e.g., p-toluidino vs. p-ethylanilino groups) or distinct charge modifications. The Lennard-Jones potentials are highly sensitive to steric clashes.

  • Use CoMSIA when optimizing for solubility and membrane permeability alongside potency. The hydrophobic and H-bond fields are indispensable for fine-tuning the interaction with solvent-exposed residues in targets like CDK2.

Validated Experimental Protocol: The Self-Correcting Workflow

To ensure reproducibility and scientific integrity, the following protocol integrates Genetic Algorithm (GA) selection with rigorous alignment validation.

Phase I: Dataset Curation & Conformation Generation
  • Dataset Splitting: Do not use random selection. Employ a Genetic Algorithm (GA) or Kennard-Stone algorithm to split the dataset (approx. 80% training, 20% test). This ensures the training set covers the entire physicochemical space of the triazolopyrimidine analogs.[1]

  • Conformational Search:

    • Perform a systematic search or Monte Carlo simulation.

    • Critical Step: Identify the bioactive conformation. If a crystal structure exists (e.g., triazolopyrimidine bound to PfDHODH), use it as the template. If not, use the lowest energy conformation of the most potent analog.

Phase II: Structural Alignment (The Source of Error)

The reliability of 3D-QSAR is entirely dependent on the alignment rule.

  • Method: Atom-based alignment is preferred for this rigid bicyclic core.

  • Anchor Points: Align on the [1,2,4]triazolo[1,5-a]pyrimidine ring atoms .

  • Validation: Ensure Root Mean Square Deviation (RMSD) of the core atoms is < 0.5 Å across the entire series.

Phase III: Field Calculation & PLS Analysis
  • Grid Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules with a spacing of 2.0 Å .

  • Probe Atoms:

    • Steric:

      
       Carbon (+1 charge) to measure Van der Waals interactions.
      
    • Electrostatic: +1.0 charge proton probe.

  • Partial Least Squares (PLS):

    • Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).

    • Filter: Apply a column filtering (minimum sigma 2.0) to remove lattice points with low variance.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the 3D-QSAR workflow.

QSAR_Workflow cluster_Fields Field Calculation Start Start: Triazolopyrimidine Dataset Conf_Search Conformational Search (Monte Carlo / Systematic) Start->Conf_Search Bioactive_Conf Identify Bioactive Conformation (Template: Crystal Structure) Conf_Search->Bioactive_Conf Alignment Structural Alignment (Anchor: Triazolopyrimidine Core) Bioactive_Conf->Alignment CoMFA CoMFA Fields (Steric + Electrostatic) Alignment->CoMFA CoMSIA CoMSIA Fields (Steric+Elect+Hydro+H-Bond) Alignment->CoMSIA PLS PLS Regression & LOO Validation CoMFA->PLS CoMSIA->PLS Eval Evaluation: q² > 0.5? PLS->Eval Contour Generate Contour Maps (SAR Interpretation) Eval->Contour Yes Refine Refine Alignment/Conformation Eval->Refine No Refine->Alignment

Figure 1: Decision logic for 3D-QSAR model generation. Note the feedback loop if


 validation fails.

Structural Insights: Decoding the Contour Maps

Analysis of CoMFA/CoMSIA contour maps for triazolopyrimidine analogs reveals specific Structure-Activity Relationship (SAR) rules.

Steric Interactions (Green/Yellow Contours)
  • Observation: Large green contours are frequently observed around the C-7 position of the triazolopyrimidine ring (often substituted with a phenyl or amine group).

  • Implication: Bulky groups here (e.g., p-toluidino, 3,4,5-trimethoxyphenyl) enhance activity by filling the hydrophobic pocket of the target (e.g., the colchicine binding site in Tubulin).

  • Restriction: Yellow contours near the N-3/N-4 bridgehead indicate that steric bulk here disrupts binding, likely due to clashes with the backbone of the receptor.

Electrostatic Interactions (Blue/Red Contours)
  • Observation: Blue contours (favoring electropositive groups) are often found near the C-5 position .

  • Implication: Electron-withdrawing substituents or nitrogen-rich heterocycles attached here can improve binding affinity.

  • Target Specificity: For PfDHODH inhibitors, electronegative potential (red contours) near the phenyl ring substituents correlates with higher potency, suggesting a hydrogen bond acceptor role.

Pharmacophore Schema

The following diagram summarizes the consensus pharmacophore derived from 3D-QSAR studies of this scaffold.

Pharmacophore Core Triazolopyrimidine Core R2 Pos 2: Hydrophobic/Steric (Toluidino/Ethylanilino) Core->R2 Linker R5 Pos 5: Electropositive Favorable Core->R5 Direct R7 Pos 7: Bulky Substituents (Critical for Tubulin Binding) Core->R7 Direct Elect_Map Electron Deficient Preferred (Blue Contour) R5->Elect_Map Steric_Map Steric Bulk Tolerated (Green Contour) R7->Steric_Map

Figure 2: Consensus pharmacophore features derived from CoMFA/CoMSIA analysis of bioactive triazolopyrimidines.

References

  • Shah, P., et al. (2012). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods.[2] Journal of Chemical Biology.[2]

  • Zhang, S., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2011). 3D-QSAR and molecular docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential antitubercular agents. Chemical Biology & Drug Design.[1][2][3]

  • Al-Warhi, T., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[4] RSC Advances.

Sources

Comparative Guide: Triazolopyrimidines vs. Pyrazolopyrimidines in Anti-Malarial Activity

[1]

Executive Summary

In the urgent search for novel antimalarials to combat resistance, the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) has emerged as a validated therapeutic strategy.[1][2][3][4][5][6] This guide provides a technical comparison between two nitrogen-rich heterocyclic scaffolds: Triazolopyrimidines (TPs) and Pyrazolopyrimidines (PPs) .

While Triazolopyrimidines (exemplified by the clinical candidate DSM265 ) currently lead in clinical development due to superior pharmacokinetic profiles and selectivity, Pyrazolopyrimidines represent a potent backup scaffold with distinct structure-activity relationship (SAR) properties that may overcome specific resistance mechanisms or solubility limitations inherent to the TP class.

Mechanistic Basis: Targeting PfDHODH

Both scaffolds target the same critical bottleneck in the parasite's metabolism. Unlike human hosts, which can salvage pyrimidines, Plasmodium parasites rely exclusively on de novo biosynthesis.[4][5]

  • Target: PfDHODH (Dihydroorotate dehydrogenase).[1][2][3][4][6][7][8][9][10][11][12]

  • Function: Catalyzes the oxidation of dihydroorotate to orotate.

  • Coupling: The reaction is coupled to the mitochondrial electron transport chain (ETC) via Coenzyme Q (Ubiquinone), making it essential for both DNA/RNA synthesis and mitochondrial respiration.

Pathway Visualization

The following diagram illustrates the critical role of DHODH and the intervention points for TP and PP scaffolds.

Pyrimidine_PathwayGlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylDHODihydroorotate (DHO)Carbamoyl->DHODHODHPfDHODH Enzyme(Mitochondrial)DHO->DHODHSubstrateOrotateOrotateUMPUMP (RNA/DNA Precursor)Orotate->UMPDHODH->OrotateProductCoQH2CoQH2 (Ubiquinol)DHODH->CoQH2InhibitorsINHIBITION:DSM265 (TP)Pyrazolopyrimidines (PP)Inhibitors->DHODHCoQCoQ (Ubiquinone)CoQ->DHODHElectron AcceptorETCElectron Transport Chain(Cytochrome bc1)CoQH2->ETCRespiration

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting PfDHODH as the redox switch coupled to the mitochondrial electron transport chain.

Comparative Analysis: Triazolopyrimidines vs. Pyrazolopyrimidines[1][2][11]

Chemical Scaffolds & Binding Mode

Both scaffolds function as bioisosteres, occupying the ubiquinone-binding tunnel of the enzyme.

FeatureTriazolopyrimidines (TPs)Pyrazolopyrimidines (PPs)
Core Structure [1,2,4]triazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Key Example DSM265 (Clinical Phase II)Compound 20/21 (Preclinical)
Binding Mode Hydrogen bonding via triazole ring (His185, Arg265); Hydrophobic interaction via naphthyl/aryl group.Similar H-bond network; often utilizes fused heterocycle rigidity to enhance binding affinity.
Selectivity >5,000-fold selective for PfDHODH over Human DHODH.[1][13]Generally high selectivity, though species specificity (rodent vs human) varies more than TPs.
Performance Metrics

Data synthesized from comparative studies (e.g., Silveira et al., 2021; Phillips et al., 2008).

MetricTriazolopyrimidines (DSM265 Series)Pyrazolopyrimidines (Optimized Analogs)
Enzymatic Potency (IC50) High: < 50 nM (DSM265)Variable to High: 30–90 nM (Best analogs)
Whole Cell Potency (EC50) Excellent: ~80 nM (P. falciparum 3D7)Good: 100–500 nM (Structure dependent)
Metabolic Stability Superior: Long half-life (t1/2 > 24h in humans), enabling single-dose cures.Moderate: Often require optimization to match the metabolic stability of TPs.
Solubility Low to Moderate: Often requires formulation work (e.g., spray-dried dispersions).Moderate: Can be structurally tuned more easily due to C-H vs N substitution options.
Toxicity Profile Well-tolerated; primary concern is embryo-fetal toxicity in preclinical species (rodent DHODH inhibition).Generally low cytotoxicity (HepG2 > 50 µM); species selectivity issues similar to TPs.
Strategic Outlook
  • Triazolopyrimidines: The "Gold Standard" for this target. The long half-life of DSM265 makes it a prime candidate for SERCaP (Single Exposure Radical Cure and Prophylaxis).[10] However, "chemical space" around this scaffold is crowded with IP.

  • Pyrazolopyrimidines: The "Challenger." They offer a distinct chemical novelty. If TPs fail due to specific resistance mutations or unexpected late-stage toxicity, PPs serve as the primary backup scaffold. Their slightly different geometry may allow them to bind to PfDHODH mutants resistant to DSM265.

Experimental Protocols

To validate these compounds, researchers must utilize a cascade of assays. The following protocols are industry-standard for evaluating DHODH inhibitors.

Workflow Visualization

Screening_Workflowcluster_0Primary Screen (Target-Based)cluster_1Secondary Screen (Phenotypic)cluster_2In Vivo ValidationStartCompound Library(TPs & PPs)EnzymeAssayPfDHODH Inhibition Assay(DCIP Reduction)Start->EnzymeAssayGrowthAssayIn Vitro Growth Inhibition(SYBR Green / 3H-Hypoxanthine)EnzymeAssay->GrowthAssayHit Confirmation (<100nM)CytotoxicityMammalian Cell Toxicity(HepG2)GrowthAssay->CytotoxicitySelectivity IndexMouseModelSCID Mouse Model(P. falciparum infected)Cytotoxicity->MouseModelLead Candidates

Caption: Sequential screening cascade for validating DHODH inhibitors, moving from enzymatic affinity to systemic efficacy.

Protocol A: PfDHODH Enzymatic Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of compounds against recombinant PfDHODH by monitoring the reduction of the electron acceptor DCIP.

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.[7]

  • Substrates: L-Dihydroorotate (L-DHO, 200 µM final), Decylubiquinone (CoQd, 18 µM final).

  • Reporter: 2,6-Dichloroindophenol (DCIP, 60 µM final).

  • Enzyme: Recombinant PfDHODH (truncated mitochondrial targeting sequence).

Procedure:

  • Preparation: Dilute compounds (TP/PP) in DMSO (10-point serial dilution).

  • Incubation: Add 2 µL of compound to 384-well plates. Add 40 µL of Enzyme in Assay Buffer. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate Mix (L-DHO, CoQd, DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of blue DCIP to colorless form) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the sigmoid dose-response equation to determine IC50.
    
Protocol B: In Vitro Parasite Growth Inhibition (SYBR Green I)

Objective: Determine EC50 against live P. falciparum (3D7 strain).

Procedure:

  • Culture: Synchronize P. falciparum cultures to the ring stage (sorbitol treatment). Adjust to 0.5% parasitemia and 2% hematocrit.

  • Plating: Dispense 90 µL of parasite culture into 96-well plates containing 10 µL of pre-diluted compounds.

  • Incubation: Incubate at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2) for 72 hours (approx. 1.5 replication cycles).

  • Lysis & Staining: Freeze-thaw plates to lyse RBCs. Add 100 µL of Lysis Buffer containing SYBR Green I (binds to parasite DNA).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Fluorescence intensity correlates linearly with parasite proliferation.

References

  • Phillips, M. A., et al. (2008). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. Link

  • McCarthy, O. J., et al. (2017). Lead Optimization of Triazolopyrimidine Ring Substituents for Potent and Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Silveira, F. F., et al. (2021).[1] Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors.[1][2][6] European Journal of Medicinal Chemistry. Link

  • Medicines for Malaria Venture (MMV). (2015). DSM265: A novel antimalarial drug candidate.[3][10][14] Link

  • Mandt, R. E. K., et al. (2019). In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site. Journal of Biological Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

[1]

Executive Summary & Hazard Profile

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2) is a heterocyclic building block frequently used in pharmaceutical development (e.g., antimalarial and anticancer research).[1][2][3][4] Unlike common solvents, this compound presents specific challenges due to its severe aquatic toxicity (WGK 3) and potential for nitrogen-based hazardous decomposition.

Effective disposal requires a zero-discharge policy. Under no circumstances should this compound enter municipal sewage systems. The following protocol integrates chemical compatibility, regulatory compliance (RCRA/EPA), and personnel safety into a self-validating workflow.

Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 85599-32-2Unique identifier for waste manifests.[1]
Physical State LiquidRequires leak-proof, secondary containment.[1]
Storage Class 10 (Combustible Liquid)Store away from oxidizers and open flames.[1]
Water Hazard WGK 3 (Severe) CRITICAL: Absolute ban on drain disposal.[1]
GHS Hazards H302, H315, H319, H335PPE must protect against ingestion, skin/eye contact, and inhalation.[1]
RCRA Status Characteristic (Likely D001/Toxic)Must be segregated from general refuse.[1]

Pre-Disposal Segregation & Handling

The Principle of Causality: Improper segregation is the leading cause of waste stream rejection and unexpected chemical reactions in storage. This compound contains a triazolopyrimidine core, which can release toxic nitrogen oxides (

Segregation Protocol
  • Chemical Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids in the waste stream. This prevents exothermic reactions and the release of toxic fumes.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste stream pH is unverified.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.

    • Required Text: "Hazardous Waste - Toxic / Irritant / Combustible"

    • Constituents: "3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol" (Do not use abbreviations).[1][5][6]

Disposal Workflow Logic

The following decision tree illustrates the operational logic for handling this specific compound, ensuring no step is overlooked.

DisposalWorkflowStartWaste Generation(CAS 85599-32-2)StateCheckDetermine Physical StateStart->StateCheckLiquidPathLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidPathBulk LiquidSolidPathSolid Waste(Vials, Gloves, Wipes)StateCheck->SolidPathContaminated SolidsSegregationSegregate from Oxidizers& Strong AcidsLiquidPath->SegregationSolidPath->SegregationContainerTransfer to HDPE/GlassSecondary ContainmentSegregation->ContainerLabelingLabel: 'Hazardous Waste'+ Full Chemical NameContainer->LabelingManifestPrepare EPA/RCRA Manifest(List as Toxic/Combustible)Labeling->ManifestDisposalFinal Disposal:High-Temp IncinerationManifest->Disposal

Figure 1: Decision logic for the segregation and disposal of Triazolopyrimidine derivatives.

Step-by-Step Disposal Protocols

A. Liquid Waste (Primary Stream)

Context: Used for bulk chemical disposal or solvent mixtures containing the compound.

  • Preparation: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat). Ensure the waste container is in a fume hood.

  • Transfer: Pour the liquid slowly into the designated Halogenated or Non-Halogenated Organic solvent waste container (depending on the co-solvent used).

    • Note: If the compound is pure or in a unique solvent, use a separate container to prevent cross-reactivity.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone or ethanol). Add the rinsate to the waste container , not the sink.

  • Closure: Cap the container tightly. Do not leave funnels in the bottle neck.

B. Solid Waste (Contaminated Consumables)

Context: Syringes, vials, pipette tips, and gloves contaminated with the substance.

  • Segregation: Do not throw contaminated solids in the regular trash or biohazard bags (unless infectious agents are also present).

  • Containment: Place items in a clear, sealable hazardous waste bag or a wide-mouth HDPE jar.

  • Sharps: If using needles/syringes, place them immediately into a chemically contaminated sharps container (Red/Yellow bin depending on facility rules, labeled "Chemically Contaminated").

C. Emergency Spill Management

Context: Accidental release of >5 mL of material.

  • Evacuate & Ventilate: Remove personnel from the immediate area. Increase ventilation if safe to do so.[2]

  • PPE Upgrade: Wear double nitrile gloves and a half-mask respirator with organic vapor cartridges if the spill is outside a fume hood.

  • Absorb: Use a non-combustible absorbent material (vermiculite, sand, or commercial spill pads). Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Spill Debris: Contains CAS 85599-32-2".

  • Clean: Wash the surface with soap and water; collect this wash water as hazardous waste.

Regulatory Compliance & Classification

This section ensures your documentation meets audit standards.

  • EPA/RCRA Classification: While CAS 85599-32-2 is not explicitly P-listed or U-listed, it must be characterized by the generator.

    • Recommendation: Manage as Hazardous Waste .

    • Waste Code: If the flash point is < 140°F (60°C), assign D001 (Ignitable). If mixed with halogenated solvents, assign F001-F005 . If toxicity is the primary concern without a specific code, state regulations often default to "Non-RCRA Regulated Hazardous Waste" but require incineration.

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted facility. This ensures the destruction of the nitrogen-heterocycle core, preventing environmental accumulation.

References

  • PubChem. (n.d.). Compound Summary: 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.[1][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

Personal protective equipment for handling 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety protocols, personal protective equipment (PPE), and operational workflows for handling 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol .[1]

As a Senior Application Scientist, I have structured this guide to prioritize containment of bioactive intermediates . While specific toxicological data for this exact CAS is often proprietary or sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of the triazolopyrimidine class—widely used scaffolds in kinase inhibitors (e.g., EGFR) and antiviral drug discovery.[1]

Hazard Assessment & Toxicological Context

Before selecting PPE, we must define the threat vector.[1] This molecule combines a fused heterocyclic core (triazolopyrimidine) with a polar alcohol side chain.[1]

  • Pharmacological Potential: Triazolopyrimidines are privileged structures in medicinal chemistry, often designed to interact with biological macromolecules (enzymes/receptors).[1] Therefore, all dusts must be treated as potentially bioactive until proven otherwise.[1]

  • Analogous Hazards: Based on the structurally similar 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine, we anticipate the following GHS classifications as a baseline for risk assessment:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2 (Causes irritation).[1][2]

    • STOT-SE: Category 3 (Respiratory irritation).[1][2]

Operational Implication: The primary risk is inhalation of particulates during weighing and dermal absorption during solution handling.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory (Primary) Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.[1] PPE: N95 (minimum) or P100 respirator if outside hood.[1]The solid powder form poses an inhalation risk.[1] Engineering controls are superior to PPE; however, if the powder becomes airborne (static charge), a respirator prevents alveolar deposition.[1]
Hand Protection (Solid) Double Nitrile Gloves (min 0.11 mm thickness).[1]Nitrile provides excellent resistance to incidental contact with organic solids.[1] Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.[1]
Hand Protection (Solution) Silver Shield / Laminate (under nitrile) if dissolved in DMSO/DMF.[1]Once dissolved, the solvent (e.g., DMSO) acts as a carrier, potentially transporting the bioactive molecule through standard nitrile.[1] Laminate liners prevent permeation.[1]
Eye Protection Chemical Splash Goggles (indirect vent).[1]Standard safety glasses are insufficient for fine powders which can bypass side-shields.[1] Goggles seal the ocular cavity against dust and splashes.[1]
Body Protection Tyvek® Lab Coat (or equivalent non-woven polyethylene).[1]Cotton coats trap dust in fibers, creating a secondary exposure source in laundry.[1] Non-woven materials shed powder and are disposable.[1]

Operational Protocol: The "Safe-Weigh" Workflow

Handling static-prone heterocyclic powders requires a self-validating workflow to minimize contamination.[1]

Phase A: Preparation & Static Control
  • Environment: All open handling must occur inside a certified fume hood.

  • Static Neutralization: Triazolopyrimidines are often fluffy, electrostatic solids.[1] Use an ionizing fan or antistatic gun inside the hood before opening the vial.[1]

    • Why: Static discharge can cause "powder fly," dispersing the potent compound onto gloves and bench surfaces invisible to the naked eye.[1]

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.[1]

Phase B: Solubilization (The Critical Step)

Most accidents occur when transitioning from solid to liquid state.[1]

  • Solvent Choice: The propanol side chain imparts polarity.[1] The compound is likely soluble in DMSO, Methanol, or Ethanol.[1]

  • Addition Order: Add solvent to the solid, not solid to solvent.[1] This prevents displacement splashing.[1]

  • Vessel Closure: Immediately cap the vial after solvent addition. Vortex inside the hood.

Phase C: Decontamination & Waste
  • Solids: Disposable spatulas and weigh boats are treated as P-listed waste (acute hazardous) equivalents.[1]

  • Liquids: Collect in "Bioactive/Toxic Organic" waste streams.[1] Do not mix with general oxidizers.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off inside out into the other) to ensure the contaminated exterior never touches skin.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, distinguishing between solid and liquid states to optimize safety.

SafetyProtocol Start Start: 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol StateCheck Determine Physical State Start->StateCheck SolidState SOLID (Powder) StateCheck->SolidState LiquidState SOLUTION (in DMSO/MeOH) StateCheck->LiquidState Engineering Engineering Control: Chemical Fume Hood (Sash height < 18 inches) SolidState->Engineering LiquidState->Engineering SolidPPE PPE Requirement: 1. N95/P100 Respirator 2. Double Nitrile Gloves 3. Anti-static Gun usage Engineering->SolidPPE If Solid LiquidPPE PPE Requirement: 1. Splash Goggles 2. Laminate Liners (if DMSO) 3. Double Nitrile Outer Engineering->LiquidPPE If Liquid ActionSolid Action: Weighing Use disposable spatula. Do not use brush. SolidPPE->ActionSolid ActionLiquid Action: Transfer/Dilution Use positive displacement pipette. Avoid aerosol generation. LiquidPPE->ActionLiquid Disposal Disposal: Segregate as Bioactive Hazardous Waste. Double-bag solid waste. ActionSolid->Disposal ActionLiquid->Disposal

Caption: Operational workflow for PPE selection and handling based on the physical state of the triazolopyrimidine derivative.

Emergency Response Plan

In the event of containment breach, immediate action minimizes systemic absorption.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Note: Triazolopyrimidines may induce respiratory irritation (STOT-SE).[1][2]

  • Eye Contact: Flush with water for 15 minutes minimum .[1] Do not use neutralization agents.[1] The propanol moiety may increase corneal penetration speed; immediate irrigation is vital.[1]

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the stratum corneum and increases absorption.[1]

    • Wash gently with soap and copious water.[1]

    • Discard contaminated clothing as hazardous waste.[1]

References

  • Fisher Scientific. (2023).[1][3] Safety Data Sheet: Propan-1-ol. (Used for side-chain hazard inference).[1]

  • CymitQuimica. (2024).[1][2] Safety Data Sheet: 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine. (Used as primary structural analog for toxicity baseline).[1]

  • Mrayej, et al. (2025).[1] Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties. Indonesian Journal of Science & Technology.[1] (Establishes biological activity/kinase inhibition context).

  • Sigma-Aldrich. (2025).[1][4][5] Product Specification: 3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol.[1][6]

  • National Safety Council. (2025). Laboratory Standards and Consensus-based Safety Protocols.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.